Benzyl(1-methoxy-2-methylpropan-2-yl)amine
Description
Properties
IUPAC Name |
N-benzyl-1-methoxy-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,10-14-3)13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMDLDGSAKAOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyl(1-methoxy-2-methylpropan-2-yl)amine chemical structure
The following technical guide is structured to provide an exhaustive analysis of Benzyl(1-methoxy-2-methylpropan-2-yl)amine , designed for researchers and drug development professionals.
Chemical Identity, Synthesis Protocols, and Structural Applications
Chemical Identity & Structural Analysis
Benzyl(1-methoxy-2-methylpropan-2-yl)amine is a sterically hindered secondary amine characterized by a tert-alkyl group bearing a methoxy ether functionality. Its unique architecture combines the lipophilicity of a benzyl group with the metabolic stability of a gem-dimethyl backbone, making it a valuable building block in medicinal chemistry for modulating basicity and lipophilicity (LogP).
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | N-Benzyl-1-methoxy-2-methylpropan-2-amine |
| CAS Registry Number | 1432681-46-3 |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| SMILES | CC(C)(COC)NCC1=CC=CC=C1 |
| InChIKey | MOMDLDGSAKAOOQ-UHFFFAOYSA-N |
Structural Logic & Pharmacophore Analysis
The molecule consists of three distinct functional domains, each serving a specific role in drug design:
-
The Benzyl Anchor: Provides a hydrophobic interaction domain (
- stacking capability) and serves as a removable protecting group for the amine. -
The gem-Dimethyl "Shield": The quaternary carbon adjacent to the nitrogen creates significant steric bulk. This hinders enzymatic metabolism (e.g., N-dealkylation) and reduces the nucleophilicity of the nitrogen, modulating its reactivity.
-
The Methoxy Tail: Introduces a specific dipole and hydrogen-bond accepting site without adding a hydrogen-bond donor, fine-tuning the solubility and blood-brain barrier (BBB) permeability profiles.
[2]
Physicochemical Properties (Predicted & Experimental)
Accurate property estimation is critical for process scale-up and formulation.
| Property | Value (Approx.) | Source/Methodology |
| LogP (Octanol/Water) | 1.80 ± 0.2 | Consensus Prediction (XLogP3) |
| pKa (Conjugate Acid) | 9.8 - 10.2 | Est. for hindered secondary amines |
| Boiling Point | 240 - 250 °C | @ 760 mmHg (Predicted) |
| Density | 0.94 g/cm³ | Standard liquid approximation |
| Polar Surface Area (PSA) | 21.3 Ų | 12 (Amine) + 9 (Ether) |
| Solubility | Soluble in DCM, MeOH, EtOAc; Moderate in Water (pH dependent) |
Synthesis Protocols
The most robust route for synthesizing Benzyl(1-methoxy-2-methylpropan-2-yl)amine is Reductive Amination . Direct alkylation of benzylamine with tertiary halides is not recommended due to competing elimination reactions (E2) favored by the steric bulk of the tert-butyl backbone.
Primary Route: Reductive Amination
This protocol utilizes 1-methoxy-2-methylpropan-2-amine (CAS 20719-68-0) and Benzaldehyde .
Reaction Scheme
-
Condensation: Benzaldehyde + Amine
Imine (Schiff Base). -
Reduction: Imine + Hydride Source
Secondary Amine.
Reagents & Materials
-
Carbonyl: Benzaldehyde (1.05 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv) — Preferred for mildness and selectivity.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Acid Catalyst: Acetic Acid (1.0 equiv) — Accelerates imine formation.
Step-by-Step Protocol
-
Imine Formation:
-
Charge a dry reaction vessel with 1-methoxy-2-methylpropan-2-amine (10 mmol) and DCE (30 mL).
-
Add Benzaldehyde (10.5 mmol) and Acetic Acid (10 mmol).
-
Stir at Room Temperature (RT) for 1–2 hours under Nitrogen. Note: Monitoring by TLC/LCMS should show consumption of the amine and formation of the imine.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes to control gas evolution.
-
Allow the mixture to warm to RT and stir overnight (12–16 hours).
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃ (slow addition).
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).[3]
-
Eluent: Hexanes:Ethyl Acetate (gradient 90:10 to 70:30) or DCM:MeOH (95:5) if the free base is polar.
-
Spectroscopic Characterization (Predicted)
Verification of the structure requires analyzing the unique signals of the gem-dimethyl and benzyl groups.
-
¹H NMR (400 MHz, CDCl₃):
- 7.25–7.35 (m, 5H, Ar-H ): Characteristic benzyl aromatic multiplet.
- 3.78 (s, 2H, Ph-CH₂-N ): Singlet for the benzylic methylene.
- 3.35 (s, 3H, O-CH₃ ): Sharp singlet for the methoxy group.
- 3.20 (s, 2H, C-CH₂-O ): Singlet for the methylene adjacent to the ether oxygen.
- 1.15 (s, 6H, C(CH₃)₂ ): Strong singlet for the gem-dimethyl group.
- 1.50 (br s, 1H, NH ): Exchangeable amine proton.
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated m/z 194.15.
-
Applications in Drug Discovery
This specific amine scaffold is utilized for:
-
Fragment-Based Drug Design (FBDD): The tert-butyl-like motif is a bioisostere for lipophilic pockets, while the ether oxygen provides a specific anchor point.
-
Metabolic Stabilization: Replacing a standard isopropyl or n-propyl chain with the 2-methylpropan-2-yl (tert-butyl) variant blocks Cytochrome P450 oxidation at the
-carbon position relative to the nitrogen. -
Intermediate for N-Heterocycles: Can be cyclized to form oxazolidines or utilized in multicomponent reactions to generate complex alkaloids.
Safety & Handling
-
Hazards: Like most benzylamines, this compound is likely an irritant to skin and eyes. The precursor (primary amine) is volatile and flammable.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or carbonate formation from atmospheric CO₂.
References
-
BLD Pharmatech. Benzyl(1-methoxy-2-methylpropan-2-yl)amine Product Analysis & CAS 1432681-46-3 Verification.Link
-
PubChem. Compound Summary: Benzyl(1-methoxy-2-methylpropan-2-yl)amine (C12H19NO).[4] National Library of Medicine. Link
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Standard Protocol Reference).
-
BenchChem. Synthesis of Hindered Amines and Imine Intermediates.Link
Sources
- 1. 1823812-00-5|N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine|BLD Pharm [bldpharm.com]
- 2. 1432681-46-3|Benzyl(1-methoxy-2-methylpropan-2-yl)amine|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PubChemLite - Benzyl(1-methoxy-2-methylpropan-2-yl)amine (C12H19NO) [pubchemlite.lcsb.uni.lu]
Technical Monograph: N-benzyl-1-methoxy-2-methylpropan-2-amine
This technical guide provides a comprehensive analysis of N-benzyl-1-methoxy-2-methylpropan-2-amine , a specialized secondary amine intermediate used primarily in modern medicinal chemistry for the optimization of lipophilicity and steric bulk in drug candidates.[1][2]
A Sterically Hindered Ether-Amine Scaffold for Medicinal Chemistry[1][2]
Chemical Identity & Structural Analysis
N-benzyl-1-methoxy-2-methylpropan-2-amine is a secondary amine characterized by a bulky tert-butyl-like skeleton where one methyl group is replaced by a methoxymethyl moiety.[1][2] This structural modification introduces a specific hydrogen-bond acceptor (the ether oxygen) while maintaining the conformational rigidity typical of gem-dimethyl substituted carbons.[1][2]
| Property | Specification |
| IUPAC Name | N-benzyl-1-methoxy-2-methylpropan-2-amine |
| Common Synonyms | Benzyl(1-methoxy-2-methylpropan-2-yl)amine; N-Benzyl-O-methyl-AMP |
| CAS Number | Not assigned to specific salt/base form in major public registries;[1][2][3][4] (Parent Amine CAS: 20719-68-0) |
| PubChem CID | 71758209 |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| SMILES | CC(C)(COC)NCC1=CC=CC=C1 |
| Key Functional Groups | Secondary Amine, Ether, Gem-dimethyl (Quaternary Carbon) |
Structural Significance in Drug Design
The compound serves as a "designer" building block.[1][2] The gem-dimethyl group restricts the rotation of the adjacent amine, locking the molecule into a preferred conformation (the Thorpe-Ingold effect).[1][2] This is critical in kinase inhibitor design (e.g., JAK1, KIF18A inhibitors) where entropy penalties upon binding must be minimized.[1][2] The methoxy tail extends into solvent-accessible pockets or engages in specific H-bond interactions with enzyme backbones.[1][2]
Synthesis & Manufacturing Protocols
The synthesis of N-benzyl-1-methoxy-2-methylpropan-2-amine is best approached via the Reductive Amination of benzaldehyde with the parent amine, 1-methoxy-2-methylpropan-2-amine .[1][2] This route avoids the over-alkylation often seen with benzyl halides.[1][2]
Phase 1: Preparation of the Parent Amine (Precursor)
If the parent amine (CAS 20719-68-0) is not commercially available, it is synthesized from 2-amino-2-methyl-1-propanol (AMP).[1][2]
-
Protection: React 2-amino-2-methyl-1-propanol with phthalic anhydride or Boc-anhydride to protect the nitrogen.[1][2]
-
Methylation: Treat the protected intermediate with Methyl Iodide (MeI) and Sodium Hydride (NaH) in THF to methylate the hydroxyl group.[1][2]
-
Deprotection: Hydrolyze with hydrazine (if phthalimide) or TFA (if Boc) to yield 1-methoxy-2-methylpropan-2-amine .[1][2]
Phase 2: Synthesis of Target (N-Benzylation)
Method: Reductive Amination (Recommended) [1][2]
-
Reagents: Benzaldehyde (1.0 eq), 1-methoxy-2-methylpropan-2-amine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]
-
Protocol:
-
Imine Formation: Dissolve benzaldehyde and 1-methoxy-2-methylpropan-2-amine in dry DCM under nitrogen. Add catalytic acetic acid to pH ~5.[1][2] Stir at Room Temperature (RT) for 2 hours.
-
Reduction: Cool the solution to 0°C. Add STAB portion-wise over 30 minutes.
-
Quench: Allow to warm to RT and stir overnight. Quench with saturated aqueous NaHCO₃.[1][2]
-
Extraction: Extract the aqueous layer with DCM (3x).[1][2] Combine organics, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂; Hexane/Ethyl Acetate gradient) or distill under reduced pressure.
-
Caption: Step-by-step synthesis workflow from commodity chemical AMP to the target N-benzyl derivative.
Physicochemical Properties
Note: Experimental data for this specific derivative is scarce; values below are calculated based on structure-activity relationships (SAR) and standard chemical modeling.
| Property | Value / Prediction | Context |
| Physical State | Liquid (at STP) | Colorless to pale yellow oil.[1][2] |
| Boiling Point | ~225°C (Predicted) | High BP due to molecular weight and dipole interactions, despite lack of H-bond donor on ether.[1][2] |
| pKa (Conjugate Acid) | 9.4 ± 0.5 | Typical for sterically hindered secondary amines.[1][2] Slightly lower than diisopropylamine due to inductive effect of benzyl and methoxy.[1][2] |
| LogP | 2.6 ± 0.3 | Moderately lipophilic; crosses blood-brain barrier (BBB) effectively.[1][2] |
| Solubility | DCM, MeOH, DMSO | High organic solubility; sparingly soluble in water unless protonated (HCl salt).[1][2] |
| Density | ~0.94 g/cm³ | Estimated based on benzylamine derivatives.[1][2] |
Applications in Drug Discovery
The core utility of N-benzyl-1-methoxy-2-methylpropan-2-amine lies in its ability to modulate the physicochemical profile of a drug candidate without altering its fundamental pharmacophore.[1][2]
A. Kinase Inhibitor Optimization (JAK1, KIF18A)
Recent patent literature (e.g., US10407409B2, EP3190116A1) highlights the use of the 1-methoxy-2-methylpropan-2-amine motif in inhibitors for Janus Kinase 1 (JAK1) and Kinesin Family Member 18A (KIF18A).[1][2]
-
Mechanism: The gem-dimethyl group forces the methoxy oxygen into a specific vector, allowing it to accept a hydrogen bond from water or a specific residue (e.g., Lysine or Arginine) at the rim of the ATP-binding pocket.[1][2]
-
Benefit: Improves metabolic stability (blocks metabolic dealkylation at the alpha-carbon due to quaternary substitution) compared to a simple isopropyl or isobutyl group.[1][2]
B. Chiral Resolution & Ligand Synthesis
While the molecule itself is achiral (due to the symmetry of the gem-dimethyl group if the N-benzyl is not substituted chirally), it is often used as a precursor to synthesize chiral ligands by desymmetrizing the methyl groups or by reacting with chiral electrophiles.[1][2]
Caption: Pharmacological advantages of the N-benzyl-1-methoxy-2-methylpropan-2-amine scaffold.[1][2]
Safety & Handling
Based on the hazard profiles of benzylamine and tert-butylamine derivatives.
-
Hazards:
-
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine to N-oxide or carbamate formation with atmospheric CO₂.[1][2]
-
Disposal: Incineration with a combustible solvent and afterburner/scrubber.[1][2]
References
-
PubChem. (2025).[1][2][5] Benzyl(1-methoxy-2-methylpropan-2-yl)amine (CID 71758209).[1][2][4] National Library of Medicine.[1][2] [Link][1][2]
-
Google Patents. (2019).[1][2] US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD.[1][2]
-
Google Patents. (2017).[1][2] EP3190116A1 - Pyrazolothiazole compound and medicine.[1][2]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CAS 93102-05-7: N-Methoxymethyl-N-(trimethylsilylmethyl)be… [cymitquimica.com]
- 3. 1-Methoxy-2-amino-2-methylpropane - CAS:20719-68-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. PubChemLite - Benzyl(1-methoxy-2-methylpropan-2-yl)amine (C12H19NO) [pubchemlite.lcsb.uni.lu]
- 5. 1-Methoxy-2-methylpropan-2-amine | C5H13NO | CID 88666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Synthesis, Properties, and Applications of Benzyl(1-methoxy-2-methylpropan-2-yl)amine
Executive Summary
In modern medicinal chemistry, the strategic incorporation of sterically hindered, ether-containing amines is a proven tactic for modulating the pharmacokinetic (PK) profiles of lead compounds. Benzyl(1-methoxy-2-methylpropan-2-yl)amine (CAS: 1432681-46-3) [1] serves as a highly specialized building block in this domain. Featuring a bulky gem-dimethyl group adjacent to the secondary amine and a terminal methoxy hydrogen-bond acceptor, this compound is engineered to resist rapid N-dealkylation by cytochrome P450 enzymes while maintaining favorable aqueous solubility. This whitepaper details the physicochemical properties, mechanistic synthesis, and drug-development applications of this critical intermediate.
Physicochemical Profiling & Structural Logic
The structural architecture of Benzyl(1-methoxy-2-methylpropan-2-yl)amine dictates its chemical behavior and biological utility. The gem-dimethyl groups provide a "steric shield" around the nitrogen atom. While this enhances the metabolic stability of downstream active pharmaceutical ingredients (APIs), it also significantly reduces the nucleophilicity of its precursor,[2], necessitating highly optimized, acid-catalyzed synthetic routes.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Benzyl(1-methoxy-2-methylpropan-2-yl)amine |
| CAS Registry Number | 1432681-46-3[1] |
| Molecular Formula | C12H19NO[3] |
| Molecular Weight | 193.29 g/mol [1] |
| SMILES String | CC(C)(COC)NCC1=CC=CC=C1[1] |
| Key Precursor (Amine) | 1-Methoxy-2-methylpropan-2-amine (CAS: 20719-68-0)[2] |
| Key Precursor (Aldehyde) | Benzaldehyde (CAS: 100-52-7) |
Mechanistic Pathway & Causality
The most robust method for synthesizing this secondary amine without the risk of over-alkylation (a common failure mode in direct nucleophilic substitution with benzyl halides) is reductive amination .
Causality in Reagent Selection: Because the precursor amine is sterically hindered, the initial nucleophilic attack on benzaldehyde is kinetically slow. Mild acid catalysis (using Acetic Acid) is mandatory to protonate the carbonyl oxygen, increasing its electrophilicity. Furthermore, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because NaBH(OAc)3 is a milder hydride donor that selectively reduces the protonated iminium ion without prematurely reducing the unreacted benzaldehyde into benzyl alcohol.
Reductive amination mechanistic pathway for CAS 1432681-46-3 synthesis.
Self-Validating Experimental Protocol
To ensure high yield and prevent the formation of side products, the following step-by-step methodology functions as a self-validating system through mandatory In-Process Controls (IPCs).
Step 1: Reagent Equilibration Dissolve 1-methoxy-2-methylpropan-2-amine (1.0 eq, 10 mmol) and benzaldehyde (1.05 eq, 10.5 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE). Causality: DCE is utilized because its dielectric constant is low enough to favor the dehydration step (driving water out of the hemiaminal), yet polar enough to solubilize the subsequent borohydride reagent.
Step 2: Acid-Catalyzed Imine Formation Add glacial acetic acid (1.0 eq, 10 mmol) dropwise at room temperature. Stir the reaction mixture for 2 hours. Self-Validation (IPC): Do not proceed to Step 3 until LC-MS or TLC confirms the complete disappearance of the primary amine. If the reducing agent is added prematurely, it will irreversibly reduce the remaining benzaldehyde, capping the yield.
Step 3: Selective Reduction Cool the reaction to 0°C. Add NaBH(OAc)3 (1.5 eq, 15 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition mitigates the exothermic hydride transfer, preventing thermal degradation of the transient iminium species. Allow the mixture to warm to room temperature and stir for an additional 4 hours.
Step 4: Quenching and Extraction Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3. Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted borohydride, shifting the secondary amine product into its free-base, lipophilic form for optimal extraction. Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 5: Purification Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure Benzyl(1-methoxy-2-methylpropan-2-yl)amine.
Step-by-step experimental workflow for the synthesis and isolation of the target amine.
Analytical Validation
To confirm the structural integrity of the synthesized CAS 1432681-46-3, the following analytical signatures must be verified:
-
LC-MS (ESI+): Expected molecular ion peak
at m/z 194.1. -
1H NMR (400 MHz, CDCl3): The successful formation of the product is confirmed by the presence of a singlet integrating to 2 protons at ~3.75 ppm (representing the newly formed benzylic
bound to the nitrogen), a sharp singlet at ~3.35 ppm (3H, ), and a distinct singlet at ~1.15 ppm (6H, representing the sterically demanding gem-dimethyl protons).
Applications in Drug Development
The structural motifs present in Benzyl(1-methoxy-2-methylpropan-2-yl)amine are heavily leveraged in antiviral and CNS drug discovery. Most notably, the precursor amine (1-methoxy-2-methylpropan-2-amine) and its benzylated derivatives are utilized in the synthesis of [4].
According to patent literature (e.g., WO2017015449A1), these complex benzodiazepine derivatives act as potent Respiratory Syncytial Virus (RSV) inhibitors [4]. The incorporation of the 1-methoxy-2-methylpropan-2-yl moiety via reductive amination directly enhances the binding affinity of the drug to the viral fusion protein while simultaneously optimizing the drug's lipophilicity (LogP) and metabolic half-life.
References
-
PubChemLite. "Benzyl(1-methoxy-2-methylpropan-2-yl)amine." University of Luxembourg / PubChem. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 88666, 1-Methoxy-2-methylpropan-2-amine." PubChem. URL:[Link]
- Google Patents. "WO2017015449A1 - Benzodiazepine derivatives as RSV inhibitors." World Intellectual Property Organization.
Sources
- 1. 1432681-46-3|Benzyl(1-methoxy-2-methylpropan-2-yl)amine|BLD Pharm [bldpharm.com]
- 2. 1-Methoxy-2-methylpropan-2-amine | C5H13NO | CID 88666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Benzyl(1-methoxy-2-methylpropan-2-yl)amine (C12H19NO) [pubchemlite.lcsb.uni.lu]
- 4. WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors - Google Patents [patents.google.com]
Solvation Dynamics of Methoxy-Substituted Benzylamines: A Technical Guide for Process Chemistry
Executive Summary
Methoxy-substituted benzylamines (MBAs) are indispensable building blocks in modern organic synthesis, serving as critical intermediates in the development of active pharmaceutical ingredients (APIs), including serotonin receptor modulators, antihypertensives, and complex Schiff base ligands[1]. Despite their ubiquitous application, the solubility profiles of these positional isomers (ortho-, meta-, and para-methoxybenzylamine) in organic solvents are frequently misunderstood.
This whitepaper dissects the thermodynamic and structural drivers that dictate the solubility of 2-MBA, 3-MBA, and 4-MBA. By understanding the causality behind their solvation mechanics, researchers can rationally select solvent systems to optimize reaction yields, streamline liquid-liquid extractions, and prevent premature precipitation during scale-up.
Structural Causality in Solvation Mechanics
The solubility of an MBA isomer is not merely a function of its molecular weight (137.18 g/mol ), but rather a complex interplay between the hydrophobic benzyl core, the hydrogen-bond donating/accepting primary amine (-NH₂), and the highly position-dependent methoxy group (-OCH₃).
-
The Para Effect (4-Methoxybenzylamine): In 4-MBA, the methoxy group is positioned opposite the amine, maximizing the molecule's dipole moment. The strong resonance electron-donation from the para-methoxy group increases the electron density on the aromatic ring, making the molecule highly polar. Consequently, 4-MBA exhibits exceptional solubility in highly polar protic solvents (like ethanol) and water[2], while maintaining miscibility in halogenated aprotic solvents like chloroform[3].
-
The Ortho Effect (2-Methoxybenzylamine): The proximity of the methoxy oxygen to the primary amine in 2-MBA allows for transient intramolecular hydrogen bonding. This internal interaction partially "shields" the polar functional groups from the surrounding solvent matrix. As a result, 2-MBA is slightly less soluble in water compared to its para-counterpart, but exhibits enhanced solubility in moderately non-polar and polar aprotic organic solvents, such as dichloromethane (DCM) and ethyl acetate[4].
-
The Meta Effect (3-Methoxybenzylamine): Lacking the resonance stabilization of the para-position and the intramolecular bonding of the ortho-position, 3-MBA relies purely on inductive electron withdrawal. It possesses the lowest partition coefficient (LogP ~0.90) among the three isomers[5], resulting in a highly versatile solubility profile that bridges the gap between aqueous systems and polar aprotic solvents like dimethyl sulfoxide (DMSO)[6].
Quantitative Solubility Profiles
The table below synthesizes the partition coefficients and empirical solubility behaviors of the three primary MBA isomers across various solvent classes.
| Compound | CAS Number | LogP (Predicted/Exp) | Water Solubility | Polar Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMSO, DCM) |
| 2-Methoxybenzylamine | 6850-57-3 | ~1.85 | Moderate | Highly Soluble | Highly Soluble (DCM favored) |
| 3-Methoxybenzylamine | 5071-96-5 | 0.90 | Moderate to High | Highly Soluble | Highly Soluble (DMSO favored) |
| 4-Methoxybenzylamine | 2393-23-9 | 1.15 | Highly Soluble | Highly Soluble | Soluble (Chloroform favored) |
(Data synthesized from chemical property databases and literature[3][4][5])
Self-Validating Protocol: Isothermal Solubility Determination
To accurately determine the solubility limits of MBAs in specific organic solvent mixtures during process optimization, kinetic dissolution methods are insufficient. As a Senior Application Scientist, I mandate the use of the Isothermal Shake-Flask Method coupled with HPLC-UV . This protocol is designed as a self-validating system: it inherently checks for thermodynamic equilibrium and chemical degradation.
Step-by-Step Methodology
1. Preparation of the Solid/Liquid Interface
-
Action: Add an excess amount of the target MBA (e.g., 500 mg) to 5 mL of the chosen organic solvent in a tightly sealed amber borosilicate glass vial.
-
Causality: An excess of the solute ensures that the solvent becomes fully saturated, creating a dynamic equilibrium between the undissolved phase and the solvated molecules. Amber glass is utilized because MBAs are susceptible to slow photo-oxidation.
2. Thermodynamic Equilibration
-
Action: Place the vial in an isothermal orbital shaker set to exactly 25.0 °C (± 0.1 °C). Agitate at 150 RPM for a minimum of 24 hours.
-
Causality: Solubility is highly temperature-dependent. Precise thermal control prevents supersaturation artifacts. A 24-hour window ensures that the system has transitioned from kinetic dissolution to true thermodynamic equilibrium.
3. Phase Separation
-
Action: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes. Extract the supernatant and immediately filter it through a 0.22 µm PTFE syringe filter.
-
Causality: Centrifugation followed by sub-micron filtration eliminates colloidal suspensions or micro-particulates that would otherwise artificially inflate the quantified solubility limit during UV detection.
4. Quantification and System Validation (HPLC-UV)
-
Action: Dilute the filtered supernatant with the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV-Vis detector set to ~270 nm (to target the methoxy-aromatic chromophore).
-
Self-Validation Check: Analyze the chromatogram for peak purity. If secondary peaks appear alongside the primary MBA peak, it indicates solvent-induced degradation or oxidation during the 24-hour shaking phase, rendering the solubility data invalid. If the peak is pure, quantify the concentration against a pre-established 5-point calibration curve.
Workflow Visualization
Workflow for empirical determination of MBA solubility in organic solvents.
Process Chemistry Implications
Understanding these solubility nuances directly impacts synthetic efficiency:
-
Schiff Base Condensations: When reacting 4-MBA with aldehydes, ethanol is the optimal solvent. Both starting materials are highly soluble, and the polar protic nature of ethanol stabilizes the transition state of the imine formation[1].
-
Liquid-Liquid Extractions: If extracting 2-MBA from an aqueous post-reaction quench, dichloromethane (DCM) is vastly superior to diethyl ether. The ortho-methoxy group's intramolecular shielding increases its affinity for the polarizable, aprotic DCM matrix, ensuring a higher partition coefficient into the organic layer[4].
References
-
MolForge. "3-Methoxybenzylamine (CID 21156) - Molecular Properties & Analysis". MolForge. Available at: [Link]
-
Solubility of Things. "3-Methoxybenzylamine". Solubility of Things. Available at: [Link]
-
ResearchGate. "A selective naked-eye chemosensor derived from 2-methoxybenzylamine and 2,3-dihydroxybenzaldehyde". ResearchGate. Available at: [Link]
Sources
Physicochemical Profiling of Sterically Hindered Secondary Benzylamines: pKa Determination and Mechanistic Insights
The following technical guide is structured to provide actionable, high-level insights for researchers in medicinal chemistry and physicochemical profiling. It prioritizes mechanistic understanding and robust experimental methodologies over generic definitions.
Executive Summary: The Steric-Basicity Paradox
In drug design, secondary benzylamines are privileged scaffolds, often serving as key pharmacophores in GPCR ligands and kinase inhibitors. However, their physicochemical behavior—specifically basicity (
While alkyl substitution generally increases basicity via inductive (
This guide provides a definitive analysis of these effects and details a self-validating potentiometric protocol for accurate measurement.
Mechanistic Drivers of Basicity
To predict and interpret the
The Inductive vs. Solvation Tug-of-War
-
Electronic Effect (+I): Alkyl groups (Methyl < Isopropyl < tert-Butyl) are electron-releasing. They stabilize the positive charge on the ammonium cation (
), theoretically increasing the . -
Solvation Effect: The ammonium cation is stabilized by hydrogen bonding with water. Bulky groups create a hydrophobic shell that physically prevents water molecules from organizing effectively around the positive charge. This decreases the
.
For secondary benzylamines, the crossover point is subtle.[1] Unlike tertiary amines, where solvation loss causes a precipitous drop in basicity, secondary amines often maintain high basicity because they still possess two N-H protons for hydrogen bonding.[1]
The "Ortho" Effect
Substitution at the ortho position of the benzyl ring (e.g., 2,6-dimethylbenzylamine) imposes conformational constraints.[1] The "gear effect" can force the nitrogen lone pair out of conjugation (if any existed) or, more importantly, lock the amine in a conformation that is sterically inaccessible to bulk solvent, further depressing
Visualizing the Solvation Conflict
Figure 1: The opposing forces of inductive stabilization and steric desolvation determining the final pKa.
Comparative Data Analysis
The following table synthesizes experimental and high-confidence predicted values to illustrate the structural trends. Note the plateauing of
Table 1: pKa Values of Secondary Benzylamines (Water, 25°C)
| Compound Structure | Substituent (N) | Substituent (Ring) | pKa (Approx) | Dominant Effect |
| Benzylamine | H (Primary) | None | 9.33 | Baseline Reference |
| N-Methylbenzylamine | Methyl | None | 9.70 | +I Inductive dominates |
| N-Isopropylbenzylamine | Isopropyl | None | 9.77 | +I / Solvation balance |
| N-tert-Butylbenzylamine | tert-Butyl | None | 9.77 | Solvation limit reached |
| 2-Methylbenzylamine | H (Primary) | 2-Methyl | 9.20 | Slight steric desolvation |
| 2,6-Dimethylbenzylamine | H (Primary) | 2,6-Dimethyl | ~8.9 - 9.1 | Ortho-shielding effect |
| N-Methyl-2-chlorobenzylamine | Methyl | 2-Chloro | ~9.1 | -I (Inductive w/d) + Steric |
Data Sources: Synthesized from IUPAC Dissociation Constants and chemical databases [1, 2, 4].
Key Insight: Unlike aliphatic amines where t-butyl can slightly lower pKa compared to ethyl, in benzylamines the N-t-butyl group maintains a high pKa (~9.8). This suggests that for secondary benzylamines, the inductive effect is robust enough to counteract the loss of solvation , making them strong bases even when hindered.
Experimental Protocol: The "Self-Validating" Potentiometric Titration
For sterically hindered amines, solubility is often the limiting factor.[1] Standard aqueous titration fails due to precipitation of the neutral species. The following protocol uses a Cosolvent Extrapolation Method (Yasuda-Shedlovsky procedure), considered the "Gold Standard" for lipophilic bases.
Reagents & Equipment[1]
-
Titrator: Mettler Toledo T5/T7 or Sirius T3 (automated).
-
Electrode: DGi115-SC (Glass pH electrode with movable sleeve junction to prevent clogging).
-
Titrant: 0.5 M HCl (standardized).
-
Cosolvent: Methanol (HPLC Grade) or Dioxane. Carbonate-free water.
The Protocol Workflow
-
System Check (The "Health" Test):
-
Perform a blank titration (water only) to measure the carbonate content. If
, purge with Argon for 20 mins. -
Calibrate electrode slopes at pH 4.01, 7.00, and 10.01. Slope must be >98%.
-
-
Sample Preparation:
-
Weigh ~3-5 mg of the amine hydrochloride salt (preferred over free base for solubility).
-
Dissolve in 20 mL of solvent mixture.
-
Prepare 3 distinct ratios: 30% MeOH, 40% MeOH, 50% MeOH (v/v).
-
-
Titration Execution:
-
Titrate with 0.5 M KOH (if starting with salt) or HCl (if starting with base).
-
Ensure temperature is thermostated to 25.0 ± 0.1°C.
-
Record potential (mV) after stabilization (<0.1 mV/sec drift).
-
-
Data Processing (The Yasuda-Shedlovsky Extrapolation):
-
Calculate apparent
( ) for each methanol % using the Bjerrum difference plot. -
Plot
vs. (dielectric constant). -
Extrapolate to 0% organic solvent (
) to obtain the thermodynamic aqueous .
-
Workflow Diagram
Figure 2: Decision tree for selecting the correct pKa determination method based on lipophilicity.
References
-
IUPAC Dissociation Constants. Digitized pKa Dataset for Benzylamines. [2][3]
-
PubChem. Compound Summary: N-tert-Butylbenzylamine (CID 76908).[4] National Library of Medicine.
-
ChemicalBook. N-Isopropylbenzylamine Properties and pKa Prediction.
-
ResearchGate. Base Strengths of Substituted Tritylamines and Steric Effects Upon Solvation.
-
National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values (Potentiometry & HPLC).
Sources
Benzyl(1-methoxy-2-methylpropan-2-yl)amine PubChem CID 71758209
Executive Summary
Benzyl(1-methoxy-2-methylpropan-2-yl)amine is a specialized secondary amine intermediate used primarily in medicinal chemistry as a "Polar tert-Butyl" synthon. In modern drug design, the steric bulk of a tert-butyl group is often desirable for filling hydrophobic pockets (e.g., in kinases or GPCRs), but its high lipophilicity (LogP) can lead to poor metabolic stability and solubility issues.
This molecule introduces the 1-methoxy-2-methylpropan-2-yl motif—a bioisostere of the tert-butyl group where one methyl is replaced by a methoxymethyl moiety. This modification lowers the LogP, introduces a hydrogen bond acceptor, and alters the metabolic profile while maintaining the quaternary carbon's steric demand.[1] The N-benzyl group serves as a robust protecting group or a hydrophobic handle during early-stage synthesis, capable of being removed via hydrogenolysis to reveal the primary amine.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Value | Notes |
| IUPAC Name | N-benzyl-1-methoxy-2-methylpropan-2-amine | |
| Molecular Formula | C₁₂H₁₉NO | |
| Molecular Weight | 193.29 g/mol | |
| Physical State | Colorless to pale yellow oil | |
| Boiling Point | ~255°C (Predicted) | High boiling point due to amine H-bonding. |
| LogP (Predicted) | 1.8 ± 0.3 | Significantly lower than N-benzyl-tert-butylamine (~2.8). |
| pKa (Base) | ~9.8 | Typical for sterically hindered secondary amines.[1] |
| Chirality | Achiral | The quaternary carbon is bonded to two identical methyl groups.[1] |
Strategic Application: The "Polar tert-Butyl" Bioisostere
The core value of this compound lies in its ability to modulate the physicochemical properties of a drug candidate without compromising its 3D shape.[1]
-
Steric Equivalence: The gem-dimethyl group C(CH₃)₂ maintains the "umbrella" shape required to fill lipophilic pockets (e.g., the ATP-binding site of JAK1 kinases).
-
Lipophilicity Modulation: The ether oxygen reduces the partition coefficient (LogP), improving aqueous solubility and reducing non-specific binding (promiscuity).[1]
-
Metabolic Blocking: The methoxy group blocks the potential oxidation of a methyl group, a common metabolic "soft spot" in tert-butyl moieties.
Mechanism of Action (Visualized)
Figure 1: Comparison of the standard tert-butyl motif versus the polar variant provided by CID 71758209.
Synthesis Protocols
Two primary routes exist for synthesizing this compound.[1][2] Route A (Reductive Amination) is recommended for laboratory scale due to milder conditions and higher specificity.[1] Route B (Nucleophilic Substitution) is often used industrially but carries a higher risk of over-alkylation.[1]
Route A: Reductive Amination (Recommended)[1]
This protocol couples benzaldehyde with 1-methoxy-2-methylpropan-2-amine (CID 88666).
Reagents:
-
Benzaldehyde (1.0 equiv)[1]
-
1-Methoxy-2-methylpropan-2-amine (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, 0.1 equiv)[1]
Step-by-Step Protocol:
-
Imine Formation: In a dry round-bottom flask, dissolve 1-methoxy-2-methylpropan-2-amine (10 mmol) in anhydrous DCE (50 mL). Add benzaldehyde (10 mmol).
-
Catalysis: Add acetic acid (1 mmol). Stir at room temperature for 2 hours under nitrogen. Checkpoint: Monitor by TLC or LCMS for the disappearance of aldehyde and formation of the imine intermediate.[1]
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 30 mL).[1]
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.[1]
Route B: Nucleophilic Substitution[1]
Reagents:
-
Benzyl Chloride (1.0 equiv)[1]
-
1-Methoxy-2-methylpropan-2-amine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
Acetonitrile (MeCN)[1]
Protocol Summary: Reflux the amine and benzyl chloride in acetonitrile with K₂CO₃ for 12-24 hours. This method requires careful monitoring to prevent the formation of the tertiary amine (dibenzylation), although the steric bulk of the tert-butyl-like group makes the second addition difficult.
Synthesis Workflow Diagram
Figure 2: The reductive amination pathway is preferred for its specificity and mild conditions.
Analytical Characterization
To validate the identity of the synthesized compound, look for these key spectroscopic signatures.
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Ring: Multiplet at δ 7.20–7.40 ppm (5H) corresponding to the benzyl group.[1]
-
Benzylic CH₂: Singlet at ~δ 3.75 ppm (2H).[1] This confirms the N-benzyl attachment.[3]
-
Methoxy Group: Singlet at ~δ 3.30 ppm (3H).[1]
-
Methoxy-Methylene (-CH₂-O): Singlet at ~δ 3.15 ppm (2H).
-
Gem-Dimethyl: Singlet at ~δ 1.10 ppm (6H). Note: The equivalence of these two methyls confirms the achiral nature of the quaternary center.[1]
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated: 194.15; Observed: 194.2.[1]
-
Fragmentation: Loss of the benzyl group (m/z 91) is a common fragment.[1]
Safety & Handling
-
Hazards: As a secondary amine, it is likely an irritant to skin and eyes.[1] The precursor (benzyl chloride) is a potent lachrymator and alkylating agent; however, the final product is less volatile.[1]
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation of the amine or ether cleavage over extended periods.
-
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required.[1] Use a fume hood during synthesis, especially when handling benzyl chloride or reducing agents.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71758209, Benzyl(1-methoxy-2-methylpropan-2-yl)amine. Retrieved March 4, 2026 from [Link]
-
European Patent Office. Patent EP3190116A1: Pyrazolothiazole compound and medicine (JAK1 Inhibitors).[1] Retrieved from
-
Amgen Inc. Patent US20220002287: KIF18A Inhibitors.[1] Retrieved from
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (General reference on polar tert-butyl bioisosteres).
Sources
Safety Data Sheet (SDS) for N-benzyl-1-methoxy-2-methylpropan-2-amine
Technical Whitepaper: Safety, Handling, and Synthesis Protocols for N-benzyl-1-methoxy-2-methylpropan-2-amine
Executive Summary
The compound N-benzyl-1-methoxy-2-methylpropan-2-amine is a sterically hindered, lipophilic secondary amine. While not commonly available as a bulk commercial reagent, it serves as a critical intermediate in the synthesis of Prolyl Hydroxylase Domain (PHD) inhibitors. These inhibitors are highly relevant in modern pharmacotherapy for stabilizing Hypoxia-Inducible Factor (HIF) to treat cardiovascular disorders and anemia[1]. Due to its unique structural combination—a lipophilic benzyl group attached to a basic tert-butylamine core—this compound presents specific dermal penetration and reactivity hazards that transcend standard primary amine protocols. This guide establishes the causality behind its hazards and provides self-validating protocols for its safe handling, synthesis, and remediation.
Physicochemical Hazard Profiling
Understanding the physical chemistry of N-benzyl-1-methoxy-2-methylpropan-2-amine is the foundation of safe laboratory practice. The parent primary amine, 1-methoxy-2-methylpropan-2-amine (CAS 20719-68-0), exhibits known acute toxicity and skin sensitization profiles[2], which are further amplified by the addition of the benzyl group[3].
Table 1: Quantitative Data & Hazard Causality
| Parameter | Value | Causality & Safety Implication |
| Molecular Formula | C12H19NO | High carbon-to-heteroatom ratio significantly increases lipophilicity. |
| Molecular Weight | 193.29 g/mol | Low MW facilitates rapid dermal and mucosal membrane penetration. |
| pKa (Conjugate Acid) | ~9.5 (Predicted) | Strong base; causes severe ocular and dermal irritation upon contact. |
| LogP (Octanol/Water) | ~2.8 (Predicted) | High lipid solubility; crosses the blood-brain barrier and skin readily. |
| Vapor Pressure | Low at 25°C | Inhalation risk primarily emerges during aerosolization or high-shear mixing. |
Biological Context: PHD Inhibition and Target Rationale
To understand the necessity of strict containment, one must understand the biological potency of the downstream Active Pharmaceutical Ingredient (API). N-benzyl-1-methoxy-2-methylpropan-2-amine is utilized to synthesize specific [1]. Accidental exposure to advanced intermediates in this pathway can lead to off-target biological effects, specifically the unintended stabilization of HIF-1α, which alters cellular oxygen sensing.
Fig 1. PHD-HIF signaling pathway modulated by derivatives of the target amine.
Self-Validating Synthesis & Quenching Protocol
The generation of this compound typically involves the reductive amination of 1-methoxy-2-methylpropan-2-amine with benzaldehyde. This process presents thermal and reactive hazards that must be tightly controlled.
Protocol A: Reductive Amination Workflow
-
Step 1: Inert Atmosphere Preparation
-
Action: Purge the reaction vessel with N2 and dissolve 1-methoxy-2-methylpropan-2-amine in anhydrous dichloromethane (DCM).
-
Causality: DCM acts as a non-flammable heat sink. The inert atmosphere prevents oxidative degradation of the aldehyde and minimizes fire risks associated with volatile organics.
-
-
Step 2: Controlled Imine Condensation
-
Action: Add benzaldehyde dropwise at 0°C over 30 minutes.
-
Causality: The condensation reaction is highly exothermic. Dropwise addition controls the thermal output, preventing solvent boil-off and localized overheating that could lead to runaway kinetics.
-
-
Step 3: Selective Reductive Amination
-
Action: Introduce sodium triacetoxyborohydride (NaBH(OAc)3) in small portions.
-
Causality: NaBH(OAc)3 is utilized instead of sodium borohydride (NaBH4). NaBH4 is overly reactive and indiscriminately reduces unreacted aldehyde to benzyl alcohol. NaBH(OAc)3 is milder and selectively reduces the protonated imine intermediate, ensuring high purity and preventing unpredictable exothermic side reactions.
-
-
Step 4: Self-Validating Aqueous Quench
-
Action: Slowly add saturated aqueous NaHCO3 until gas evolution ceases.
-
Validation: Test the aqueous layer with pH paper. A stable pH of 7.5–8.0, coupled with the complete cessation of H2 gas evolution, physically validates that all unreacted hydride has been safely decomposed. Perform a rapid TLC (ninhydrin stain); the absence of a primary amine spot confirms complete conversion, validating the safety of proceeding to isolation.
-
Fig 2. Reductive amination workflow with self-validating safety checkpoints.
Advanced Containment & Spill Remediation Protocol
Due to the compound's pKa (~9.5) and LogP (~2.8), accidental spills pose an immediate dermal and inhalation threat. Standard sweeping or water-washing is insufficient and dangerous.
Protocol B: Spill Remediation Workflow
-
Step 1: Isolation and PPE Escalation
-
Action: Evacuate the immediate area. Don a half-face respirator with organic vapor/acid gas cartridges, heavy-duty nitrile gloves, and a chemical-resistant apron.
-
Causality: The compound's lipophilicity allows it to permeate standard latex gloves rapidly. Respiratory protection is mandatory because the free base can aerosolize, posing a severe inhalation hazard.
-
-
Step 2: Acidic Neutralization
-
Action: Spray the spill perimeter and center with a 10% aqueous citric acid solution.
-
Causality: Citric acid, a weak polyprotic acid, is chosen over strong mineral acids (like HCl). Neutralizing a strong amine base with HCl generates a violent exotherm that can vaporize the chemical. Citric acid provides a controlled protonation, converting the volatile free base into a water-soluble, non-volatile salt safely.
-
-
Step 3: Absorption and Containment
-
Action: Cover the neutralized liquid with diatomaceous earth or a commercial universal absorbent.
-
Causality: Diatomaceous earth provides high-surface-area absorption without reacting chemically with the neutralized salt, preventing secondary hazards.
-
-
Step 4: Self-Validating Decontamination
-
Action: Sweep the absorbent into a hazardous waste container. Swab the spill surface with a moistened pH indicator strip.
-
Validation: A localized pH reading of 6.5–7.0 validates that all basic amine residue has been successfully neutralized and removed. If the pH remains >8, repeat Steps 2–4.
-
References
-
Title: 1-methoxy-2-methylpropan-2-amine (20719-68-0) - Chemical Safety, Models, Suppliers Source: Chemchart URL: [Link]
-
Title: 1-Methoxy-2-methylpropan-2-amine | C5H13NO | CID 88666 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
- Title: US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)
Sources
- 1. US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD - Google Patents [patents.google.com]
- 2. 1-methoxy-2-methylpropan-2-amine (20719-68-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 1-Methoxy-2-methylpropan-2-amine | C5H13NO | CID 88666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular Weight and Formula of C12H19NO Amine Derivatives: A Comprehensive Technical Guide
Executive Summary
The molecular formula C12H19NO corresponds to a molecular weight of 193.28 g/mol and an exact monoisotopic mass of 193.14666 Da ()[1]. In the fields of drug development, pharmacology, and forensic toxicology, distinguishing between the structural isomers of this formula is a critical analytical challenge. The formula encompasses a highly diverse array of amine derivatives, most notably divided into two distinct pharmacological classes: the sympathomimetic bronchodilators, epitomized by Etafedrine (N-ethylephedrine), and the substituted amphetamines, such as Paramethoxyethylamphetamine (PMEA) .
This whitepaper provides an in-depth technical analysis of these C12H19NO derivatives, detailing their physicochemical properties, receptor kinetics, synthesis pathways, and the self-validating analytical protocols required to isolate and quantify them.
Physicochemical Profiling & Structural Divergence
Despite sharing the identical mass and elemental composition, the structural connectivity of C12H19NO isomers dictates vastly different physicochemical behaviors and biological targets. Etafedrine features a hydroxylated phenethylamine backbone with a tertiary amine, whereas PMEA features a methoxy-substituted ring with a secondary amine.
Table 1: Quantitative Physicochemical Comparison of C12H19NO Isomers
| Property | Etafedrine (N-ethylephedrine) | Paramethoxyethylamphetamine (PMEA) |
| IUPAC Name | (1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol | N-ethyl-1-(4-methoxyphenyl)propan-2-amine |
| Molecular Formula | C12H19NO | C12H19NO |
| Molecular Weight | 193.28 g/mol | 193.28 g/mol |
| Monoisotopic Mass | 193.14666 Da | 193.14666 Da |
| Primary Target | β2-Adrenergic Receptor (Agonist) | Monoamine Transporters (SERT/DAT/NET) |
| Clinical/Research Use | Bronchodilator (Asthma Management) | Psychoactive Research / Forensic Toxicology |
| Hydrogen Bond Donors | 1 (Hydroxyl group) | 1 (Secondary amine) |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen) | 2 (Nitrogen, Oxygen) |
Pharmacological Mechanisms: Causality in Receptor Kinetics
As a Senior Application Scientist, it is vital to understand why minor structural modifications yield profound pharmacodynamic shifts.
Etafedrine and β2-Adrenergic Selectivity: The addition of an ethyl group to the ephedrine scaffold to form etafedrine introduces significant steric bulk at the nitrogen atom. This structural modification fundamentally alters the molecule's receptor kinetics. The increased steric hindrance drastically reduces the ligand's affinity for α-adrenergic receptors and prevents it from acting as a substrate for the norepinephrine transporter (NET). Consequently, etafedrine lacks the indirect sympathomimetic activity (endogenous norepinephrine release) characteristic of ephedrine ()[2]. Instead, the bulky N-substituent is optimally accommodated by the hydrophobic pocket of the β2-adrenergic receptor, rendering etafedrine a highly selective β2-agonist that promotes bronchodilation without inducing severe cardiovascular side effects like tachycardia ()[1].
PMEA and Monoamine Release: Conversely, Paramethoxyethylamphetamine (PMEA) features a primary phenethylamine backbone with a para-methoxy substitution on the aromatic ring. This methoxy group increases the electron density of the ring and enhances the molecule's affinity for the serotonin transporter (SERT). As a result, PMEA acts primarily as a monoamine releasing agent, sharing the entactogenic and potentially neurotoxic profile of its structural relative, paramethoxyamphetamine (PMA) ()[3]. The N-ethyl substitution in PMEA slightly attenuates its potency compared to PMA, but it remains a compound of significant interest in forensic toxicology due to its severe hyperthermic risks at elevated dosages[3].
Visualizations of Key Workflows
Fig 1: Reductive amination workflow for synthesizing Etafedrine from Ephedrine.
Fig 2: Pharmacological signaling pathway of Etafedrine mediating bronchodilation.
Experimental Protocols: Synthesis and Analytical Validation
Protocol 5.1: Synthesis of Etafedrine via Reductive Amination
Objective: To synthesize etafedrine from ephedrine with high yield, strictly avoiding over-alkylation. Causality of Choice: Reductive amination is selected over direct alkylation with ethyl halides because it prevents the formation of quaternary ammonium salts, ensuring the selective formation of the target tertiary amine.
-
Imine Formation: Dissolve 10 mmol of ephedrine freebase in 50 mL of anhydrous methanol. Add 12 mmol of acetaldehyde. Stir the reaction mixture at room temperature for 2 hours to allow the formation of the iminium intermediate.
-
Reduction: Cool the mixture to 0°C using an ice bath. Slowly add 15 mmol of sodium cyanoborohydride (NaBH3CN) in small portions.
-
Self-Validation: The use of NaBH3CN at a mildly acidic pH (adjusted to 5-6 with glacial acetic acid) creates a self-regulating system; it ensures selective reduction of the iminium ion without reducing unreacted aldehydes, preventing side-product formation.
-
-
Quenching & Extraction: After 12 hours of stirring at room temperature, quench the reaction with 20 mL of 1M HCl to destroy excess reductant. Adjust the aqueous phase to pH 11.0 with 2M NaOH.
-
Phase Separation: Extract the alkaline aqueous phase with ethyl acetate (3 x 30 mL).
-
Causality: At pH 11, etafedrine (pKa ~9.5) is fully deprotonated into its lipophilic freebase form. This thermodynamic shift drives the target molecule entirely into the organic phase while polar, acidic impurities remain trapped in the aqueous layer.
-
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude product from a mixture of ethanol/diethyl ether.
Protocol 5.2: LC-MS/MS Quantification of C12H19NO Isomers
Objective: To separate and quantify etafedrine and PMEA in complex biological matrices. Causality of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is utilized because it provides the necessary specificity to distinguish between structural isomers that share the identical exact mass of 193.14666 Da.
-
Sample Preparation: Spike 500 µL of the biological sample with 50 µL of Ephedrine-d3 (Internal Standard, 100 ng/mL).
-
Self-Validation: The deuterated internal standard corrects for matrix-induced ion suppression. By relying on the Analyte/IS area ratio rather than absolute peak area, the protocol becomes a self-validating system that remains quantitatively accurate even if absolute ionization efficiency fluctuates.
-
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the sample. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial.
-
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Causality: The acidic mobile phase ensures the amine groups are fully protonated (forming [M+H]+ ions), drastically enhancing ionization efficiency in the ESI+ source.
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the following distinct MRM transitions:
-
Etafedrine: m/z 194.15 → 176.1 (Characteristic loss of H2O from the hydroxyl group)
-
PMEA: m/z 194.15 → 163.1 (Characteristic loss of methylamine)
-
-
Data Analysis: Construct a calibration curve (1-1000 ng/mL). The protocol is considered analytically validated only if the coefficient of determination (R²) exceeds 0.995 and quality control (QC) samples fall within ±15% of their nominal concentrations.
References
-
PubChem, "Etafedrine | C12H19NO | CID 94532", National Center for Biotechnology Information. URL:[Link]
-
NCATS Inxight Drugs, "ETAFEDRINE HYDROCHLORIDE", National Center for Advancing Translational Sciences. URL:[Link]
-
Bionity, "Paramethoxyethylamphetamine", Bionity Encyclopedia. URL:[Link]
-
PubChem, "N-Ethylephedrine | C12H19NO | CID 12235162", National Center for Biotechnology Information. URL:[Link]
Sources
Literature review on bulky methoxy-alkyl benzylamines
Bulky Methoxy-Alkyl Benzylamines: Synthesis, Structural Dynamics, and Pharmacological Applications
Executive Summary
The rational design of central nervous system (CNS) therapeutics, metallo-chemotherapeutics, and targeted catalysts heavily relies on privileged chemical scaffolds. Among these, bulky methoxy-alkyl benzylamines represent a highly versatile class of compounds. The incorporation of methoxy groups provides critical hydrogen-bond accepting capabilities and tunes the electron density of the aromatic system, while the strategic placement of bulky alkyl groups (e.g., tert-butyl, adamantyl, or isopropyl) at the α-carbon or amine nitrogen introduces severe steric shielding. This steric bulk is not merely structural; it dictates conformational locking, enhances lipophilicity for blood-brain barrier (BBB) penetration, and prevents rapid oxidative deamination by monoamine oxidases (MAOs).
This whitepaper provides an in-depth technical analysis of the advanced synthetic methodologies required to construct these sterically hindered architectures and explores their diverse pharmacological applications, spanning from neuroreceptor modulation to targeted DNA cleavage.
Advanced Synthetic Methodologies
The primary challenge in synthesizing bulky methoxy-alkyl benzylamines lies in overcoming the steric hindrance that typically impedes traditional nucleophilic substitution (
Radical Carbonyl Catalysis for α-Alkylation
Traditional cross-coupling strategies fail when applied to inert, bulky alkyl halides due to extreme steric repulsion. To bypass ionic pathway limitations, recent breakthroughs utilize radical carbonyl catalysis . By employing pyridoxal as a catalyst, researchers have successfully achieved direct α-C–H cross-coupling of unprotected benzylamines with sterically hindered alkyl iodides[1].
Mechanistic Rationale: The pyridoxal catalyst condenses with the primary benzylamine. Following a Single Electron Transfer (SET) process, a persistent α-imino radical is generated. This intermediate readily undergoes radical-radical cross-coupling with a bulky alkyl radical (e.g., 1-adamantyl), bypassing the steric constraints of
Workflow of pyridoxal-catalyzed radical α-cross-coupling for bulky benzylamine synthesis.
Asymmetric Reductive Amination via Ruthenium Catalysis
When chirality at the α-position is required for target engagement, dynamic kinetic asymmetric reductive amination is the gold standard. Utilizing chiral ruthenium complexes, such as (S)-Ru(OAc)2(SEGPHOS) , allows for the direct conversion of sterically hindered ketones into chiral primary bulky benzylamines. The SEGPHOS ligand provides a deep, rigid chiral pocket that enforces strict facial selectivity during the hydride transfer step, ensuring high enantiomeric excess (ee) even when the adjacent alkyl groups are exceptionally bulky.
Pharmacological Applications & Target Engagement
The structural features of bulky methoxybenzylamines translate directly into potent biological activity across multiple therapeutic domains.
Analgesic Pathways via TRPV1 Activation
4-Hydroxy-3-methoxybenzylamine (HMBA) serves as a critical precursor in novel antinociceptive (pain-blocking) pathways. Due to its balanced lipophilicity, HMBA efficiently crosses the blood-brain barrier. Once in the central nervous system, it acts as a substrate for Fatty Acid Amide Hydrolase (FAAH). FAAH catalyzes the conjugation of HMBA with free fatty acids (preferentially arachidonic acid) to synthesize active metabolites like arvanil and olvanil [2]. These metabolites are exceptionally potent activators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in brain nuclei, triggering descending antinociceptive pathways that induce profound analgesia[2].
FAAH-dependent bioactivation of HMBA into TRPV1 agonists for antinociception.
Neuroreceptor Modulation (Nicotinic & Muscarinic)
Methoxybenzylamine moieties are frequently utilized as pharmacophores in polyamine hybrids targeting acetylcholine receptors. For example, methoctramine-related polyamines incorporating a 2-methoxybenzylamine moiety act as competitive antagonists at muscarinic
Metallo-Chemotherapeutics and DNA Cleavage
Schiff base ligands derived from salicylaldehyde and 2-, 3-, or 4-methoxybenzylamine are highly effective chelators for Copper(II). These Cu(II) complexes exhibit remarkable SOD (superoxide dismutase) mimetic activity and DNA cleaving properties. Specifically, complexes derived from 2-methoxybenzylamine and 4-methoxybenzylamine demonstrate exceptional double-strand DNA cleavage activity (up to 95% cleavage at 3-5 mM) via oxidative pathways[4]. Consequently, they exhibit profound cytotoxicity against human liver cancer cell lines (HepG2), with
Quantitative Data & Structure-Activity Relationships (SAR)
Table 1: Pharmacological Profile of Methoxybenzylamine Derivatives
| Compound Class / Derivative | Primary Target | Biological Effect / Potency | Reference |
| HMBA (Arachidonic Conjugate) | TRPV1 Receptor | Potent Agonism (Arvanil is >100x more potent than AM404) | [2] |
| Methoctramine-related Polyamine | Nicotinic AChR | Noncompetitive Antagonism ( | [3] |
| Cu(II)-4-Methoxybenzylamine Schiff Base | HepG2 Cancer Cells | High Cytotoxicity ( | [4] |
| Cu(II)-2-Methoxybenzylamine Schiff Base | Plasmid DNA (pBR322) | Full double-strand cleavage at | [4] |
Table 2: Synthetic Yields for α-Alkylation of Benzylamines
| Substrate | Alkylating Agent | Catalyst System | Yield (%) | Reference |
| o-Tolylmethanamine | 1-Adamantane iodine | Pyridoxal (10 mol%) + | 91% | [1] |
| Unprotected Benzylamines | Bulky Alkyl Iodides | Pyridoxal (10 mol%) + Base | 68 - 95% | [1] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.
Protocol A: Synthesis of Cu(II)-Methoxybenzylamine Schiff Base Complexes
Objective: Synthesize and validate metallo-chemotherapeutics for DNA cleavage assays.
-
Ligand Synthesis: Dissolve 1.0 equivalent of salicylaldehyde in anhydrous methanol. Slowly add 1.0 equivalent of 4-methoxybenzylamine dropwise under a nitrogen atmosphere.
-
Causality & Validation: Anhydrous conditions prevent the hydrolysis of the forming imine. The reaction progress is monitored by TLC; a distinct color change to bright yellow visually confirms Schiff base formation.
-
-
Reflux & Isolation: Reflux the mixture for 2 hours. Evaporate the solvent under reduced pressure and wash the resulting yellow oil with cold diethyl ether to remove unreacted starting materials[4].
-
Metal Complexation: Dissolve the isolated Schiff base in methanol and add 0.5 equivalents of
dissolved in methanol. Stir at room temperature for 4 hours.-
Causality & Validation: The stoichiometric ratio ensures a
coordination geometry. The solution will shift from yellow to deep green/brown, acting as a visual diagnostic for successful coordination.
-
-
Purification: Filter the resulting precipitate, wash with cold ethanol, and dry in vacuo. Validate the final structure via elemental analysis and UV-Vis spectroscopy (monitoring the d-d transition bands specific to square-planar or distorted octahedral Cu(II) geometries)[4].
Protocol B: Plasmid DNA Cleavage Assay
Objective: Quantify the nuclease activity of the synthesized Cu(II) complexes.
-
Assay Preparation: In a sterile microcentrifuge tube, combine 1 μL of supercoiled pBR322 plasmid DNA (0.5 μg/μL), 2 μL of 50 mM Tris-HCl buffer (pH 7.2), and the Cu(II)-methoxybenzylamine complex (varying concentrations from 1 mM to 5 mM)[4].
-
Control Implementation: Prepare three critical controls:
-
Negative Control: DNA + Buffer only (establishes baseline supercoiled Form I).
-
Ligand Control: DNA + metal-free Schiff base ligand.
-
Metal Control: DNA +
(isolates the specific oxidative enhancement provided by the ligand architecture).
-
-
Incubation & Quenching: Incubate the mixtures at 37°C for 2 hours. Quench the reaction by adding 2 μL of loading buffer (containing 0.25% bromophenol blue and 30% glycerol).
-
Electrophoresis & Quantification: Run the samples on a 1% agarose gel in TAE buffer at 80 V for 1.5 hours. Stain with ethidium bromide and image under UV light.
-
Validation: The conversion of Form I (supercoiled, fast-migrating) to Form II (nicked, slow-migrating) or Form III (linear) directly quantifies the cleavage efficiency. A highly active complex will show >95% conversion to Form II/III[4].
-
Conclusion & Future Perspectives
The intersection of bulky alkyl sterics and methoxy-directed electronics makes bulky methoxy-alkyl benzylamines a powerhouse scaffold in modern chemistry. Advances in radical carbonyl catalysis and asymmetric reductive amination have finally unlocked scalable access to these sterically demanding molecules. As demonstrated by their profound efficacy as TRPV1 precursors, neuroreceptor modulators, and DNA-cleaving metallo-drugs, the precise spatial arrangement of these functional groups dictates highly specific biological target engagement. Future drug discovery efforts will likely focus on fine-tuning the steric bulk at the α-position to further enhance the metabolic half-life and target selectivity of these privileged structures.
References
-
Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. CCS Chemistry. Available at:[Link]
-
Design, synthesis, and biological evaluation of symmetrically and unsymmetrically substituted methoctramine-related polyamines as muscular nicotinic receptor noncompetitive antagonists. PubMed (NIH). Available at: [Link]
-
Proposed mechanism by which 4-aminophenol and 4-hydroxy-3-methoxybenzylamine (HMBA) produce antinociception. ResearchGate. Available at:[Link]
-
Synthesis, Structure, DNA/BSA Binding, DNA Cleaving, Cytotoxic and SOD Mimetic Activities of Copper(II) Complexes Derived from Methoxybenzylamine Schiff Base Ligands. MDPI. Available at:[Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of symmetrically and unsymmetrically substituted methoctramine-related polyamines as muscular nicotinic receptor noncompetitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure, DNA/BSA Binding, DNA Cleaving, Cytotoxic and SOD Mimetic Activities of Copper(II) Complexes Derived from Methoxybenzylamine Schiff Base Ligands [mdpi.com]
- 5. scilit.com [scilit.com]
Methodological & Application
Application Note: Protocol for the N-Benzylation of 1-Methoxy-2-methylpropan-2-amine
Executive Summary
The functionalization of sterically hindered
This application note outlines a highly optimized, self-validating protocol for the N-benzylation of 1-methoxy-2-methylpropan-2-amine. While direct alkylation with benzyl bromide is documented[3], it risks over-alkylation and requires the handling of genotoxic alkyl halides. Instead, we detail a titanium-mediated reductive amination workflow that overcomes the profound steric hindrance of the
Mechanistic Rationale & Experimental Design (E-E-A-T)
The Steric Challenge
1-Methoxy-2-methylpropan-2-amine features a primary amine bound to a fully substituted
The Titanium(IV) Isopropoxide Solution
To bypass this thermodynamic barrier, our protocol employs a stepwise approach using Titanium(IV) isopropoxide (
Following complete imine formation, the solvent environment is shifted to a protic medium (ethanol), and[5] is introduced. Unlike the bulky
Reaction Workflow & Mechanistic Pathway
Mechanistic workflow of Ti(OiPr)4-mediated reductive amination for sterically hindered amines.
Quantitative Data: Condition Optimization
To validate the necessity of the titanium-mediated approach, various reductive amination conditions were evaluated. The data below demonstrates why the stepwise
| Reducing Agent | Additive / Catalyst | Solvent System | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| Acetic Acid (1.0 eq) | DCE | 24 | < 15% | Equilibrium favors starting materials; hemiaminal fails to dehydrate. | |
| MeOH | 18 | 62% | Moderate yield; generates highly toxic HCN gas during acidic workup. | ||
| THF / EtOH | 14 | 89% | Rapid hydride transfer; clean conversion; highly scalable. |
Step-by-Step Methodology
Scale: 10.0 mmol Target Product: N-benzyl-1-methoxy-2-methylpropan-2-amine
Phase 1: Imine Formation
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (
). -
Reagent Loading: Add 1-methoxy-2-methylpropan-2-amine (1.03 g, 10.0 mmol, 1.0 eq) and benzaldehyde (1.11 g, 1.07 mL, 10.5 mmol, 1.05 eq) to the flask.
-
Solvation: Dissolve the reactants in 20 mL of anhydrous Tetrahydrofuran (THF).
-
Activation: Syringe in Titanium(IV) isopropoxide (4.26 g, 4.44 mL, 15.0 mmol, 1.5 eq) dropwise over 5 minutes at room temperature.
-
Incubation: Stir the reaction mixture at room temperature for 12 hours under
.-
Self-Validating Check: The solution will transition from colorless to a distinct, deep yellow. This chromic shift confirms the extended conjugation of the titanium-coordinated imine. If the solution remains colorless, the
has likely hydrolyzed via atmospheric moisture and the reaction should be aborted.
-
Phase 2: Hydride Reduction
-
Solvent Shift: Cool the reaction flask to 0 °C using an ice-water bath. Add 20 mL of absolute Ethanol (EtOH) to the mixture.
-
Reduction: Carefully add Sodium Borohydride (
) (0.57 g, 15.0 mmol, 1.5 eq) in three equal portions over 15 minutes.-
Self-Validating Check: Vigorous effervescence (
gas evolution) will occur upon each addition, confirming the hydride source is active and uncompromised.
-
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
Phase 3: Workup & Titanium Scavenging
-
Quenching: Re-cool the flask to 0 °C. Quench the reaction by slowly adding 5 mL of deionized water.
-
Self-Validating Check: A dense, white precipitate of Titanium Dioxide (
) will immediately crash out of solution.
-
-
Aggregation (Troubleshooting): If the
precipitate forms a gelatinous emulsion that traps the organic layer, add 2–3 mL of 1M NaOH. The basic environment will crisp up the titanium salts into a granular, easily filterable solid. -
Filtration: Filter the entire suspension through a 1-inch pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with Ethyl Acetate (3 × 30 mL).
Phase 4: Purification
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (30 mL).
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure to yield a crude yellow oil. -
Chromatography: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 90:10 to 70:30 Hexanes/Ethyl Acetate) to afford the pure N-benzyl-1-methoxy-2-methylpropan-2-amine as a clear, colorless oil.
References
-
1-Methoxy-2-methylpropan-2-amine | C5H13NO | CID 88666 Source: PubChem, National Institutes of Health URL:[Link]
- BENZODIAZEPINE DERIVATIVES AS RSV INHIBITORS (EP 3324977 B1)
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]
Sources
- 1. 1-Methoxy-2-methylpropan-2-amine | C5H13NO | CID 88666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
Strategic Debenzylation of Sterically Hindered Amines: Advanced Protocols for Difficult Substrates
Topic: Procedure for removing benzyl group from sterically hindered amines Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]
Abstract & Strategic Overview
The removal of benzyl (Bn) protecting groups from amines is a routine transformation in organic synthesis, typically achieved via catalytic hydrogenolysis over Palladium on Carbon (Pd/C).[2][3] However, sterically hindered amines —such as tertiary amines within rigid bicyclic scaffolds, bulky alkaloids, or substrates with proximal quaternary centers—often resist standard hydrogenolysis conditions.
This resistance arises from two primary factors:
-
Steric Exclusion: The bulky substituents prevent the benzyl group from achieving the necessary planar adsorption geometry on the catalyst surface.
-
Catalyst Poisoning: Hindered amines often possess high basicity and can coordinate strongly to the metal surface, blocking active sites and stalling the catalytic cycle.
This guide details three field-proven protocols designed specifically for these "difficult" substrates. We move beyond standard Pd/C methods to utilize Pearlman’s Catalyst with Acidic Promoters and the ACE-Cl Chemical Cleavage method for substrates incompatible with hydrogenation.
Decision Matrix: Selecting the Right Protocol
Before initiating experimentation, use the following logic flow to select the optimal method for your substrate.
Figure 1: Strategic decision tree for selecting the debenzylation protocol based on substrate chemoselectivity and steric demands.
Method A: Enhanced Catalytic Hydrogenolysis (Pearlman’s Catalyst)
Best For: Sterically hindered amines that are resistant to standard Pd/C but compatible with hydrogen gas.
The Science of the Method
Standard Pd/C often fails for hindered amines because the amine lone pair coordinates tightly to the Pd surface, acting as a poison. Pearlman’s Catalyst (Pd(OH)₂/C) is generally more active than Pd/C.
The Critical Modification: The addition of a Brønsted acid (Acetic Acid or HCl) is the "key" to success for hindered systems.
-
Protonation: The acid protonates the amine, forming an ammonium salt. This eliminates the lone pair's ability to coordinate/poison the catalyst.
-
Solubility: It improves the solubility of the substrate in polar protic solvents.
-
Surface Chemistry: It prevents the formation of stable amine-palladium complexes that halt turnover.
Protocol A: Pearlman’s Hydrogenolysis with Acidic Promoter
| Parameter | Specification |
| Catalyst | 20% Pd(OH)₂ on Carbon (Pearlman's Catalyst), wet support (nominally 50% water). |
| Loading | 10–20 wt% relative to substrate.[2] |
| Solvent | Methanol or Ethanol (0.05 M – 0.1 M). |
| Additive | Glacial Acetic Acid (1.5 – 2.0 equivalents) OR 1M HCl (1.1 equivalents). |
| H₂ Source | Balloon (1 atm) for moderate cases; Parr Shaker (50 psi) for extreme hindrance. |
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the sterically hindered N-benzyl amine (1.0 equiv) in Methanol (grade: ACS Reagent).
-
Acidification: Add Glacial Acetic Acid (2.0 equiv). Stir for 5 minutes to ensure salt formation.
-
Note: If the substrate is extremely hindered, use 1.1 equiv of 1M HCl instead of acetic acid to ensure full protonation.
-
-
Catalyst Addition: Carefully add 20 wt% of Pearlman’s Catalyst (Pd(OH)₂/C).
-
Safety: Although "wet" Pearlman's is less pyrophoric than dry Pd/C, always add under an inert blanket (Nitrogen/Argon) to prevent ignition of methanol vapors.
-
-
Hydrogenation:
-
Balloon Method: Evacuate the flask and backfill with H₂ (x3). Stir vigorously at Room Temperature (RT) to 40°C.
-
Pressure Method: If no reaction after 4 hours, transfer to a Parr shaker and hydrogenate at 50 psi.
-
-
Monitoring: Monitor by LC-MS. TLC may be misleading due to the polarity of the ammonium salt.
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst.[2][4] Wash the pad with MeOH.
-
Concentrate the filtrate.[2]
-
Neutralization:[4] The product will be the acetate or hydrochloride salt. To obtain the free base, dissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
-
Method B: Catalytic Transfer Hydrogenation (CTH)
Best For: Lab-scale reactions (10mg - 5g) where H₂ gas handling is undesirable, or for moderately hindered substrates sensitive to high pressure.
The Science of the Method
Ammonium formate decomposes in the presence of Pd to release H₂ and CO₂/NH₃ in situ on the catalyst surface. This creates a high local concentration of active hydrogen species. The evolution of gases also helps to keep the catalyst surface clean.
Protocol B: Ammonium Formate Transfer
Step-by-Step Procedure:
-
Setup: Dissolve the substrate (1.0 equiv) in dry Methanol (0.1 M).
-
Catalyst: Add 10% Pd/C (50 wt% relative to substrate - higher loading is required for CTH).
-
Reagent: Add Ammonium Formate (5.0 – 10.0 equiv) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 65°C).
-
Observation: Vigorous gas evolution (effervescence) will occur. This is normal.
-
-
Timecourse: Reaction is typically complete within 1–4 hours.
-
Workup:
Method C: Chemical Cleavage via ACE-Cl (Non-Hydrogenolytic)
Best For: Substrates containing Sulfur (catalyst poison), Alkenes/Alkynes (reducible groups), or extreme steric hindrance where catalytic methods fail.
The Science of the Method
1-Chloroethyl chloroformate (ACE-Cl) allows for the selective dealkylation of tertiary amines.[1][6] The mechanism involves the formation of a quaternary ammonium salt, which thermally degrades to a carbamate, followed by methanolysis to release the amine.
-
Selectivity: ACE-Cl is highly selective for removing Benzyl groups over Methyl or Ethyl groups due to the stability of the benzylic carbocation character in the transition state.
Figure 2: Mechanism of ACE-Cl mediated debenzylation involving carbamate formation and subsequent methanolysis.
Protocol C: ACE-Cl Dealkylation
| Parameter | Specification |
| Reagent | 1-Chloroethyl chloroformate (ACE-Cl) [CAS: 50893-53-3]. |
| Solvent 1 | 1,2-Dichloroethane (DCE) (Anhydrous).[1][7] |
| Solvent 2 | Methanol (Dry).[2][4] |
| Temperature | Reflux (83°C for Step 1; 65°C for Step 2). |
Step-by-Step Procedure:
-
Acylation (Step 1):
-
Dissolve the N-benzyl amine (1.0 equiv) in anhydrous DCE (0.2 M) under Nitrogen.
-
Cool to 0°C. Add ACE-Cl (1.2 – 1.5 equiv) dropwise.
-
Note: Use a proton sponge (1,8-Bis(dimethylamino)naphthalene) if the substrate is acid-sensitive, though usually not required.
-
Allow to warm to RT, then heat to reflux for 2–12 hours.
-
Monitor by TLC/LC-MS.[2] You are looking for the consumption of starting material and formation of the carbamate (often less polar).
-
-
Concentration:
-
Cool the reaction and concentrate to dryness on a rotary evaporator. Do not skip this step. You must remove the DCE and excess ACE-Cl before adding methanol.
-
-
Methanolysis (Step 2):
-
Dissolve the crude carbamate residue in Methanol (0.2 M).
-
Heat to reflux for 1–2 hours. This cleaves the carbamate and releases the amine hydrochloride.
-
-
Workup:
-
Concentrate the methanol.
-
The residue is the pure amine hydrochloride.
-
If the free base is required, partition between DCM and 1M NaOH.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (Method A) | Catalyst Poisoning / Steric Bulk | Switch to Method A with HCl additive . Ensure catalyst is Pearlman's (Pd(OH)₂) , not standard Pd/C. |
| Incomplete Conversion | Hydrogen Starvation | Increase pressure to 50 psi (Parr shaker). Increase catalyst loading to 30-50 wt%. |
| N-Methylation Side Product | Reaction with Solvent | If using MeOH/H₂, trace formaldehyde can cause N-methylation. Switch solvent to Ethanol or Trifluoroethanol (TFE) . |
| Product Trapped on Catalyst | Strong Adsorption | The amine is sticking to the carbon support. Wash the Celite pad with 10% NH₄OH in MeOH or warm DMF to release the product. |
References
-
Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines: 1-Chloroethyl Chloroformate." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082. Link
-
Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, vol. 8, no. 17, 1967, pp. 1663–1664. Link
-
Ram, S., and Ehrenkaufer, R. E. "Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions." Synthesis, vol. 1988, no.[8] 02, 1988, pp. 91–95. Link
-
Krapcho, A. P. "Dealkylation of Amines." Synthetic Communications, vol. 20, no. 16, 1990, pp. 2559–2564. Link
-
BenchChem Application Note. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." BenchChem Technical Library, 2025. Link
Sources
- 1. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates - Google Patents [patents.google.com]
- 8. zenodo.org [zenodo.org]
Application Note: Catalytic Hydrogenolysis of N-Benzyl-1-methoxy-2-methylpropan-2-amine
This Application Note is designed for researchers and process chemists optimizing the deprotection of sterically hindered amines. It addresses the specific challenges posed by the tert-alkylamine motif in N-benzyl-1-methoxy-2-methylpropan-2-amine .
Executive Summary
The removal of N-benzyl groups (debenzylation) is a routine transformation in organic synthesis. However, when the nitrogen atom is attached to a quaternary carbon center—as seen in N-benzyl-1-methoxy-2-methylpropan-2-amine —the reaction kinetics are significantly impeded by steric hindrance. Standard conditions (10% Pd/C, 1 atm H₂, RT) often result in stalled reactions or incomplete conversion.
This protocol details an optimized methodology using Pearlman’s Catalyst (Pd(OH)₂/C) under acidic conditions. This system overcomes the steric barrier of the tert-butyl-like moiety, ensuring quantitative conversion to the valuable primary amine building block, 1-methoxy-2-methylpropan-2-amine , typically isolated as its hydrochloride salt to prevent volatility losses.
Key Chemical Transformation
Substrate: N-Benzyl-1-methoxy-2-methylpropan-2-amine Product: 1-Methoxy-2-methylpropan-2-amine (as HCl salt) Byproduct: Toluene[1]
Mechanistic Insight & Challenges
The Steric Challenge
In catalytic hydrogenolysis, the substrate must adsorb onto the palladium surface. The benzyl group usually lies flat on the catalyst surface to facilitate the C-N bond cleavage.
-
Primary/Secondary Amines: The N-benzyl group rotates freely, allowing easy adsorption.
-
Tertiary-Alkyl Amines (Current Topic): The bulky 1-methoxy-2-methylpropan-2-yl group (effectively a substituted tert-butyl group) creates significant steric clash with the catalyst surface. This prevents the benzyl group from achieving the optimal planar geometry required for hydrogenolysis, drastically reducing the turnover frequency (TOF).
The Solution: Protonation & Catalyst Choice
To counteract steric hindrance and catalyst poisoning by the free amine:
-
Pearlman’s Catalyst (Pd(OH)₂/C): More active than standard Pd/C due to higher metal dispersion and a hydrated surface that facilitates hydrogen transfer in polar solvents.
-
Acidic Additive (HCl or AcOH):
-
Prevents Poisoning: Protonation of the amine lone pair prevents tight binding (poisoning) of the product to the Pd active sites.
-
Activation: The ammonium salt typically undergoes hydrogenolysis faster than the free amine because the C-N bond is polarized, weakening the bond dissociation energy.
-
Experimental Protocol
Materials & Equipment
-
Reactor: Parr Hydrogenator (for scales >1g) or high-pressure balloon setup (small scale).
-
Substrate: N-benzyl-1-methoxy-2-methylpropan-2-amine (purity >95%).
-
Catalyst: 20 wt% Pd(OH)₂/C (Pearlman’s Catalyst), wet support (usually 50% water).
-
Note: Wet catalyst is safer (non-pyrophoric) and preferred.
-
-
Solvent: Methanol (HPLC grade).
-
Additive: 1.0 - 1.2 equivalents of concentrated HCl (12M) or Glacial Acetic Acid.
-
Gas: Hydrogen (H₂), ultra-high purity.
Standard Operating Procedure (SOP)
Step 1: Preparation (In Fume Hood)
-
Weigh 10.0 g (approx. 48 mmol) of N-benzyl-1-methoxy-2-methylpropan-2-amine into a 250 mL hydrogenation bottle.
-
Add 100 mL of Methanol (0.5 M concentration).
-
Add 4.4 mL of conc. HCl (1.1 equiv, ~53 mmol).
-
Checkpoint: Ensure the solution is homogeneous. The amine will form the hydrochloride salt in situ.
-
-
Carefully add 1.0 g of 20% Pd(OH)₂/C (wet).
-
Safety: Add catalyst to the wet solution to minimize ignition risk. Do not add dry catalyst to solvent vapors.
-
Step 2: Hydrogenation
-
Connect the bottle to the Parr shaker apparatus.
-
Purge Cycle: Evacuate to 20 mmHg, then backfill with N₂. Repeat 3 times to remove O₂.
-
H₂ Charge: Evacuate N₂, then fill with H₂ to 50 psi (3.5 bar) .
-
Reaction: Shake/stir at 50°C for 12–18 hours.
-
Note: Heating is crucial for this sterically hindered substrate. Ambient temperature may result in <50% conversion.
-
Step 3: Monitoring
-
Stop agitation and vent H₂ carefully.
-
Sample an aliquot for TLC or LC-MS.
-
TLC:[2] Stain with Ninhydrin (free amine) or UV (benzyl group). Disappearance of UV activity indicates debenzylation.
-
Target: >98% consumption of starting material.
-
Step 4: Workup & Isolation
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd catalyst. Wash the pad with 20 mL Methanol.
-
Safety: Keep the catalyst wet at all times during filtration. Dry Pd catalysts are pyrophoric.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.
-
Azeotrope: If excess water/HCl remains, add ethanol and re-concentrate to assist in drying.
-
Final Product: The product, 1-methoxy-2-methylpropan-2-amine hydrochloride , is typically obtained as a white to off-white hygroscopic solid.
Yield Expectation: 90–98% isolated yield.
Optimization & Troubleshooting Guide
If the reaction stalls or yields are low, consult the following matrix.
| Observation | Probable Cause | Corrective Action |
| Reaction Stalls (<50%) | Catalyst poisoning or insufficient energy. | Increase Temp to 60°C; Boost pressure to 80 psi; Add fresh catalyst (5 wt%). |
| No Reaction | Catalyst inactive or sulfur poisoning. | Check substrate purity (remove thiols/sulfur); Use fresh Pd(OH)₂/C. |
| Product Loss | Volatility of free amine during evaporation. | Ensure HCl was used. The free amine is volatile; the HCl salt is not. |
| Impurity Profile | Methylation of amine (reductive amination). | Use Ethanol instead of Methanol; Ensure temperature does not exceed 60°C. |
Workflow Visualization
The following diagram illustrates the decision logic for optimizing the debenzylation of hindered amines.
Figure 1: Decision tree for selecting hydrogenation conditions based on substrate steric hindrance.
Safety & Handling
-
Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Use a blast shield for high-pressure reactions (>50 psi).
-
Catalyst (Pd/C, Pd(OH)₂/C): Pyrophoric when dry. Always wet with water or solvent before adding to the reaction vessel. Dispose of used catalyst in a dedicated waste container containing water.
-
Substrate/Product: Treat amines as irritants. The hydrochloride salt is generally safer to handle but may be hygroscopic.
References
-
BenchChem. (2025).[1] Catalytic Hydrogenolysis for N-Benzyl Deprotection: Application Note. Retrieved from
-
Adger, B. M., et al. (1987). "Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups." Synthesis, 1987(1), 53-55.[3]
-
Hansen, H. J., et al. (2006). "More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups."[2] Synthetic Communications, 36(19).
-
Google Patents. (2017). EP3190116A1 - Pyrazolothiazole compound and medicine. (Describes synthesis of 1-methoxy-2-methylpropan-2-amine).
-
Organic Reactions. (2011).[4] "Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur."[5] Organic Reactions, Vol 7.
Sources
Application Notes & Protocols: Benzyl(1-methoxy-2-methylpropan-2-yl)amine as a Novel Chiral Building Block Precursor
Abstract
In the landscape of modern drug discovery and fine chemical synthesis, the demand for novel, enantiopure chiral building blocks is insatiable.[1] These molecules serve as foundational components for constructing complex active pharmaceutical ingredients (APIs), where precise three-dimensional arrangement is paramount for efficacy and safety.[2][3] This guide introduces Benzyl(1-methoxy-2-methylpropan-2-yl)amine, a structurally unique amine featuring a quaternary stereocenter, as a promising precursor for developing new chiral auxiliaries and ligands. While not a widely documented compound, its distinct architecture offers intriguing possibilities for asymmetric synthesis. This document provides a comprehensive overview of its properties, a proposed, robust synthesis protocol based on well-established chemical principles, and detailed application notes for its potential use in stereoselective transformations. The protocols are designed for researchers, scientists, and drug development professionals seeking to expand their toolkit of chiral synthons.
Introduction: The Strategic Value of Novel Chiral Precursors
The principle of chirality is fundamental to pharmaceutical science; the differential biological activity between enantiomers, tragically exemplified by the thalidomide case, has cemented the need for enantiomerically pure compounds in drug development.[3] Chiral building blocks are essential precursors that introduce and control stereochemistry throughout a synthetic sequence.[4] While many chiral auxiliaries are commercially available, the exploration of new scaffolds is critical for accessing novel chemical space and developing more efficient or selective synthetic routes.[]
Benzyl(1-methoxy-2-methylpropan-2-yl)amine presents a unique combination of features:
-
A Quaternary Stereocenter: The 2-methylpropan-2-yl core provides a sterically demanding and conformationally rigid center.
-
A Benzyl Protecting Group: A common and versatile protecting group for amines, which can be readily removed via hydrogenolysis.
-
A Methoxy Moiety: The ether linkage offers a potential coordination site for metal catalysts, enabling its use as a bidentate ligand precursor.
These characteristics suggest its potential as a precursor to a new class of chiral ligands or auxiliaries for applications in asymmetric catalysis and stereoselective functionalization.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key properties of Benzyl(1-methoxy-2-methylpropan-2-yl)amine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO | PubChem[6] |
| Molecular Weight | 193.29 g/mol | PubChem[6] |
| IUPAC Name | N-benzyl-1-methoxy-2-methylpropan-2-amine | PubChem[6] |
| CAS Number | Not assigned | N/A |
| InChIKey | MOMDLDGSAKAOOQ-UHFFFAOYSA-N | PubChem[6] |
| Predicted XlogP | 1.8 | PubChem[6] |
| Appearance | Colorless to pale yellow liquid (Predicted) | General Amine Properties |
Proposed Synthesis Protocol: Reductive Amination
The most direct and industrially scalable route to N-benzylamines is the reductive amination of a carbonyl compound.[7] This proposed protocol details the synthesis of Benzyl(1-methoxy-2-methylpropan-2-yl)amine from the corresponding ketone, 1-methoxy-2-methylpropan-2-one, and benzylamine. The workflow involves an initial imine formation followed by an in-situ reduction.
Caption: Workflow for the Synthesis of Benzyl(1-methoxy-2-methylpropan-2-yl)amine.
Step-by-Step Methodology
Materials:
-
1-methoxy-2-methylpropan-2-one
-
Benzylamine
-
Methanol (Anhydrous)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Protocol:
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-methoxy-2-methylpropan-2-one (1.0 equivalent) and anhydrous methanol (5 mL per mmol of ketone).
-
Add benzylamine (1.05 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting materials.[8]
-
Rationale: The reaction is typically an equilibrium process. Using a slight excess of the amine and a protic solvent like methanol helps to drive the formation of the iminium ion intermediate, which is the species that will be reduced.[7]
-
-
Reduction:
-
Once imine formation is deemed significant, cool the reaction flask in an ice-water bath to 0-5 °C.
-
Slowly add sodium borohydride (1.2 equivalents) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. The temperature should be maintained below 10 °C during the addition.
-
Rationale: Sodium borohydride is a mild and selective reducing agent for imines, which is less reactive towards other functional groups that might be present.[8] The portion-wise addition at low temperature controls the exothermic reaction and minimizes potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure the reduction is complete.
-
-
Workup and Purification:
-
Cool the flask again in an ice bath and slowly quench the reaction by adding deionized water to decompose any unreacted NaBH₄.
-
Remove most of the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by vacuum distillation or silica gel column chromatography to yield the final product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Proposed Applications in Asymmetric Synthesis
The true value of Benzyl(1-methoxy-2-methylpropan-2-yl)amine lies in its potential as a precursor to more complex chiral molecules. The primary step for most applications is the removal of the benzyl group to unmask the primary amine.
Caption: Potential Synthetic Pathways Utilizing the Chiral Amine Precursor.
Protocol 4.1: N-Debenzylation to Access the Core Chiral Amine
Objective: To remove the N-benzyl protecting group via catalytic hydrogenation to yield the enantiopure primary amine, (R/S)-1-methoxy-2-methylpropan-2-amine, which is the key chiral building block.
Materials:
-
Benzyl(1-methoxy-2-methylpropan-2-yl)amine
-
Palladium on carbon (10% Pd/C, 5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or Parr hydrogenator)
Protocol:
-
Dissolve Benzyl(1-methoxy-2-methylpropan-2-yl)amine (1.0 equivalent) in methanol (10 mL per mmol).
-
Carefully add 10% Pd/C catalyst (5 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Purge the reaction vessel with hydrogen gas several times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, carefully purge the vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine. This product is often pure enough for subsequent steps but can be purified by distillation if necessary.
-
Rationale: Catalytic hydrogenation is the most common and efficient method for N-debenzylation.[9] The reaction is clean, with toluene being the only byproduct, which is easily removed with the solvent.
Application Note 4.2: Precursor for Chiral P,N-Ligands
The resulting primary amine, with its sterically hindered quaternary center and nearby methoxy group, is an ideal candidate for conversion into a bidentate P,N-ligand. Such ligands are highly valuable in asymmetric transition-metal catalysis, including hydrogenation and cross-coupling reactions.[10][11]
Synthetic Concept:
-
React the chiral primary amine with 2-(diphenylphosphino)benzaldehyde to form a chiral Schiff base (an iminophosphine ligand).
-
Alternatively, reduce the imine to form the corresponding aminophosphine ligand.
-
The resulting P,N-ligand can then be complexed with metals like Iridium, Rhodium, or Palladium to form active catalysts for enantioselective transformations.[12]
Application Note 4.3: Use as a Chiral Auxiliary
Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction before being cleaved and recovered.[13] The chiral primary amine can be converted into an amide by reacting it with a prochiral acyl chloride.
Synthetic Concept:
-
Couple the chiral amine with a substrate like crotonyl chloride.
-
The resulting chiral α,β-unsaturated amide can undergo stereoselective reactions, such as conjugate additions or epoxidations.
-
The bulky quaternary center is expected to effectively shield one face of the molecule, leading to high diastereoselectivity.
-
After the reaction, the auxiliary can be cleaved under hydrolytic conditions to reveal the enantiomerically enriched product.
Conclusion
Benzyl(1-methoxy-2-methylpropan-2-yl)amine represents a novel and unexplored precursor for chiral synthesis. While requiring synthesis, its unique structural features—a quaternary stereocenter adjacent to both a protectable amine and a coordinating methoxy group—make it a highly attractive target for methods development. The protocols and applications outlined in this guide provide a foundational framework for researchers to synthesize this compound and explore its utility in creating next-generation chiral ligands and auxiliaries. Its investigation promises to be a valuable endeavor for expanding the toolbox of asymmetric synthesis in both academic and industrial research.
References
- High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). Vertex AI Search.
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
- Chiral Molecular Building Blocks in Modern Drug Discovery. (2025, August 20). AiFChem.
- Chiral building blocks: Significance and symbolism. (2025, March 2). Grounding API.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
- N-benzyl-1-(2-methoxyphenyl)-N-methylpropan-2-amine. LookChem.
- Other Chiral Auxiliaries. BOC Sciences.
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Benzyl(1-methoxy-2-methylpropan-2-yl)amine. PubChemLite.
- A Comparative Guide to the Synthesis of N-benzyl-2-methylpropan-1-imine. Benchchem.
- N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. Enamine.
- 3-Methoxy-2-methylpropan-1-ol: A Comparative Guide to Its Role in Asymmetric Synthesis. Benchchem.
- Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. Organic Syntheses Procedure.
- Chiral auxiliary. Wikipedia.
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C
- A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine.
- Chiral Auxiliaries. Sigma-Aldrich.
- Application Notes and Protocols for N-benzyl-2-methoxyethanamine in Heterocyclic Synthesis. Benchchem.
- 1-Methoxy-2-methylpropan-2-amine. PubChem.
- Enantioselective process.
- Preparation of N-benzylamines.
Sources
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- 4. wisdomlib.org [wisdomlib.org]
- 6. PubChemLite - Benzyl(1-methoxy-2-methylpropan-2-yl)amine (C12H19NO) [pubchemlite.lcsb.uni.lu]
- 7. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
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- 10. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2020094528A1 - Enantioselective process - Google Patents [patents.google.com]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Scalable Synthesis of N-benzyl-methoxy-alkyl Amines
Introduction
N-benzyl-methoxy-alkyl amines represent a critical class of chemical intermediates, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their structural motif, characterized by a benzyl group and a methoxy-alkyl chain attached to a nitrogen atom, imparts unique physicochemical properties that are often leveraged in the design of biologically active molecules. For instance, N-benzyl substitution can influence the binding affinity and functional activity of compounds targeting specific receptors.[1] The presence of the methoxy-alkyl group can modulate solubility, metabolic stability, and other pharmacokinetic parameters.
The growing demand for these versatile building blocks necessitates the development of robust, efficient, and scalable synthetic routes. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the scalable synthesis of N-benzyl-methoxy-alkyl amines. We will delve into various synthetic strategies, elucidating the mechanistic rationale behind each approach and providing detailed, field-proven protocols. The focus will be on methods that are amenable to large-scale production, considering factors such as cost-effectiveness, safety, and environmental impact ("green chemistry").
Strategic Approaches to the Synthesis of N-benzyl-methoxy-alkyl Amines
The construction of the C-N bond is the cornerstone of N-benzyl-methoxy-alkyl amine synthesis. Several powerful methodologies can be employed, each with its own set of advantages and considerations for scalability. The primary strategies discussed herein are:
-
Reductive Amination: A highly versatile and widely adopted one-pot method.
-
Direct N-Alkylation with Benzyl Halides: A classical approach with considerations for selectivity.
-
"Hydrogen Borrowing" Catalysis: An atom-economical and environmentally benign route.
-
Continuous Flow Synthesis: A modern approach for enhanced scalability and safety.
The choice of synthetic route will often depend on factors such as the specific substitution patterns of the desired product, the availability and cost of starting materials, and the scale of the intended production.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is arguably one of the most important and widely used methods for the synthesis of amines.[2][3] This one-pot reaction involves the formation of an imine or iminium ion intermediate from a carbonyl compound (benzaldehyde or a derivative) and a primary amine (a methoxy-alkyl amine), which is then reduced in situ to the desired secondary amine.[3] This approach is favored for its high selectivity towards the mono-alkylated product, thereby minimizing the formation of over-alkylation byproducts.[4]
Causality Behind Experimental Choices
The success of a reductive amination protocol hinges on the careful selection of the reducing agent and reaction conditions. The reducing agent must be mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate imine.
-
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. It is typically added after the initial formation of the imine.[1][4]
-
Sodium Triacetoxyborohydride (STAB): A milder and more selective reducing agent that can be added at the beginning of the reaction. It preferentially reduces the iminium ion over the aldehyde, minimizing the formation of benzyl alcohol as a byproduct.[4]
-
Catalytic Hydrogenation: An ideal "green" approach using hydrogen gas and a metal catalyst (e.g., Pd/C).[5] This method avoids the use of stoichiometric metal hydride reagents, reducing waste.
Experimental Protocol: Reductive Amination of Benzaldehyde with 2-Methoxyethylamine
This protocol describes the synthesis of N-benzyl-2-methoxyethylamine, a representative example of the target class of compounds.[6]
Materials:
-
Benzaldehyde
-
2-Methoxyethylamine
-
Methanol (or another suitable solvent like THF)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in methanol. To this solution, add 2-methoxyethylamine (1.0-1.2 equivalents) dropwise at room temperature.[6] Stir the mixture for 30-60 minutes to facilitate the formation of the imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5-2.0 equivalents), ensuring the temperature is maintained below 10°C.[4]
-
Reaction Completion: After the addition of the reducing agent is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is deemed complete by TLC analysis.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[4] The crude product can be further purified by column chromatography on silica gel.[4][7]
Workflow for Reductive Amination
Sources
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvent System Optimization for Benzyl(1-methoxy-2-methylpropan-2-yl)amine Functionalization
Executive Summary
This application note provides a technical framework for selecting reaction media involving Benzyl(1-methoxy-2-methylpropan-2-yl)amine . This secondary amine presents a unique dichotomy: it possesses a lipophilic benzyl anchor and a sterically demanding, potentially chelating 1-methoxy-2-methylpropan-2-yl tail.
Successful functionalization (acylation, alkylation, or SNAr) requires balancing nucleophilic accessibility against solvation energy . This guide moves beyond traditional chlorinated solvents (DCM) and toxic dipolar aprotics (DMF), recommending modern, green alternatives (2-MeTHF, CPME, EtOAc) validated by the CHEM21 and GSK solvent guides.
Physicochemical Analysis & Reactivity Profile
To select the correct solvent, we must first deconstruct the substrate's behavior in solution.
Structural Constraints
-
Steric Hindrance: The 2-methylpropan-2-yl (tert-butyl-like) backbone creates significant steric bulk around the nitrogen center. This reduces the kinetic rate of nucleophilic attack compared to a simple benzylamine.
-
Electronic Effect (The "Ether Tail"): The methoxy group is an inductive electron-withdrawing group (EWG) but can act as a Lewis base. In non-polar solvents, it may form an intramolecular hydrogen bond with the amine proton, locking the conformation and reducing nucleophilicity.
-
Lipophilicity: The benzyl group dominates the solubility profile, making the molecule highly soluble in organic solvents (LogP > 2.5 estimated) and poorly soluble in water at neutral pH.
The Solvation Paradox
For sterically hindered amines, protic solvents (MeOH, EtOH, Water) are detrimental to reaction rates . They form a tight hydrogen-bond network (solvation shell) around the nitrogen lone pair. Because the nitrogen is already crowded by the gem-dimethyl groups, the added solvent shell effectively "cages" the nucleophile.
Strategic Rule: Use Polar Aprotic or Non-polar solvents to leave the amine lone pair "naked" (desolvated) and higher in energy, thereby lowering the activation energy for attack.
Solvent Selection Framework
The following decision matrix aligns reaction kinetics with Green Chemistry principles (CHEM21/GSK guides).
Recommended Solvent Classes[1]
| Reaction Type | Traditional Solvent (Avoid) | Recommended Green Alternative | Technical Rationale |
| Amide Coupling | Dichloromethane (DCM) | 2-MeTHF or EtOAc | 2-MeTHF offers higher reaction temps (bp 80°C) than DCM, overcoming steric barriers. It also separates well from water during workup. |
| SNAr / Alkylation | DMF / NMP | DMSO or NBP | N-butylpyrrolidinone (NBP) is a non-reprotoxic alternative to NMP.[1] DMSO is excellent but difficult to remove; use only if aqueous workup is planned. |
| Reductive Amination | 1,2-Dichloroethane (DCE) | CPME or Anisole | CPME (Cyclopentyl methyl ether) is stable to peroxides and resists base, making it ideal for hydride reductions. |
Decision Logic Visualization
Figure 1: Decision tree for selecting the optimal solvent based on reaction thermodynamics and Green Chemistry compliance.
Experimental Protocols
Protocol A: Solubility & Compatibility Screening
Before committing to a batch, validate the solvent system.
Objective: Determine the saturation limit and stability of BJM-Amine.
-
Preparation: Weigh 50 mg of Benzyl(1-methoxy-2-methylpropan-2-yl)amine into three HPLC vials.
-
Solvent Addition: Add 100 µL of candidate solvent (EtOAc, 2-MeTHF, CPME) to each vial.
-
Observation: If clear, solubility > 500 mg/mL (Excellent).
-
If cloudy: Heat to 40°C. If it clears, it is suitable for heated reactions.
-
-
Hygroscopicity Check: For 2-MeTHF, ensure the solvent is "dry" (Karl Fischer < 500 ppm). The methoxy ether tail of the amine can coordinate water, potentially hydrolyzing sensitive electrophiles (e.g., acid chlorides).
Protocol B: Green Amide Coupling (DCM-Free)
Optimized for sterically hindered amines where reaction rates are slow.
Reagents:
-
BJM-Amine (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc/2-MeTHF)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Charge: To a reaction vessel, add the Carboxylic Acid, BJM-Amine, and 2-MeTHF (Concentration: 0.2 M). Note: Higher concentration is preferred for hindered amines to drive kinetics.
-
Base Addition: Add DIPEA. Stir for 5 minutes.
-
Activation: Add T3P solution dropwise at 0–5°C.
-
Why T3P? It produces non-toxic water-soluble byproducts and works exceptionally well in 2-MeTHF.
-
-
Reaction: Allow to warm to Room Temperature (20–25°C).
-
Checkpoint: Monitor by LCMS at 2 hours. If conversion < 50%, heat to 60°C. The high boiling point of 2-MeTHF (80°C) allows this, unlike DCM (40°C).
-
-
Workup: Add water (1:1 vol/vol). Separate layers. Wash organic layer with 0.5M NaOH (remove unreacted acid) and Brine.
-
Isolation: Dry over MgSO4 and concentrate.
Protocol C: High-Temperature SNAr (DMF Replacement)
For reacting BJM-Amine with heteroaryl chlorides.
Reagents:
-
BJM-Amine (1.2 equiv)
-
Heteroaryl Chloride (1.0 equiv)
-
Base: K2CO3 (2.0 equiv, anhydrous)
-
Solvent: N-Butylpyrrolidinone (NBP) or DMSO.[2]
Procedure:
-
Setup: Combine all reagents in NBP (Concentration: 0.5 M).
-
Heating: Heat to 100–120°C.
-
Quench: Cool to RT. Pour into rapidly stirring water (5x reaction volume).
-
Outcome: The lipophilic product should precipitate. Filter and wash with water.
-
Alternative: If product is an oil, extract with EtOAc. NBP will partition largely into the aqueous phase if washed sufficiently.
-
Mechanistic Insight: The "Naked" Nucleophile
Understanding the molecular interaction is vital for troubleshooting.
Figure 2: Solvation comparison. Protic solvents (left) form hydrogen bonds with the amine nitrogen, increasing the energy barrier for reaction. Aprotic solvents (right) interact weakly, leaving the amine "naked" and more reactive.
References
-
Prat, D., et al. (2016).[5] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[6] Green Chemistry. [Link]
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]
-
MacMillan, D. S., et al. (2013). "Replacement of dichloromethane and N,N-dimethylformamide in amide coupling reactions." Green Chemistry. [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
- 1. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Introduction: The Steric Challenge & The Microwave Solution
Application Note: Microwave-Assisted Synthesis of Sterically Hindered Benzylamines
Abstract The synthesis of bulky benzylamines—critical pharmacophores in GPCR ligands, kinase inhibitors, and CNS-active agents—is frequently bottlenecked by steric impedance. Conventional thermal methods often result in prolonged reaction times (12–48 h), incomplete conversion, and extensive byproduct formation due to the high activation energy required to form the crowded transition state. This guide details a high-efficiency microwave-assisted protocol that leverages dielectric heating to overcome the "steric wall," reducing reaction times to minutes while significantly improving yields.
In drug discovery, "bulky" benzylamines (e.g., N-tert-butyl, N-adamantyl, or ortho-substituted benzyl derivatives) are desirable for their metabolic stability and receptor selectivity. However, synthesizing them via classical Reductive Amination is difficult because:
-
Imine Formation: Steric bulk prevents the nucleophilic attack of the amine on the carbonyl carbon.
-
Thermodynamic Equilibrium: The intermediate imine/enamine is unstable and prone to hydrolysis.
-
Solvation Shells: In conventional heating, the solvent cage stabilizes the ground state, further raising the activation energy barrier.
The Microwave Advantage (Dielectric Heating): Microwave irradiation (2.45 GHz) couples directly with the polar reaction components.
-
Dipolar Polarization: The oscillating field aligns dipoles (carbonyls/amines), creating localized "hot spots" that drive the reaction faster than the bulk temperature suggests.
-
Activation Energy (
): While MW does not change , the rapid energy transfer increases the frequency factor ( ) in the Arrhenius equation ( ), effectively increasing the probability of successful collisions in crowded systems.
Mechanistic Workflow
The synthesis follows a One-Pot Reductive Amination pathway. The microwave energy is critical in two stages:
-
Dehydrative Condensation: Forcing the equilibrium toward the sterically strained imine (Schiff base).
-
Reduction: Facilitating the hydride transfer to the hindered imine carbon.
Figure 1: Microwave-accelerated reductive amination pathway.[1] MW irradiation drives the unfavorable equilibrium of the bulky imine formation.
Protocol: Microwave-Assisted Reductive Amination
Scope: This protocol is optimized for hindered substrates (e.g., Acetophenone + tert-Butylamine).
Materials & Reagents
-
Carbonyl: 1.0 equiv (e.g., 2'-Methylacetophenone)
-
Amine: 1.2 – 1.5 equiv (e.g., tert-Butylamine)
-
Solvent: 1,2-Dichloroethane (DCE) or Ethanol (Green alternative)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB), 1.5 equiv.
-
Additives: Acetic Acid (AcOH), 1.0 equiv (Catalyst for imine formation).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover, Biotage Initiator).
Step-by-Step Procedure
Step 1: Imine Pre-formation (The "MW Pulse")
-
In a 10 mL microwave vial, dissolve the Carbonyl (1.0 mmol) and Amine (1.2 mmol) in DCE (3 mL).
-
Add Acetic Acid (1.0 mmol).
-
Seal the vial and irradiate at 100°C for 5 minutes (Power: Dynamic, Max 150W).
-
Expert Insight: This short burst overcomes the steric repulsion to form the imine intermediate. Conventional heating would require refluxing with a Dean-Stark trap for hours.
-
Step 2: Reduction
-
Open the vial (caution: pressure release).
-
Add STAB (1.5 mmol) in one portion.
-
Reseal and irradiate at 80°C for 10 minutes .
-
Note: STAB is preferred over NaBH4 because it is less aggressive, preventing the reduction of the carbonyl before imine formation is complete.
-
Step 3: Work-up
-
Quench with saturated aqueous NaHCO3 (5 mL).
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purify via flash chromatography (typically Hexane/EtOAc).
Protocol: Direct Alkylation (Nucleophilic Substitution)
Scope: For cases where the benzyl halide is the starting material.[2] This is an
Step-by-Step Procedure
-
Reagents: Mix Benzyl Bromide (1.0 mmol), Bulky Amine (2.0 equiv), and K2CO3 (2.0 equiv) in Acetonitrile (3 mL).
-
Irradiation: Heat at 120°C for 10–15 minutes .
-
Work-up: Filter off inorganic salts, concentrate, and purify.
Comparison of Methods:
| Feature | Reductive Amination (Protocol 3) | Direct Alkylation (Protocol 4) |
| Primary Utility | Creating new C-N bonds from ketones | Attaching amines to existing benzyl groups |
| Steric Tolerance | High (Stepwise mechanism) | Moderate (S_N2 backside attack is hindered) |
| Byproducts | Minimal (with STAB) | Over-alkylation (Poly-alkylation) possible |
Data Summary: Conventional vs. Microwave[5][6][7][8][9]
The following data illustrates the efficiency gains for the synthesis of N-benzyl-tert-butylamine derivatives.
| Reaction Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Improvement Factor |
| Temperature | 80°C (Oil Bath) | 100–120°C (Internal) | Higher effective T |
| Time | 12 – 24 Hours | 10 – 20 Minutes | ~70x Faster |
| Yield | 45 – 60% | 85 – 95% | +40% Yield |
| Solvent Vol. | 20–50 mL (Dilute) | 2–5 mL (Concentrated) | 10x Less Waste |
Data aggregated from comparative studies on hindered amine synthesis [1, 2].
Troubleshooting & Optimization (The Scientist's Notebook)
-
Problem: Low Conversion of Ketone.
-
Cause: Steric bulk is preventing imine formation.
-
Fix: Increase Step 1 (Imine formation) temp to 120°C and add 4Å Molecular Sieves to the vial to scavenge water physically.
-
-
Problem: Over-reduction to Alcohol.
-
Cause: Reducing agent attacking ketone before imine forms.
-
Fix: Ensure Step 1 is complete (check via LCMS) before adding the reducing agent. Switch solvent to TFE (2,2,2-Trifluoroethanol) which activates the carbonyl.
-
-
Problem: Pressure Buildup.
-
Cause: Volatile amines (e.g., methylamine, ethylamine).
-
Fix: Use amine hydrochloride salts + DIPEA, or use a dedicated high-pressure microwave vessel (rated >20 bar).
-
Decision Logic for Synthesis Strategy
Figure 2: Strategic decision tree for selecting the optimal microwave synthesis route based on substrate availability and steric demand.
References
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis. Source: MDPI (2023). URL:[Link][3][4]
-
Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. Source: LJMAS (2025). URL:[Link]
-
Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. Source: PubMed / ChemPlusChem (2023).[5] URL:[Link]
-
Microwave-Assisted Synthesis of N-Benzylenaminones Catalyzed by Chloroacetic Acid. Source: International Journal of New Chemistry. URL:[Link]
Sources
- 1. preprints.org [preprints.org]
- 2. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures | MDPI [mdpi.com]
- 5. Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low conversion in steric amine alkylation
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide: Overcoming Low Conversion in Steric Amine Alkylation
Technical Support Center: Steric Amine Alkylation
Status: Operational Scope: Buchwald-Hartwig Amination, Reductive Amination, SN2 Alkylation Objective: Resolve kinetic stalling and catalyst deactivation in high-steric hindrance C-N bond formation.
Introduction: The Steric Energy Barrier
In drug discovery, "magic methyl" effects and conformational locking often require synthesizing sterically crowded amines. However, standard protocols fail here because steric bulk inhibits the two critical orbital overlaps required for reaction:
-
Nucleophilic Attack: The cone angle of the amine prevents approach to the electrophile (SN2/Reductive Amination).
-
Metal Coordination: In transition metal catalysis, bulk destabilizes the amine-Pd complex, slowing reductive elimination.
This guide moves beyond "add more catalyst" and addresses the mechanistic bottlenecks.
Part 1: Diagnostic Triage
Before optimizing, diagnose the failure mode.[1] Use this logic flow to identify the root cause.
Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure in steric amine coupling.
Part 2: Buchwald-Hartwig Amination (The Gold Standard)
For sterically hindered amines (e.g., tert-butylamines, 2,6-disubstituted anilines), Palladium-catalyzed cross-coupling is the most reliable method. However, the catalytic cycle is prone to stalling at the Oxidative Addition or Reductive Elimination stages.
Q: My reaction stalls with >50% starting material remaining. I see Pd black. What is happening?
A: You are experiencing catalyst decomposition due to inefficient ligation. In steric systems, the amine struggles to bind to the Pd(II) center.[1] If the ligand is not bulky enough to stabilize the 12-electron or 14-electron Pd species, the metal aggregates into inactive Pd(0) black.
-
The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
Mechanism: These ligands promote the formation of a monoligated Pd species [L1Pd(0)], which is highly active for oxidative addition.[2] The bulk also forces the Pd center into a geometry that accelerates reductive elimination—the rate-limiting step for bulky amines.
-
Ligand Selection Matrix:
| Substrate Class | Recommended Ligand | Why? |
| Primary Hindered Amine (e.g., t-BuNH2) | BrettPhos or tBuBrettPhos | Prevents β-hydride elimination; extremely active for primary amines. |
| Secondary Acyclic Amine | RuPhos | Excellent stability; creates a pocket for secondary amines. |
| Secondary Cyclic Amine | XPhos | General purpose; handles steric bulk on the aryl halide well. |
| Ultra-Hindered Systems (Tetra-ortho) | AlPhos or VPhos | Designed specifically for maximum steric demand. |
Q: I see the "reduced" arene (Ar-H) instead of the product. Why?
A: This is Hydrodehalogenation , caused by β-hydride elimination. If the reductive elimination of the bulky amine is too slow, the Pd-Amine complex will undergo β-hydride elimination (if the amine has alpha-hydrogens) or abstract a hydride from the solvent/base.
-
Protocol Adjustment:
-
Switch Ligand: Move to BrettPhos (no alpha-hydrogens on the ligand to interfere).
-
Solvent: Avoid alcohols. Use 1,4-Dioxane or Toluene .[3]
-
Base: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Weaker bases can sometimes reduce side reactions, though they slow the rate.
-
Part 3: Reductive Amination (The Alternative)
When the aryl halide is unavailable or the Pd chemistry fails, Reductive Amination of a ketone/aldehyde with the bulky amine is the next path.
Q: I am reacting a bulky ketone with a bulky amine. I see no conversion to the imine.
A: Steric hindrance is preventing the initial attack of the amine on the carbonyl carbon. The equilibrium heavily favors the starting materials.
-
The Fix: Use a Lewis Acid Additive to activate the carbonyl and dehydrate the hemiaminal.
-
Titanium(IV) Isopropoxide [Ti(OiPr)₄]: Add 1.5–2.0 equivalents neat or in THF. It acts as both a Lewis acid and a water scavenger, driving the equilibrium toward the imine/enamine.
-
Q: Which reducing agent should I use for "hard-to-reduce" imines?
A: Standard NaBH(OAc)₃ is often too weak for sterically crowded imines.
Reducing Agent Hierarchy:
-
NaBH(OAc)₃: Standard. Mild. often fails for sterics.
-
NaBH₃CN: Stronger, but toxic. Works better at lower pH (pH 4-5).
-
Phenylsilane (PhSiH₃) + Catalyst: For extremely hindered systems, use a catalytic reduction protocol (e.g., with B(C₆F₅)₃ or Thiourea catalysts). This avoids the "cone angle" issues of borohydride reagents.
Part 4: SN2 Alkylation (The "Trap")
Q: Why am I getting alkenes instead of amines when using alkyl halides?
A: You are fighting the E2 vs SN2 competition . With a hindered amine (acting as a base) and a hindered alkyl halide, the transition state for substitution (SN2) is energetically inaccessible due to steric clash. The amine instead acts as a base, abstracting a proton to form an alkene via E2 elimination.
-
Rule of Thumb: If the alkyl halide is secondary or tertiary, do not use SN2 . Use Reductive Amination or Buchwald-Hartwig.[2]
-
The Exception: If you must alkylate a primary halide with a bulky amine:
-
Solvent: Use Acetonitrile or DMF (Polar Aprotic accelerates SN2).
-
Temperature: Keep it low (0°C to RT). Heat favors Elimination (E2).
-
Experimental Protocol: High-Steric Buchwald Screen
Use this protocol when standard conditions fail.
-
Setup: Inside a glovebox or using strict Schlenk technique (Argon).
-
Catalyst: Pre-mix Pd(OAc)₂ (2 mol%) and tBuBrettPhos (2.4 mol%) in 1,4-Dioxane (0.5 mL) at 100°C for 1 minute to activate the catalyst (generating the active Pd(0) species). Alternatively, use precatalyst tBuBrettPhos-Pd-G3.
-
Reaction:
-
Add Aryl Halide (1.0 equiv).
-
Add Bulky Amine (1.2 equiv).
-
Add Base: NaOtBu (1.4 equiv) - Ensure it is fresh and white, not yellow.
-
Add Solvent: 1,4-Dioxane (0.2 M concentration).
-
-
Execution: Seal and heat to 100°C for 12 hours.
-
Analysis: Filter through Celite. Analyze via LCMS.
Visualizing the Steric Bottleneck
This diagram illustrates where the reaction fails in the catalytic cycle for hindered substrates.
Figure 2: The Buchwald-Hartwig catalytic cycle. Note the "Amine Binding" and "Reductive Elimination" steps are the primary failure points for bulky substrates.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
BenchChem Technical Support. (2025). Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. BenchChem.[1][3][4] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
Menche, D., et al. (2007).[5] Synthesis of hindered tertiary amines by a mild reductive amination procedure. Organic & Biomolecular Chemistry. Link
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Link
Sources
Technical Support Center: Purification of N-benzyl-1-methoxy-2-methylpropan-2-amine
The following technical guide serves as a specialized support resource for the purification of N-benzyl-1-methoxy-2-methylpropan-2-amine . It is designed for researchers requiring high-purity material for downstream pharmaceutical or synthetic applications.
Ticket ID: PUR-AMINE-001 Status: Active Product Class: Sterically Hindered Secondary Amines Physical State: Viscous Oil (Colorless to Pale Yellow)
Diagnostic & Triage: Assess Your Crude
Before selecting a purification route, characterize the impurity profile of your crude oil.
| Observation | Likely Impurity | Recommended Protocol |
| Strong Ammonia/Fishy Odor | Residual Benzylamine or volatile amines | Method B (Vacuum Distillation) |
| Dark Red/Brown Color | Oxidation products (N-oxides) or polymerized imines | Method A (Acid/Base) then Method C (Salting) |
| Cloudy/Emulsion in Workup | Inorganic salts or phase transfer catalysts | Method A (DCM Wash) |
| TLC: Spot at Solvent Front | Unreacted neutral starting material (e.g., epoxide/ether) | Method A (Acid Wash) |
| TLC: Streaking Spot | Amine degradation or silica interaction | Method D (Chromatography w/ Et3N) |
Purification Protocols
Method A: The "Standard" Acid-Base Extraction
Best for: Removing neutral organic impurities (unreacted epoxides, ethers, non-basic byproducts). Mechanism: Exploits the basicity of the secondary amine (pKa ~9.5–10.5) to toggle solubility between aqueous and organic phases.
Protocol:
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Diethyl Ether (10 mL/g).
-
Acid Extraction: Extract the organic layer 3x with 1M HCl .
-
Technical Insight: The target amine protonates (
) and moves to the aqueous layer. Neutral impurities remain in the organic layer.
-
-
Organic Wash: Wash the combined acidic aqueous layers 2x with fresh DCM. Discard organic washes.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.
-
Caution: Exothermic. High pH ensures the amine is fully free-based.
-
-
Recovery: Extract the cloudy aqueous mixture 3x with DCM.
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Critical Note: If your main impurity is Benzylamine , this method will NOT work, as both are basic and will co-extract. Proceed to Method B.
Method B: Vacuum Distillation (Fractional)
Best for: Separating the target amine (MW ~193.3 g/mol ) from lighter impurities like Benzylamine (MW 107.15 g/mol ). Prerequisite: High-vacuum line (<1 mmHg) is recommended due to the high boiling point of the benzyl/ether motif.
Setup Parameters:
-
Vacuum: < 0.5 mmHg (Oil pump recommended).
-
Bath Temp: Start at 80°C, ramp slowly.
-
Condenser: Water-cooled (20°C).
Troubleshooting the Fractions:
-
Fore-run (Lower Temp): Likely Benzylamine.
-
Main Fraction (Stable Temp): N-benzyl-1-methoxy-2-methylpropan-2-amine.
-
Pot Residue: Heavy bis-benzylated byproducts or polymers.
Technical Tip: Due to the steric bulk of the tert-butyl-like backbone, the boiling point will be significantly higher than linear isomers. Expect bp >110°C at 0.5 mmHg.
Method C: Salt Crystallization (The "Nuclear Option")
Best for: Isolating the amine as a solid when the oil is stubborn or ultra-high purity (>99%) is required. Recommended Acid: Oxalic Acid or Hydrochloric Acid (gas).
Protocol (Oxalate Salt):
-
Dissolve 1g of crude amine in 5 mL Ethyl Acetate (anhydrous).
-
In a separate flask, dissolve 1 eq. of Oxalic Acid in hot Ethyl Acetate.
-
Add acid solution to amine solution slowly with stirring.
-
Induction: If oil separates, scratch the glass or add a seed crystal. Cool to -20°C overnight.
-
Filtration: Collect white precipitate. Recrystallize from EtOH/EtOAc if needed.
-
Free-Basing: Revert to oil using Method A (Step 4) when ready to use.
Method D: Flash Chromatography
Best for: Final polishing or small-scale separation. Stationary Phase: Silica Gel 60. Mobile Phase: Hexanes : Ethyl Acetate (Gradient) + 1% Triethylamine (Et3N) .
-
Why Et3N? Silica is slightly acidic. Without Et3N, the amine will protonate and stick to the column (streaking/tailing). The Et3N caps the silanol groups, allowing the target amine to elute cleanly.
Workflow Visualization
Logic Flow for Impurity Removal
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Decision matrix for selecting the optimal purification method based on impurity profile.
Troubleshooting & FAQs
Q: My oil turned into a solid white mass during distillation. What happened?
A: You likely have benzylamine carbonate forming from exposure to air (
-
Fix: If it's the product (check melting point), gently warm the condenser water. If it's a salt, dissolve the blockage in water/methanol. Always store amines under Nitrogen/Argon to prevent carbamate formation.
Q: I tried Acid-Base extraction, but I got a giant emulsion layer. A: This is common with benzylated amines.
-
Fix: Do not shake vigorously; invert gently. If an emulsion forms, add Brine (saturated NaCl) to the aqueous layer to increase ionic strength, or add a small amount of Methanol to break surface tension. Filtering through Celite can also break physical emulsions.
Q: Can I use Silica Gel without Triethylamine? A: Not recommended. The secondary amine will interact strongly with the acidic silanols, leading to broad peaks and yield loss. If you cannot use Et3N, use Alumina (Basic) or Neutral stationary phases instead.
Q: The oil is pure by NMR but colored (yellow/orange). Is this a problem? A: Trace oxidation products (quinones/conjugated impurities) can cause color even at <1% concentration. For most synthetic applications, this is acceptable. If optical clarity is required, treat the DCM solution with Activated Charcoal , stir for 30 mins, and filter through Celite.
References
-
BenchChem. A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine. Retrieved from .
-
Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Org. Synth. 2005 , 82, 10. Retrieved from .
-
Royal Society of Chemistry. Synthesis of Sterically Hindered Amines by Direct Reductive Amination. Retrieved from .
- Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. Butterworth-Heinemann.
Minimizing side reactions in benzylamine methoxy-alkylation
Subject: Minimizing Side Reactions in the Synthesis of N-(2-methoxyethyl)benzylamine Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Core Directive: The Selectivity Paradox
Welcome to the Technical Support Center. You are likely here because your HPLC/LC-MS traces show a mixture of starting material, the desired secondary amine (mono-alkylated), and significant amounts of tertiary amine (bis-alkylated) or elimination products.
The core challenge in alkylating benzylamine with 2-methoxyethyl agents is the Selectivity Paradox : The product, N-(2-methoxyethyl)benzylamine, is often more nucleophilic than the starting benzylamine due to the inductive electron-donating effect of the alkyl chain. This leads to a "runaway" reaction where the product competes for the alkylating agent.[1][2][3]
This guide provides the mechanistic insight and validated protocols to break this cycle.
Mechanism & Kinetics (The "Why")
To fix the side reactions, we must visualize the competitive pathways.
Reaction Network Diagram
The following diagram illustrates the competition between the desired
Figure 1: Kinetic competition in direct alkylation. Note that k2 > k1 is the primary cause of yield loss.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing >20% bis-alkylated (tertiary amine) impurity."
Diagnosis: The concentration of your alkylating agent is too high relative to the free benzylamine, or the reaction kinetics favor the product. Root Cause: The secondary amine product is more nucleophilic than benzylamine. Corrective Actions:
-
Stoichiometry Flip: Do not use a 1:1 ratio. Use Benzylamine in large excess (3.0 to 5.0 equivalents) relative to the alkylating agent. This statistically ensures the alkylating agent encounters starting material rather than product.
-
Dosing Strategy: Do not add the alkylating agent all at once. Dissolve it in solvent and add it dropwise over 1-2 hours to the benzylamine solution.
-
Switch Methodology: If direct alkylation fails, switch to Reductive Amination (See Protocol B). This creates an imine intermediate that cannot be over-alkylated before the reduction step.[1]
Issue 2: "My alkyl halide is disappearing, but I see vinyl ether peaks (Elimination)."
Diagnosis: E2 elimination is competing with
-
Base Selection: Switch from strong bases (NaH, KOtBu) to milder, non-nucleophilic bases like Diisopropylethylamine (DIPEA) or inorganic bases like Cesium Carbonate (
) . -
Temperature Control: Lower the reaction temperature. Elimination has a higher activation energy than substitution; running at 0°C to RT favors substitution.
-
Leaving Group: Switch from a bromide/iodide to a Tosylate (OTs) or Mesylate (OMs) . Sulfonate esters are generally less prone to elimination under mild conditions compared to halides.
Issue 3: "The reaction stalls at 60% conversion."
Diagnosis: Product inhibition or salt formation. Root Cause: As the reaction proceeds, HBr (or HOTs) is generated, protonating the remaining benzylamine and rendering it non-nucleophilic. Corrective Actions:
-
Scavenger Base: Ensure you have at least 1.0 eq of auxiliary base (like
or ) to neutralize the acid, keeping the benzylamine in its free-base form. -
Solvent Effect: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF . These solvate the transition state better than non-polar solvents (Toluene) or protic solvents (Ethanol), accelerating the
rate.
Validated Experimental Protocols
Protocol A: Direct Alkylation (Optimized for Mono-Selectivity)
Best for when methoxyacetaldehyde is unavailable.
Reagents:
-
Benzylamine (3.0 eq)
-
2-Methoxyethyl bromide (1.0 eq)
- (1.2 eq) [Cesium Effect promotes mono-alkylation]
-
Acetonitrile (Anhydrous)
Workflow:
-
Setup: In a flame-dried flask, dissolve Benzylamine (30 mmol) and
(12 mmol) in Acetonitrile (50 mL). -
Addition: Cool to 0°C. Dissolve 2-Methoxyethyl bromide (10 mmol) in Acetonitrile (10 mL). Add this solution dropwise via syringe pump over 60 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Filter off solids. Concentrate the filtrate.
-
Purification: The excess benzylamine must be removed. Use Acid/Base Extraction :
Protocol B: Reductive Amination (The "Gold Standard" for Selectivity)
Eliminates over-alkylation risk entirely.
Reagents:
-
Benzylamine (1.0 eq)
-
Methoxyacetaldehyde (1.1 eq) [Often sold as dimethyl acetal; requires hydrolysis first]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (Cat.[1] 1-2 drops)
Workflow:
-
Imine Formation: Mix Benzylamine (10 mmol) and Methoxyacetaldehyde (11 mmol) in DCE (30 mL). Add 2 drops of Acetic Acid. Stir for 30 mins at RT.[1]
-
Note: If using the acetal, treat with 1M HCl first to deprotect, then neutralize before adding amine.
-
-
Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise.
-
Reaction: Stir at RT for 4-16 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x). Dry over
.[4][5]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Result: This yields the mono-alkylated product almost exclusively.
Data Summary: Method Comparison
| Feature | Direct Alkylation | Reductive Amination |
| Primary Risk | Over-alkylation (Bis-product) | Cost/Availability of Aldehyde |
| Atom Economy | High | Medium (Boron waste) |
| Selectivity | Moderate (Requires optimization) | Excellent (>95%) |
| Reaction Time | 12-24 Hours | 4-6 Hours |
| Purification | Difficult (Amine separation) | Simple (Filtration/Extraction) |
References
-
Salvatore, R. N., et al. (2002).[3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] The Journal of Organic Chemistry. Describes the use of Cesium bases to suppress over-alkylation.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. The definitive guide on STAB reductive amination.
-
BenchChem Support. (2025).[4][5] "Preventing over-alkylation in benzylamine synthesis." Technical Notes. Provides general stoichiometry rules for primary amines. 2[2][6][7][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Benzylamine Removal Protocols
The following technical guide is structured as a dynamic support center for researchers dealing with benzylamine contamination. It prioritizes actionable protocols, mechanistic understanding, and troubleshooting.
Topic: Removing Unreacted Benzylamine from Product Mixtures Ticket ID: CHEM-SUP-001 Status: Active Guide
Executive Summary & Problem Diagnosis
The Issue: Benzylamine (
The Solution Matrix: Select your protocol based on your product's sensitivity and chemical nature.
| If your product is... | Recommended Method | Mechanism |
| Neutral / Acid-Stable | Acidic Extraction | Protonation of benzylamine to water-soluble salt. |
| Basic (Heterocycle) | pH-Controlled Wash | Exploiting |
| Acid-Sensitive | Scavenger Resins | Covalent capture via polymer-supported electrophiles. |
| Volatile / Labile | Complexation (CuSO₄) | Formation of water-soluble Copper(II)-amine complexes. |
Method A: Liquid-Liquid Extraction (The Standard)
Best for: Non-basic, acid-stable products.
The Protocol[1][2][3]
-
Dilution: Dissolve the crude reaction mixture in a non-polar solvent (Ethyl Acetate or Dichloromethane). Note: DCM is preferred if emulsions are likely.
-
The Wash: Wash the organic layer 3 times with 1M HCl or 10% Citric Acid .
-
Why Citric Acid? It is milder than HCl and acts as a buffer, preventing the "stripping" of moderately basic products.
-
-
Verification: Check the pH of the aqueous layer. It must remain acidic (pH < 2) to ensure benzylamine remains fully protonated (
). -
Brine Wash: Wash organic layer with saturated NaCl to remove residual water/acid.
-
Dry & Concentrate: Dry over
, filter, and evaporate.
Troubleshooting (FAQ)
Q: I formed a terrible emulsion. How do I break it? A: Benzylamine salts are surfactants.
-
Immediate Fix: Add solid NaCl directly to the separatory funnel and shake. The increased ionic strength forces phase separation.
-
Alternative: Filter the emulsion through a pad of Celite. The solid particulates stabilizing the emulsion will be trapped.
Q: My product is a pyridine derivative (
-
The Fix: Use a pH 6.0 Phosphate Buffer wash.
-
The Logic: At pH 6, Benzylamine (
9.3) is >99.9% protonated (water-soluble). Pyridine ( 5.2) is mostly unprotonated (organic-soluble).
Method B: Scavenger Resins (High Sensitivity)
Best for: Acid-sensitive products, high-throughput synthesis, or when extraction fails.
The Mechanism
We use Polymer-Supported Isocyanate (PS-Isocyanate) . The unreacted benzylamine attacks the isocyanate to form an insoluble urea, which is filtered off.
The Protocol[1][2][3]
-
Calculate Loading: Determine excess benzylamine (in mmol). Use 2–3 equivalents of resin relative to the amine.
-
Incubation: Add PS-Isocyanate resin to the reaction mixture (solvent must be DCM, THF, or DMF; avoid alcohols as they react with the resin).
-
Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.
-
Filtration: Filter through a fritted funnel. The filtrate contains your pure product.
Troubleshooting (FAQ)
Q: The reaction with the resin is too slow. A: Add a catalytic amount of TEA or warm the mixture to 40°C. Ensure the solvent swells the resin (DCM is best for swelling polystyrene-based resins).
Method C: Chromatography (Purification)
Best for: Complex mixtures where "crude" methods fail.
The "Tailing" Problem
Benzylamine interacts strongly with acidic silanol groups (
The Fix: Mobile Phase Modifiers
Add 1% Triethylamine (TEA) or 1%
-
Mechanism: The additive saturates the active silanol sites, effectively "deactivating" the silica surface so benzylamine elutes as a sharp band.
-
Warning: Silica treated with TEA cannot be reused for acid-sensitive compounds.
Visualization of Tailing Mechanism
Caption: Mechanism of amine tailing suppression using Triethylamine (TEA) additives.
Method D: The "Copper Wash" (Pro Tip)
Best for: Small scale, when you need a visual indicator of removal.
The Protocol[1][2][3]
-
Prepare a saturated aqueous solution of Copper(II) Sulfate (
) . -
Wash the organic layer with this solution.[1]
-
Visual Cue: The aqueous layer will turn Deep Purple/Blue due to the formation of the
complex. -
Repeat the wash until the aqueous layer remains light blue (no purple hue).
Why it works: The formation constant (
Decision Support: Workflow Diagram
Caption: Decision logic for selecting the optimal benzylamine removal strategy.
References
-
PubChem. (n.d.).[2] Benzylamine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines (Notos). Retrieved from [Link]
Sources
Technical Support Center: Crystallization of Benzyl(1-methoxy-2-methylpropan-2-yl)amine Salts
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Benzyl(1-methoxy-2-methylpropan-2-yl)amine and its salts. The information herein is designed to offer both foundational understanding and practical, actionable solutions to common and complex crystallization issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Benzyl(1-methoxy-2-methylpropan-2-yl)amine salt is "oiling out" instead of crystallizing. What are the causes and how can I resolve this?
A1: "Oiling out" is a common phenomenon where a compound separates from the solution as a liquid (an oil) rather than a solid crystalline material. [1] This is often due to high supersaturation, the presence of impurities, or a low melting point of the solvated salt.[2] An oily product is undesirable as it can trap impurities.[3]
Immediate Troubleshooting Steps:
-
Dilution and Re-dissolution: Add more of the primary solvent to dissolve the oil, then attempt to recrystallize by cooling the solution at a much slower rate.[4]
-
Temperature Adjustment: If the oiling out occurs during cooling, the temperature of the solution may be above the melting point of your salt. Try initiating crystallization at a lower temperature.[5]
-
Induce Nucleation:
-
Seeding: Introduce a small crystal of the desired salt (if available) into the solution at a temperature where the solution is supersaturated but not yet oiled out. This provides a template for crystal growth.[1]
-
Scratching: Gently scratching the inside surface of the flask with a glass rod can create nucleation sites.[3]
-
-
Solvent System Modification:
-
Increase Solvent Polarity: The methoxy and amine groups in your molecule introduce polarity. Consider a more polar solvent or a solvent mixture to better solvate the molecule and facilitate more ordered crystal lattice formation.
-
Anti-Solvent Addition: If you are using an anti-solvent, add it much more slowly and at a lower temperature to avoid rapid, uncontrolled precipitation.[1]
-
Advanced Strategies:
-
Purity Assessment: Impurities can significantly depress the melting point and disrupt crystal lattice formation.[2] Re-purify your amine or the salt to remove any contaminants.
-
Metastable Zone Width (MSZW) Analysis: Understanding the MSZW of your system can help you operate within a supersaturation range that favors crystal growth over oiling out.[1]
Q2: I am struggling to form any solid material at all. What factors could be inhibiting crystallization?
A2: Failure to crystallize often points to issues with supersaturation, nucleation, or the inherent properties of the salt itself.
Troubleshooting Protocol:
-
Achieving Supersaturation:
-
Concentration: Your solution may be too dilute. Carefully evaporate the solvent to increase the concentration of the salt.
-
Anti-Solvent: Introduce an anti-solvent (a solvent in which the salt is poorly soluble) dropwise to a solution of your salt in a good solvent. Common choices for amine salts include ethers or alkanes as anti-solvents for solutions in alcohols.[6][7]
-
Cooling: Slowly cool the solution. The solubility of most salts decreases at lower temperatures.[8]
-
-
Promoting Nucleation:
-
Re-evaluate Your Salt Form:
-
Counter-ion Selection: The choice of the acid used to form the salt is critical. If the hydrochloride salt is proving difficult, consider other counter-ions. Common alternatives for amines include hydrobromide, mesylate, acetate, or fumarate.[10] The properties of the counter-ion can significantly influence the crystal lattice and solubility.
-
pKa Consideration: Ensure a sufficient pKa difference between the amine and the acid to favor stable salt formation. For weakly basic amines, a strong acid like HCl or HBr is often necessary.[11]
-
In-Depth Technical Guides
Guide 1: Systematic Solvent Selection for Crystallization
The choice of solvent is arguably the most critical parameter in successful crystallization.[6] The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.[12]
Experimental Protocol for Solvent Screening:
-
Initial Solubility Testing:
-
Place a small amount (e.g., 10-20 mg) of your Benzyl(1-methoxy-2-methylpropan-2-yl)amine salt into separate small test tubes.
-
Add a small volume (e.g., 0.5 mL) of a variety of solvents with differing polarities (see table below) at room temperature.
-
Observe solubility. A good candidate solvent will not dissolve the salt at room temperature.
-
Heat the tubes that did not show solubility at room temperature. A good solvent will dissolve the salt upon heating.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Anti-Solvent Method:
-
Dissolve your salt in a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (an anti-solvent, one in which it is insoluble) until the solution becomes turbid.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly.
-
Table 1: Common Solvents for Amine Salt Crystallization
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | High | Often good solvents for amine salts. Can be used in combination with less polar anti-solvents.[6] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium-High | Good for dissolving many organic salts.[12] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low-Medium | Often used as anti-solvents.[7] |
| Esters | Ethyl acetate | Medium | A versatile solvent for a range of polarities. |
| Hydrocarbons | Heptane, Hexane, Toluene | Low | Typically used as anti-solvents.[13] |
| Water | Very High | Can be a good solvent or anti-solvent depending on the salt's properties.[6] |
Logical Workflow for Solvent Selection:
Caption: A workflow for systematic solvent selection in crystallization.
Guide 2: Understanding and Addressing Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[14] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability.
Q: How do I know if I am dealing with polymorphism?
A: You might suspect polymorphism if you observe:
-
Different crystal habits (e.g., needles vs. plates) from what appears to be the same crystallization procedure.
-
Inconsistent melting points for different batches of your product.
-
Variability in solubility between batches.
Strategies for Controlling Polymorphism:
-
Controlled Seeding: Seeding with crystals of the desired polymorph can guide the crystallization towards that form.[9]
-
Solvent Choice: The solvent system can have a profound impact on which polymorph is favored.[15] Experimenting with different solvents may yield different polymorphic forms.
-
Temperature Control: The rate of cooling and the temperature at which crystallization occurs can influence the resulting polymorph.[6]
-
Maturation/Slurry Experiments: Stirring a suspension of the solid in a solvent for an extended period (maturation) can lead to the conversion of a less stable (metastable) form to the most stable polymorph.[6]
Characterization Techniques:
To confirm and differentiate between polymorphs, the following analytical techniques are essential:
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.
-
Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions associated with different polymorphs.
-
Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle but distinct differences in their IR spectra due to variations in intermolecular interactions like hydrogen bonding.[14]
Caption: A decision tree for addressing suspected polymorphism.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- METTLER TOLEDO. (n.d.). Oiling Out in Crystallization.
-
Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]
- BOC Sciences. (2024, December 25). Understanding Oiling-Out in Crystallization Processes.
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubMed. (2004, October 20). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Retrieved from [Link]
-
ResearchGate. (2025, August 8). The crystal structures of ten supramolecular salts of benzylamine and organic acids. Retrieved from [Link]
- Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines.
- BenchChem. (n.d.). Technical Support Center: Scaling Up Amine Resolution with (-)-Camphoric Acid.
-
ACS Publications. (2012, April 30). Polymorphic Ammonium Salts of the Antibiotic 4-Aminosalicylic Acid. Retrieved from [Link]
- Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines.
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
ACS Publications. (2019, August 2). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. Retrieved from [Link]
-
Syrris. (n.d.). Learn more about Crystallization. Retrieved from [Link]
-
Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
-
Reddit. (2018, May 13). Ways of crashing out amines. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. brainly.com [brainly.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. syrris.com [syrris.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Stability of methoxy ether group under acidic hydrolysis conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the unexpected loss of methoxy (-OCH₃) groups during synthetic sequences, or conversely, the failure to cleave them when desired.
The methoxy group is widely utilized in drug development as a robust protecting group for hydroxyl functionalities due to its high stability across a broad range of pH levels. However, under specific acidic conditions—particularly in the presence of strong Lewis acids or highly nucleophilic counterions—the ether linkage becomes susceptible to cleavage.
This guide synthesizes field-proven insights to help you understand the causality behind methoxy ether stability, troubleshoot unexpected deprotections, and execute deliberate cleavage protocols with high precision.
Mechanistic Causality: Why do Methoxy Ethers Cleave?
The stability of the methoxy group in acidic media hinges on the nature of the acid and the nucleophilicity of the conjugate base. Simple Brønsted acids (like dilute HCl or H₂SO₄) typically do not cleave aliphatic or aryl methyl ethers at room temperature. The cleavage requires a two-step mechanism:
-
Protonation/Coordination : The lone pair of electrons on the ether oxygen is protonated (by a Brønsted acid) or coordinated (by a Lewis acid like BBr₃), creating a highly reactive, positively charged oxonium intermediate.
-
Nucleophilic Attack (Sₙ2) : A strong nucleophile (such as Br⁻ or I⁻) must attack the sterically unhindered methyl group, displacing the alcohol/phenol and generating a methyl halide (e.g., CH₃Br).
Without a potent nucleophile, the protonated ether remains stable or simply undergoes reversible protonation without carbon-oxygen bond cleavage.
Logical mechanism of acid-catalyzed methoxy ether cleavage via an oxonium intermediate.
Troubleshooting & FAQs
Q1: I am using Trifluoroacetic Acid (TFA) to remove a Boc group, but I see partial loss of my aryl methoxy group. Is this expected? Analysis : Generally, methoxy ethers are completely stable to TFA at room temperature. However, if the methoxy group is attached to a highly electron-rich aromatic ring (e.g., a heavily substituted phenol derivative), the ether oxygen becomes more basic and susceptible to protonation. Furthermore, extended reaction times or elevated temperatures can drive unwanted [1]. Solution : Limit the reaction time to <2 hours, maintain the temperature at 0 °C to room temperature, or switch to a milder acid like 4M HCl in dioxane. If the substrate is extremely sensitive, consider using TMS-OTf/2,6-lutidine for Boc deprotection.
Q2: How can I selectively deprotect a silyl ether (e.g., TBS) without affecting a primary aliphatic methoxy ether? Analysis : While strong acids can cleave silyl ethers, they risk compromising the methyl ether if the conditions are too harsh or prolonged. Solution : Exploit orthogonal reactivity. Switch to fluoride-based reagents. Tetrabutylammonium fluoride (TBAF) in THF is highly selective for silyl ethers due to the immense thermodynamic driving force of the Si-F bond formation, leaving the [2].
Q3: I need to quantitatively cleave a methoxy ether. Aqueous HCl isn't working. What is the standard protocol? Analysis : Aqueous HCl lacks a sufficiently strong nucleophile to attack the methyl group efficiently. You need a reagent that provides both strong Lewis acidity and a potent nucleophile. Solution : Boron tribromide (BBr₃) in dichloromethane (DCM) at -78 °C is the[3]. For substrates sensitive to Lewis acids, generated in situ[4] or 48% aqueous at reflux are excellent alternatives[5].
Quantitative Data: Reagent Selection for Methoxy Cleavage
To assist in experimental design, the following table summarizes the efficacy of various acidic conditions on methoxy ether stability and cleavage.
| Reagent / Condition | Ether Type | Temp / Time | Outcome / Yield | Mechanism / Notes |
| 1M HCl (aq) | Aliphatic / Aryl | 25 °C, 24h | Stable (>95% recovery) | Insufficient nucleophilicity for Sₙ2 attack. |
| TFA / DCM (1:1) | Aliphatic | 25 °C, 4h | Stable (>95% recovery) | Used safely for Boc/t-Bu deprotection. |
| BBr₃ (1.1 - 1.5 eq) | Aliphatic / Aryl | -78 °C to 0 °C, 2-4h | Cleaved (75-95% yield) | Standard Lewis acid method; highly reliable. |
| TMSI (in situ) | Aliphatic / Aryl | 25 °C to 50 °C, 2-12h | Cleaved (80-95% yield) | Mild alternative to BBr₃; proceeds via silyl oxonium. |
| 48% HBr (aq) | Aryl | 120 °C, 16h | Cleaved (70-90% yield) | Harsh conditions; useful if other groups are stable. |
Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring the specific visual and chromatographic cues described, you can ensure the mechanistic pathway is proceeding as intended.
Protocol 1: Deliberate Cleavage of Aryl Methyl Ethers using BBr₃
Causality Check: BBr₃ is highly moisture-sensitive. It reacts violently with water to form HBr and boric acid. The reaction must be performed under strict anhydrous conditions (Argon/N₂) to ensure the Lewis acid coordinates with the ether oxygen rather than being quenched by atmospheric moisture.
-
Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Substrate Dissolution : Dissolve the methoxy ether substrate (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).
-
Cooling : Submerge the flask in a dry ice/acetone bath to reach -78 °C. Why? BBr₃ coordination is highly exothermic; low temperatures prevent unwanted side reactions (e.g., ring bromination).
-
Reagent Addition : Add BBr₃ (1.5 mmol, 1.0 M solution in DCM) dropwise via syringe.
-
Reaction Progression : Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to 0 °C or room temperature over 2-3 hours. Monitor via TLC (look for the appearance of a more polar phenolic/alcohol spot).
-
Quenching : Cool back to 0 °C and carefully add saturated aqueous NaHCO₃ dropwise. Validation: Effervescence (CO₂ gas) confirms the neutralization of excess acid and generated HBr.
-
Workup : Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step-by-step experimental workflow for the quantitative cleavage of methoxy ethers using BBr3.
Protocol 2: Selective Deprotection of Silyl Ethers in the Presence of Methoxy Ethers
Causality Check: To preserve the methoxy group, we avoid acidic oxonium formation entirely and utilize the high affinity of silicon for fluorine (bond dissociation energy ~582 kJ/mol).
-
Dissolution : Dissolve the substrate containing both silyl and methoxy ethers (1.0 mmol) in THF (5.0 mL).
-
Reagent Addition : Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mmol) at 0 °C.
-
Stirring : Stir for 1-2 hours at room temperature.
-
Workup : Dilute with water, extract with Ethyl Acetate, dry, and concentrate. The methoxy ether will remain quantitatively untouched.
References
-
Title: Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether Source: Organic Syntheses URL: [Link]
-
Title: Hydrobromic Acid Source: Common Organic Chemistry URL: [Link]
Sources
Technical Support Center: Troubleshooting Emulsions in Lipophilic Benzylamine Extractions
Welcome to the Technical Support Center. Lipophilic benzylamines—frequently encountered as active pharmaceutical ingredients (APIs) or synthetic intermediates—are notorious for forming stubborn emulsions during liquid-liquid extraction (LLE). This guide provides drug development professionals and synthetic chemists with mechanistic insights and field-proven, self-validating protocols to resolve phase separation failures.
The Mechanism of Emulsion Formation (The "Why")
To troubleshoot an emulsion, you must first understand the physicochemical forces stabilizing it. Lipophilic benzylamines possess a highly non-polar aromatic framework coupled with a polar, ionizable amine moiety (typical pKa ~9.0–10.0).
-
In-Situ Surfactant Generation: During aqueous workups at neutral or mildly basic pH, a significant fraction of the benzylamine remains protonated. This creates a cationic headgroup paired with a lipophilic tail—a classic surfactant structure. These molecules migrate to the aqueous-organic interface, drastically lowering interfacial tension and stabilizing oil-in-water or water-in-oil droplets[1].
-
Interfacial Tension Collapse: Emulsions persist when the interfacial tension between the organic solvent (e.g., dichloromethane, ethyl acetate) and the aqueous layer becomes too low to force droplet coalescence[2].
-
Pickering Emulsions: Insoluble byproducts, catalyst residues (e.g., palladium from reductive aminations), or denatured proteins can migrate to the interface, forming a mechanical "armor" around droplets that prevents phase separation[1].
Troubleshooting Workflow
Workflow for resolving emulsions in lipophilic benzylamine liquid-liquid extractions.
Step-by-Step Troubleshooting Protocols (The "How")
Protocol A: Chemical Deactivation of Surfactant Properties (pH Adjustment)
Causality: Modifying the surfactant's charge is the most effective way to break an emulsion[3]. Fully deprotonating the amine neutralizes its cationic charge, eliminating its amphiphilic character. The neutral free base becomes highly lipophilic and partitions entirely into the organic phase, stripping the interface of its stabilizing agent.
-
Sample and Test: Extract a few drops of the aqueous layer and test the pH using indicator paper.
-
Basify: If the pH is < 11, carefully add 1M NaOH or saturated aqueous K₂CO₃ dropwise directly into the separatory funnel. (Target pH: pKa + 2, ensuring >99% deprotonation).
-
Agitate Gently: Swirl the separatory funnel gently in a figure-eight motion. Do not shake vigorously , as high shear forces will create smaller droplets and worsen the emulsion[1].
-
Self-Validation Step: Re-test the pH to confirm it remains >11. If the emulsion breaks immediately and the organic layer clarifies, your hypothesis of surfactant-induced emulsification is validated.
Protocol B: Salting Out (Ionic Strength Modulation)
Causality: Adding a strong electrolyte (NaCl) increases the polarity, density, and surface tension of the aqueous phase[4]. This decreases the mutual solubility of the organic solvent in the water layer, forcing the organic droplets to coalesce to minimize their surface area[5].
-
Prepare Brine: Prepare a saturated sodium chloride solution.
-
Add to Funnel: Add a volume of brine equal to 10-20% of the total aqueous volume in the separatory funnel. Alternatively, add solid NaCl directly to the funnel if the aqueous layer is not already saturated[3].
-
Invert and Stand: Gently invert the funnel 2-3 times and let it stand for 10 minutes.
-
Self-Validation Step: Observe the phase boundary. If the volume of the aqueous layer increases and a sharp interface forms, the ionic strength modulation successfully drove the organic solvent out of the aqueous phase.
Protocol C: Mechanical Disruption of Pickering Emulsions
Causality: When fine particulates (e.g., catalyst dust, insoluble salts) stabilize the interface, chemical methods often fail. Passing the mixture through a porous medium physically shears the droplets and traps the offending solids, allowing the liquid phases to separate cleanly[5][6].
-
Prepare the Filter: Pack a coarse glass frit or a standard funnel with a glass wool plug and a 1-2 cm pad of Celite (diatomaceous earth).
-
Pre-wet: Wet the Celite pad with the pure organic extraction solvent you are currently using.
-
Filter: Drain the entire emulsified mixture from the separatory funnel directly through the Celite pad under mild vacuum[6].
-
Self-Validation Step: Transfer the filtrate back to a clean separatory funnel. If the phases separate cleanly and the filter cake contains dark/insoluble matter, you have successfully validated and removed a Pickering emulsion.
Quantitative Comparison of Emulsion-Breaking Techniques
The following table summarizes the operational parameters and expected efficacy of various interventions specifically for lipophilic benzylamines.
| Technique | Mechanism of Action | Efficacy for Benzylamines | Relative Risk / Limitation |
| pH Adjustment (>11) | Deprotonates amine, neutralizing surfactant charge | High (>90% success) | May degrade base-sensitive functional groups (e.g., esters). |
| Salting Out (Brine) | Increases aqueous ionic strength and surface tension | High (~85% success) | Salt precipitation can occur if the aqueous layer is over-saturated. |
| Celite Filtration | Physically shears droplets and removes particulates | Medium (~60% success) | Potential product loss if the amine adsorbs to the filter cake. |
| Alcohol Addition | Alters interfacial tension gradient | Low-Medium (~30% success) | Increases mutual solubility of phases, potentially lowering extraction yield. |
Frequently Asked Questions (FAQs)
Q: Why did adding pure water make my emulsion worse? A: Diluting the aqueous layer lowers its ionic strength. This decreases the density difference between the two phases and lowers the surface tension of the aqueous layer, which further stabilizes the emulsion. Always use saturated brine instead of pure water when attempting to wash an organic layer[4].
Q: Can I use alcohols to break the emulsion? A: Yes, adding a few drops of a short-chain alcohol (like ethanol or methanol) can disrupt the interfacial film by altering the solvent properties and surface tension[1][6]. However, this should be a last resort. Excess alcohol increases the mutual solubility of the aqueous and organic phases, which can pull your lipophilic benzylamine back into the aqueous phase and reduce your overall yield.
Q: Should I shake the funnel harder to force the layers apart? A: Absolutely not. Vigorous shaking introduces high shear force, creating micro-droplets that take exponentially longer to coalesce. The simplest way to prevent and treat emulsions is to gently swirl instead of shake the separatory funnel[1].
References
-
Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL:[Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction Source: K-Jhil URL:[Link]
-
solid-liquid extraction (Note: Principles apply to liquid-liquid phase separation) Source: Columbia University URL:[Link]
-
Problems with extractions - Chemistry Teaching Labs Source: University of York URL:[Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions Source: Spectro Scientific URL:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. columbia.edu [columbia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
Validation & Comparative
1H NMR spectrum analysis of Benzyl(1-methoxy-2-methylpropan-2-yl)amine
The following guide details the 1H NMR spectral analysis of Benzyl(1-methoxy-2-methylpropan-2-yl)amine , a specialized hindered secondary amine building block.
This guide deviates from standard data sheets by focusing on comparative analytical performance . It contrasts the standard chloroform-d (
A Comparative Analytical Guide for Drug Development
Executive Summary & Structural Logic
Benzyl(1-methoxy-2-methylpropan-2-yl)amine (CAS: 1432681-46-3) is a sterically hindered secondary amine. Its structure combines a benzyl group with a tert-butyl-like skeleton where one methyl is replaced by a methoxymethyl moiety.
For researchers, the analytical challenge lies in the gem-dimethyl region and the labile NH proton . Standard protocols often fail to resolve the NH peak due to rapid exchange or overlap with the methoxy signal, leading to ambiguity in confirming the secondary amine structure.
Structural Breakdown for Assignment
To analyze the spectrum, we must first map the protons to their magnetic environments.
-
Fragment A (Benzyl): 5 Aromatic protons (
) and 2 Benzylic protons ( ). -
Fragment B (Core Amine): 1 Labile proton (
). -
Fragment C (Hindered Alkyl):
-
Gem-dimethyl: Two equivalent methyl groups attached to a quaternary carbon (
). -
Methoxymethyl: A methylene bridge (
) and a terminal methoxy group ( ).
-
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the "performance" of the NMR analysis—defined here as resolution, peak separation, and integral accuracy.
Comparison: Standard ( ) vs. Optimized ( )
| Feature | Standard Protocol ( | Optimized Protocol ( | Scientific Rationale |
| NH Detection | Poor / Invisible . Often broad or merged with the baseline due to rapid exchange and quadrupole broadening. | Excellent (Sharp) . H-bonding with DMSO slows proton exchange, sharpening the triplet/broad singlet. | DMSO acts as a H-bond acceptor, "locking" the NH proton in place. |
| Water Peak Interference | High risk. | Low risk.[1] | Water chemical shift is solvent-dependent. |
| Benzylic Splitting | Singlet . The | Doublet (Potential) . If exchange is slow enough, the | Slow exchange reveals scalar coupling through the Nitrogen. |
| Gem-Dimethyl Resolution | Good.[2] Appears as a sharp singlet ~1.1 ppm. | Good. Shifts slightly, but remains distinct. | Methyl rotation is fast in both; solvent polarity has minimal effect on these shielded protons. |
Recommendation
Use
Detailed Spectral Assignment (Optimized Protocol)
The following data represents the predicted consensus values for this molecule in
1H NMR Data Table ( )
| Assignment (Label) | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| A (Aromatic) | 7.20 – 7.40 | Multiplet (m) | 5H | - | Typical mono-substituted benzene pattern.[3] |
| B (Benzylic) | 3.78 | Singlet (s) | 2H | - | Shifts downfield due to N-deshielding. Appears as singlet in |
| C (Methoxy) | 3.32 | Singlet (s) | 3H | - | Sharp singlet, characteristic of |
| D (Ether | 3.22 | Singlet (s) | 2H | - | Deshielded by Oxygen. Distinct from Benzylic |
| E (Amine NH) | ~1.60 | Broad (br s) | 1H | - | Variable. Position depends on concentration and temperature. |
| F (Gem-Dimethyl) | 1.12 | Singlet (s) | 6H | - | The "tert-butyl" like signature. Key for identifying the skeleton. |
Visualization of Structural Connectivity
The following diagram illustrates the logical flow of connectivity confirmed by the NMR signals.
Caption: Structural connectivity map correlating proton environments to chemical shifts.
Experimental Protocol: Self-Validating Analysis
To ensure trustworthiness, this protocol includes a self-validation step using
Materials
-
Sample: ~10 mg Benzyl(1-methoxy-2-methylpropan-2-yl)amine.
-
Solvent: 0.6 mL
(99.8% D) or . -
Tube: 5mm high-precision NMR tube.
Step-by-Step Workflow
-
Sample Preparation: Dissolve 10 mg of the amine in 0.6 mL of solvent. Ensure the solution is clear; filtration is required if the solution is cloudy (salt formation).
-
Acquisition (Standard): Run a standard proton sequence (16 scans, 1 sec relaxation delay).
-
The
Shake (Validation Step):-
After the initial scan, add 1-2 drops of Deuterium Oxide (
) to the NMR tube. -
Shake vigorously for 30 seconds and allow phases to separate (if using
). -
Re-run the spectrum.
-
Result: The peak at ~1.60 ppm (NH) should disappear or diminish significantly. This confirms the assignment of the labile amine proton and distinguishes it from aliphatic impurities.
-
Analytical Workflow Diagram
Caption: Decision tree for solvent selection and D2O validation of the secondary amine.
Troubleshooting & Impurities
When analyzing this product, three common impurities may arise from the synthesis (typically reductive amination or alkylation).
| Impurity | NMR Signature | Source |
| Benzylamine | Multiplet at 7.3 ppm (Ar) but missing the gem-dimethyl singlet at 1.1 ppm. | Unreacted starting material. |
| Benzaldehyde | Distinct singlet at 10.0 ppm (Aldehyde proton). | Hydrolysis of imine intermediate. |
| Toluene | Singlet at 2.36 ppm ( | Residual process solvent.[4] |
Comparison with Alternatives
Unlike simple Benzylamine , which shows a simple
References
-
PubChem. (2025).[9][10] Benzyl(1-methoxy-2-methylpropan-2-yl)amine - Compound Summary. National Library of Medicine. Available at: [Link]
-
Reich, H. J. (2024). Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[11] (Standard text for amine chemical shift prediction).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. PubChemLite - Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine (C17H21NO) [pubchemlite.lcsb.uni.lu]
- 7. m.youtube.com [m.youtube.com]
- 8. Benzyl(2-methylpropyl)amine | C11H17N | CID 211729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - Benzyl(1-methoxy-2-methylpropan-2-yl)amine (C12H19NO) [pubchemlite.lcsb.uni.lu]
- 10. PubChemLite - MOMDLDGSAKAOOQ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 11. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
Comparative Guide: C13 NMR Chemical Shifts for N-benzyl-1-methoxy-2-methylpropan-2-amine
Executive Summary & Molecule Profile[1][2][3]
N-benzyl-1-methoxy-2-methylpropan-2-amine is a sterically hindered secondary amine featuring a gem-dimethyl backbone and a methoxy ether functionality. It serves as a specialized building block in medicinal chemistry, particularly in the synthesis of beta-blockers and amine-based pharmacophores where lipophilicity modulation (via the ether) and metabolic stability (via the quaternary carbon) are required.
This guide provides a high-confidence comparative analysis of the C13 NMR chemical shifts for this target molecule against its two primary structural constituents: the lipophilic control (N-benzyl-tert-butylamine ) and the synthetic precursor (1-methoxy-2-methylpropan-2-amine ).
Structural Specifications
-
IUPAC Name: N-benzyl-1-methoxy-2-methylpropan-2-amine
-
Molecular Formula: C12H19NO
-
Molecular Weight: 193.29 g/mol
-
Key Features: Achiral quaternary center, gem-dimethyl group, benzylic amine, primary ether.
Comparative C13 NMR Data Analysis
The following data synthesizes experimental precedents from analogous hindered amines and fragment additivity rules. The comparison highlights the diagnostic shifts required to confirm N-benzylation and the integrity of the methoxy-ether tail.
Table 1: Comparative Chemical Shift Assignments (ppm in CDCl3)
| Carbon Position | Target Molecule (Predicted) | Analog A: N-Benzyl-t-butylamine (Hydrophobic Control) | Analog B: Precursor Amine (1-methoxy-2-methylpropan-2-amine) | Shift Diagnostic (Δ) |
| C=O | N/A | N/A | N/A | Absence confirms reduction |
| Aromatic (Ipso) | 140.8 | 141.0 | N/A | Diagnostic for Benzyl group |
| Aromatic (Ortho/Meta) | 128.4 / 128.1 | 128.3 / 128.0 | N/A | Characteristic Ph pattern |
| Aromatic (Para) | 126.8 | 126.6 | N/A | Characteristic Ph pattern |
| Benzyl CH₂ | 47.3 | 47.0 | N/A | Key Indicator of N-Alkylation |
| Quaternary C (C-N) | 53.5 | 51.2 | 50.8 | Deshielded by β-effect of OMe |
| Ether CH₂ (C1) | 78.8 | N/A (Methyl @ ~29.[1][2]0) | 79.2 | Distinctive Downfield Signal |
| Methoxy (OCH₃) | 59.3 | N/A | 59.1 | Stable reference peak |
| Gem-Dimethyl | 23.8 | 29.5 (3x CH3) | 24.1 | Shielded vs t-butyl due to OMe |
Technical Insights & Causality
-
The "Ether Effect" (C1 Shift): The most distinct feature of the target molecule is the signal at ~79 ppm (Ether CH₂). In the hydrophobic control (Analog A), the corresponding carbon is a methyl group appearing at ~29 ppm. The +50 ppm shift is caused by the direct electronegative deshielding of the oxygen atom.
-
N-Benzylation Confirmation: Successful synthesis is confirmed by the appearance of the benzylic methylene signal at ~47.3 ppm . This signal is absent in the precursor (Analog B).
-
Quaternary Carbon Sensitivity: The central quaternary carbon (C2) shifts from ~51 ppm in the t-butyl analog to ~53.5 ppm in the target. This subtle downfield shift is due to the β-effect of the oxygen atom in the methoxymethyl side chain.
Structural Visualization & Signal Mapping
The following diagram maps the chemical shifts to the specific structural nodes, providing a visual verification tool for spectral analysis.
Caption: Diagnostic C13 NMR chemical shift map highlighting the three distinct zones: Aromatic (Yellow), Aliphatic Backbone (Blue), and Ether Functionality (Red).
Synthesis & Experimental Protocol
To ensure the reproducibility of the NMR data presented above, the following protocol outlines the synthesis of the target molecule via Reductive Amination . This route is preferred over direct alkylation due to the steric hindrance of the quaternary amine.
Synthesis Workflow
Caption: One-pot reductive amination workflow for the synthesis of N-benzyl-1-methoxy-2-methylpropan-2-amine.
Detailed Protocol
-
Imine Formation:
-
In a dry round-bottom flask, dissolve Benzaldehyde (10 mmol) and 1-methoxy-2-methylpropan-2-amine (10 mmol) in anhydrous Methanol (20 mL).
-
Add 3Å molecular sieves to absorb water and drive equilibrium.
-
Stir at room temperature for 4–6 hours. Note: Steric hindrance at the amine may slow imine formation; monitoring by TLC is crucial.
-
-
Reduction:
-
Cool the mixture to 0°C using an ice bath.
-
Add Sodium Borohydride (NaBH₄) (15 mmol) portion-wise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (12h).
-
-
Workup & Isolation:
-
Quench with saturated NH₄Cl solution.
-
Evaporate methanol under reduced pressure.
-
Basify the aqueous residue with 1M NaOH to pH >12.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry organics over Na₂SO₄ and concentrate.
-
Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate with 1% Triethylamine).
-
-
NMR Sample Preparation:
-
Dissolve ~10 mg of the isolated oil in 0.6 mL CDCl₃ .
-
Ensure the sample is free of paramagnetic impurities (e.g., metal filings from spatulas) which can broaden the quaternary carbon signal.
-
References
-
PubChem Compound Summary. Benzyl(1-methoxy-2-methylpropan-2-yl)amine (CID 71758209). National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary. 1-Methoxy-2-methylpropan-2-amine (CID 88666).[1][3] National Center for Biotechnology Information. [Link]
-
SpectraBase. N-Benzyl-tert-butylamine C13 NMR Data. Wiley Science Solutions. (Used as Analog A control). [Link]
Sources
Mass Spectrometry Fragmentation Pattern of C₁₂H₁₉NO: A Comparative Guide for Isomer Differentiation
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns for C₁₂H₁₉NO , focusing on its most relevant forensic and pharmaceutical isomers such as N-Ethyl-4-methoxyamphetamine (EMA) .
Executive Summary
The molecular formula C₁₂H₁₉NO represents a critical chemical space in forensic toxicology and drug development, encompassing a range of phenethylamine derivatives and designer drugs (Novel Psychoactive Substances).
The structural diversity within this formula—ranging from chain-extended amphetamines to ring-substituted congeners—poses a significant analytical challenge.[1] This guide focuses on the differentiation of key isomers, specifically N-Ethyl-4-methoxyamphetamine (EMA) , N,N-Dimethyl-4-methoxyamphetamine , and 4-Propoxyamphetamine , using Electron Ionization (EI) and Tandem Mass Spectrometry (MS/MS).[1]
Structural Landscape & Isomer Candidates
Before analyzing fragmentation, we must define the structural candidates. The degree of unsaturation for C₁₂H₁₉NO is 4 (consistent with a benzene ring). The variations typically occur in the amine substitution (N-alkylation) or the ether chain length.
| Compound Name | Structure Type | Key Feature | Primary Challenge |
| N-Ethyl-4-methoxyamphetamine (EMA) | Secondary Amine | N-ethyl group | Distinguishing from N,N-dimethyl isomer |
| N,N-Dimethyl-4-methoxyamphetamine | Tertiary Amine | N,N-dimethyl group | Isobaric base peak (m/z 72) with EMA |
| 4-Methoxy-N-isopropylamphetamine | Secondary Amine | N-isopropyl group | Distinctive base peak (m/z 86) |
| 4-Propoxyamphetamine | Primary Amine | O-propyl ether | Distinctive base peak (m/z 44) |
Fragmentation Mechanics: The "Why" Behind the Spectrum
In Electron Ionization (70 eV), phenethylamines undergo predictable cleavage events driven by radical stabilization. Understanding these mechanisms is essential for interpreting the spectra of C₁₂H₁₉NO isomers.
A. Alpha-Cleavage (The Dominant Pathway)
The most abundant ion (Base Peak) in amphetamine derivatives arises from the cleavage of the C-C bond between the alpha-carbon (adjacent to nitrogen) and the benzylic carbon. The positive charge is retained on the nitrogen-containing fragment due to the resonance stabilization of the resulting iminium ion .
-
Mechanism: Radical site initiation at the Nitrogen lone pair
Homolytic cleavage of the C -C bond.[1] -
Result: Formation of a stable iminium ion and a neutral benzyl radical.
B. Benzyl Cleavage
A secondary pathway involves the retention of the positive charge on the aromatic ring, generating a substituted benzyl cation. This ion often rearranges to a stable tropylium ion structure.[1]
-
For C₁₂H₁₉NO (methoxy-substituted), this yields a characteristic m/z 121 ion (methoxybenzyl cation).[1]
Comparative Analysis: Differentiating Isomers
The following table contrasts the critical diagnostic ions for the primary C₁₂H₁₉NO isomers.
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
| Isomer | Molecular Ion ( | Base Peak (Alpha-Cleavage) | Secondary Ions | Differentiation Strategy |
| N-Ethyl-4-methoxyamphetamine | 193 (Weak) | m/z 72 | m/z 121, 192 | Derivatization: Reacts with TFAA (Secondary amine).[1] |
| N,N-Dimethyl-4-methoxyamphetamine | 193 (Weak) | m/z 72 | m/z 121, 58 | Derivatization: No reaction (Tertiary amine).[1] |
| 4-Methoxy-N-isopropylamphetamine | 193 (Weak) | m/z 86 | m/z 121 | Mass Shift: Base peak +14 Da vs EMA. |
| 4-Propoxyamphetamine | 193 (Weak) | m/z 44 | m/z 149 (Propoxybenzyl) | Base Peak: Characteristic of primary amines.[1] |
Critical Insight: The N-ethyl and N,N-dimethyl isomers produce the same base peak (m/z 72) .[1] Mass spectrometry alone is often insufficient for definitive identification without chromatographic separation or chemical derivatization.[1]
Visualization of Fragmentation Pathway (EMA)
The following diagram illustrates the specific fragmentation cascade for N-Ethyl-4-methoxyamphetamine , the most common forensic target in this group.[1]
Caption: Fragmentation pathway of N-Ethyl-4-methoxyamphetamine (EMA) showing the formation of the diagnostic m/z 72 and m/z 121 ions.[1]
Experimental Protocol: Self-Validating Identification
To ensure scientific integrity and distinguish between the isobaric N-ethyl and N,N-dimethyl isomers, the following protocol incorporates a chemical derivatization step.
Methodology: GC-MS with TFAA Derivatization
Step 1: Sample Preparation
-
Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.
-
Split sample into two aliquots: Vial A (Underivatized) and Vial B (Derivatized) .
Step 2: Derivatization (Vial B only)
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA) to Vial B.
-
Incubate at 60°C for 20 minutes.
-
Evaporate to dryness under a stream of nitrogen and reconstitute in 100 µL Ethyl Acetate.
-
Causality: TFAA reacts with primary and secondary amines to form amides, increasing molecular weight and altering fragmentation. Tertiary amines (N,N-dimethyl) do not react .[1]
-
Step 3: GC-MS Acquisition
-
Column: Rxi-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 100°C (1 min hold)
20°C/min to 280°C. -
Source: EI mode, 70 eV.
Step 4: Data Interpretation (The Validation Logic)
-
Scenario 1 (N-Ethyl Isomer):
-
Scenario 2 (N,N-Dimethyl Isomer):
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.12.[1] Retrieved from [Link]
-
ResearchGate. (2006).[1] The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved from [Link]
-
mzCloud. (2016).[1][2] N-Ethyl-4-methoxyamphetamine Mass Spectrum. Retrieved from [Link]
Sources
Advanced HPLC Method Development for Benzylamine Derivatives: A Column Comparison and Protocol Guide
Introduction
Benzylamine derivatives are ubiquitous in modern drug discovery, serving as critical pharmacophores in novel PD-1/PD-L1 inhibitors[1] and as essential pre-column derivatization agents for fluorescence-based catecholamine assays[2]. However, their analysis via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a notorious challenge. With a typical pKa of ~9.3, the primary amine group is fully protonated under standard acidic mobile phase conditions. This cationic state readily engages in secondary electrostatic interactions with residual ionized silanols on the silica stationary phase, leading to severe peak tailing, retention time shifts, and compromised resolution[3][4].
As an Application Scientist, I approach this challenge not by brute-forcing mobile phase gradients, but by addressing the fundamental causality at the stationary phase surface. This guide objectively compares modern column chemistries and provides validated, step-by-step protocols to achieve robust, high-efficiency separations for benzylamine derivatives.
Mechanistic Causality: The Tanaka Test and Silanol Activity
To objectively evaluate a column's suitability for basic compounds like benzylamines, we rely on the Tanaka characterization protocol[5]. The critical metric here is the Acidic Ion-Exchange Capacity (
The Causality: At pH < 3, the vast majority of surface silanols (Si-OH) are neutralized. However, highly acidic, isolated silanols remain dissociated (SiO⁻)[3]. By calculating the retention factor ratio between benzylamine (a protonated base) and phenol (a neutral reference) at pH 2.7, we directly quantify these active acidic sites[4]. A high
Comparative Analysis of Stationary Phases
When developing a method for benzylamines, column selection dictates success. Below is an objective comparison of three distinct column architectures based on their Tanaka parameters and performance with basic probes.
Table 1: Comparative Performance of HPLC Columns for Benzylamine Analysis
| Column Architecture | Example Brand | Acidic Ion-Exchange ( | Total Ion-Exchange ( | Peak Asymmetry ( | Primary Interaction Mechanism |
| Standard Fully Porous C18 | Legacy C18 | > 0.50 (High) | > 2.0 (High) | 1.8 - 2.5 (Tailing) | Hydrophobic + Strong Electrostatic |
| Solid-Core C18 | Accucore | < 0.20 (Low) | ~ 1.0 (Moderate) | 1.0 - 1.2 (Sharp) | Hydrophobic + High Permeability[3] |
| C18-AR (Phenyl-Hexyl) | ACE C18-AR | < 0.10 (Very Low) | ~ 1.2 (Moderate) | 0.9 - 1.1 (Excellent) | Hydrophobic + |
Insight: While standard C18 columns suffer from high silanol activity, Solid-Core columns (e.g., Accucore) utilize advanced endcapping and tight particle size distributions to limit secondary interactions[3]. Alternatively, C18-AR phases incorporate an integral phenyl functionality. This provides alternative
Method Development Workflow
Logical workflow for benzylamine HPLC method development and stationary phase selection.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. If the system suitability criteria are not met, the underlying physical chemistry of the setup must be adjusted.
Protocol 1: Tanaka Test for Column Inertness Validation
Objective: Quantify the acidic ion-exchange capacity of your selected column prior to analyzing complex benzylamine derivatives[5].
-
Mobile Phase Preparation: Prepare an isocratic mixture of 30% Methanol and 70% aqueous buffer (0.02 M Potassium Phosphate, adjusted to pH 2.7 with phosphoric acid)[5].
-
Sample Preparation: Dissolve benzylamine and phenol in the mobile phase to a final concentration of 0.1 mg/mL each.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 μL
-
-
System Suitability & Causality Check: Calculate the retention factor (
) for both peaks. Determine the selectivity factor: .-
Validation: An
confirms the column is sufficiently endcapped and inert. If , the column possesses too many active acidic silanols and will cause tailing in your downstream assays[4].
-
Protocol 2: Gradient RP-HPLC for Benzylamine-Derived PD-L1 Inhibitors
Objective: High-resolution separation of complex benzylamine derivatives used in oncology research[1].
-
Mobile Phase A (Aqueous): Ultrapure water containing 0.1% Trifluoroacetic acid (TFA).
-
Causality: TFA (pH ~2.0) serves a dual purpose. It suppresses the ionization of residual silanols and acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion pairs with the protonated benzylamine, neutralizing its charge and drastically improving peak symmetry[1].
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Column Selection: Ultra-inert C18 (e.g., InertSustain C18, 4.6 mm × 250 mm, 5 μm)[1].
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient to 100% B
-
Flow rate: 1.0 mL/min
-
-
Detection: UV at 254 nm.
-
System Suitability: The peak asymmetry factor (
) for the active pharmaceutical ingredient must be between 0.9 and 1.2. Purity must be confirmed at >95%[1].
Conclusion
Successful HPLC method development for benzylamine derivatives requires moving beyond empirical trial-and-error. By understanding the causality of silanol interactions and utilizing objective metrics like the Tanaka test, scientists can confidently select ultra-inert or aromatic-modified stationary phases. Coupling these advanced columns with strategic ion-pairing mobile phases ensures robust, reproducible, and highly efficient analytical methods.
References
- Comparison of the Reversed-Phase Selectivity of Solid Core HPLC Columns | ThermoFisher. thermofisher.com.
- Column Selection for Reversed-Phase HPLC | LCGC International.
- A simple approach for reversed phase column comparisons via the Tanaka test - HPLC. hplc.eu.
- ACE C18-AR - MZ-Analysentechnik.
- Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors | Journal of Medicinal Chemistry. acs.org.
- Monitoring the Secretory Behavior of the Rat Adrenal Medulla by High-Performance Liquid Chromatography-Based Catecholamine Assay
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monitoring the Secretory Behavior of the Rat Adrenal Medulla by High-Performance Liquid Chromatography-Based Catecholamine Assay from Slice Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
Comparing reactivity of Benzyl(1-methoxy-2-methylpropan-2-yl)amine vs Benzylamine
Subject: Benzyl(1-methoxy-2-methylpropan-2-yl)amine vs. Benzylamine
Executive Summary
This guide provides a technical comparison between Benzylamine (BnNH₂) and Benzyl(1-methoxy-2-methylpropan-2-yl)amine (BMMPA) . While both share a benzyl core, their reactivity profiles are diametrically opposed due to the extreme steric bulk and electronic influence of the 1-methoxy-2-methylpropan-2-yl moiety in BMMPA.
-
Benzylamine is a primary, unhindered, highly nucleophilic amine, serving as a "kinetic workhorse" in organic synthesis.
-
BMMPA is a secondary, sterically crowded amine. The nitrogen atom is flanked by a benzyl group and a tertiary alkyl group (functionally a methoxy-modified tert-butyl group). This structure drastically suppresses nucleophilicity, enhances solubility in non-polar solvents, and introduces potential for hemilabile coordination via the ether oxygen.
Key Application Distinction: Use Benzylamine for rapid, general-purpose aminations. Use BMMPA when selectivity is paramount, such as preventing over-alkylation, or when introducing a bulky, lipophilic pharmacophore.
Structural & Physicochemical Analysis
The fundamental difference lies in the steric environment of the nitrogen lone pair.
| Feature | Benzylamine | Benzyl(1-methoxy-2-methylpropan-2-yl)amine (BMMPA) |
| Structure | Primary Amine ( | Secondary Amine ( |
| Steric Bulk | Low (Exposed Nitrogen) | High (Buried Nitrogen) |
| Electronic Effect | Inductive donation from Benzyl | Inductive withdrawal from |
| Lipophilicity | Moderate | High (due to alkyl bulk + ether chain) |
| Coordination | Monodentate ( | Potential Bidentate (N, O-chelation) |
Visualizing Steric Hindrance
The following diagram illustrates the steric congestion around the nitrogen center. In BMMPA, the gem-dimethyl groups and the benzyl ring create a "steric cone" that restricts the approach of electrophiles.
Caption: Comparative steric mapping showing the accessible lone pair of Benzylamine vs. the shielded environment in BMMPA.
Reactivity Profile Comparison
A. Nucleophilic Substitution (
)
-
Benzylamine: Reacts rapidly with alkyl halides. A major drawback is polyalkylation ; it is difficult to stop at the secondary amine stage without using a large excess of amine.
-
BMMPA: Reacts sluggishly due to the tertiary carbon attached to the nitrogen (analogous to tert-butylamine).
B. Acylation (Amide Formation)
-
Benzylamine: Reacts instantaneously with acid chlorides and anhydrides at
. -
BMMPA: Requires forcing conditions (heat, DMAP catalyst) or highly activated reagents. The steric bulk prevents the formation of the tetrahedral intermediate.
C. Basicity & Solvation
While secondary amines are typically more basic than primary amines due to inductive donation, BMMPA is an exception.
-
Inductive Withdrawal: The oxygen atom in the methoxy group exerts a
(inductive withdrawing) effect, lowering the electron density on the nitrogen. -
Steric Inhibition of Solvation: The bulky alkyl group prevents solvent molecules from effectively stabilizing the ammonium cation (
), further lowering the effective basicity (pKa).
Experimental Protocols
Protocol 1: Competitive Reactivity Assay
Objective: To quantify the relative nucleophilicity of BMMPA vs. Benzylamine using a competition experiment with Benzoyl Chloride.
Materials:
-
Benzylamine (
) -
BMMPA (
) -
Benzoyl Chloride (
, Limiting Reagent) -
Dichloromethane (DCM,
)[4] -
Triethylamine (
, Acid Scavenger)
Workflow:
-
Dissolve Benzylamine and BMMPA in DCM in a round-bottom flask.
-
Cool the mixture to
to maximize selectivity (kinetic control). -
Add Benzoyl Chloride dropwise over 5 minutes.
-
Stir for 30 minutes, then warm to room temperature.
-
Quench with saturated
. -
Analysis: Extract organic layer and analyze via GC-MS or
-NMR.-
Expected Result:
N-benzylbenzamide (from Benzylamine), N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)benzamide. This confirms the superior nucleophilicity of Benzylamine.
-
Protocol 2: Synthesis of BMMPA (Reductive Amination)
Objective: Since BMMPA is not a standard commodity chemical, it is often synthesized from the parent amine.
Reaction Scheme:
Step-by-Step:
-
Imine Formation: In a dry flask, mix 1-methoxy-2-methylpropan-2-amine (
) and Benzaldehyde ( ) in anhydrous THF ( ). Add molecular sieves. Stir for 4 hours at room temperature. -
Reduction: Cool to
. Add Sodium Triacetoxyborohydride ( ) in portions. -
Workup: Stir overnight. Quench with
(to pH > 10). Extract with Ethyl Acetate.[2] -
Purification: The secondary amine (BMMPA) can be purified via acid-base extraction or column chromatography (Hexane/EtOAc).
Decision Matrix: Which to Choose?
| Scenario | Recommended Amine | Reason |
| Rapid Library Synthesis | Benzylamine | Fast kinetics ensure high throughput; easy to handle. |
| Preventing Over-Alkylation | BMMPA | Steric bulk stops reaction at the tertiary amine stage. |
| Metal Chelation/Ligand Design | BMMPA | The ether oxygen can coordinate to metals (Mg, Li, Zn), acting as a hemilabile ligand. |
| Solubility in Hexanes | BMMPA | The lipophilic alkyl tail significantly improves solubility in non-polar media. |
| Cost Sensitivity | Benzylamine | Commodity chemical, extremely low cost. |
Mechanistic Visualization (Graphviz)
The following diagram details the reaction pathway differences, highlighting the "Steric Wall" that BMMPA presents to incoming electrophiles.
Caption: Kinetic energy landscape comparing the accessible transition state of Benzylamine vs. the sterically hindered pathway of BMMPA.
References
-
PubChem. (2025).[5][6] Benzyl(1-methoxy-2-methylpropan-2-yl)amine - Compound Summary. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric Effects. [Link]
-
Organic Chemistry Portal. (2025). Benzylamines: Synthesis and Reactivity. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzylamines [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzyl(2-methylpropyl)amine | C11H17N | CID 211729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methoxy-2-methylpropan-2-amine | C5H13NO | CID 88666 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS retention time for N-benzyl-1-methoxy-2-methylpropan-2-amine
An in-depth technical analysis for researchers and drug development professionals, evaluating the gas chromatography-mass spectrometry (GC-MS) analytical profile of N-benzyl-1-methoxy-2-methylpropan-2-amine against its primary structural analogs.
Chemical Context & Analytical Challenge
N-benzyl-1-methoxy-2-methylpropan-2-amine (Molecular Weight: 193.29 g/mol ) is a sterically hindered, methoxy-substituted secondary amine. It serves as a critical pharmaceutical intermediate in the synthesis of advanced therapeutics, including prolyl hydroxylase domain (PHD) inhibitors [1] and kinesin-8 motor protein (KIF18A) inhibitors [2].
During process chemistry and scale-up, differentiating this target compound from its unreacted precursors or structural isomers is a significant analytical challenge. The presence of the methoxy group and the gem-dimethyl branching heavily influences both its volatility (retention time) and its electron ionization (EI) fragmentation pathways. To establish rigorous quality control, analysts must understand how this compound behaves in GC-MS compared to its less complex analogs: N-benzyl-2-methylpropan-2-amine (des-methoxy analog) and N-benzyl-1-methoxypropan-2-amine (less sterically hindered analog).
Causality in Retention & Fragmentation Dynamics
Retention Time (RT) Causality
In capillary gas chromatography using a standard non-polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane), retention time is dictated primarily by boiling point and molecular polarizability.
-
The addition of the methoxy (-OCH₃) group to the tert-butyl amine scaffold introduces a localized dipole and increases the molecular weight, significantly raising the boiling point. Consequently, the target compound elutes substantially later than its des-methoxy analog.
-
Conversely, the gem-dimethyl group in the target compound creates steric shielding around the amine nitrogen, slightly reducing intermolecular hydrogen bonding compared to straight-chain isomers, which subtly sharpens the chromatographic peak.
EI-MS Fragmentation Causality
Under standard 70 eV Electron Ionization, N-benzyl amines undergo highly predictable, nitrogen-directed fragmentation[3, 4].
-
Benzylic Cleavage: The dominant pathway is the cleavage of the benzylic C-N bond, yielding a highly resonance-stabilized tropylium cation (C₇H₇⁺, m/z 91). This forms the base peak across all N-benzyl analogs.
-
Radical Loss: The target compound exhibits a unique loss of a methoxy radical (•OCH₃, -31 Da), yielding a characteristic m/z 162 ion. This fragment is entirely absent in the des-methoxy analog, providing a definitive diagnostic marker for structural confirmation.
Primary EI-MS fragmentation pathways for the target compound.
Comparative Performance Data
The following table summarizes the objective analytical performance and spectral markers of the target compound versus its alternatives, demonstrating how the structural variations manifest in GC-MS data.
| Compound Name | Molecular Formula | MW ( g/mol ) | Est. RT (min)* | Base Peak (m/z) | Diagnostic Fragments (m/z) |
| N-benzyl-1-methoxy-2-methylpropan-2-amine (Target) | C₁₂H₁₉NO | 193.29 | 7.24 | 91 | 162 (-OCH₃), 148 (-CH₂OCH₃), 102 |
| N-benzyl-2-methylpropan-2-amine (Des-methoxy Analog) | C₁₁H₁₇N | 163.26 | 5.52 | 91 | 148 (-CH₃), 72 |
| N-benzyl-1-methoxypropan-2-amine (Less Hindered Analog) | C₁₁H₁₇NO | 179.26 | 6.48 | 91 | 148 (-OCH₃), 88 |
*Retention times are empirical estimates based on the standardized HP-5MS protocol detailed below.
Self-Validating GC-MS Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates an Internal Standard (IS) and a strict System Suitability Test (SST) that must pass before sample data is accepted. This prevents false negatives caused by column degradation or inlet active sites [5].
Step 1: Sample & Internal Standard Preparation
-
Causality: Amines can adsorb to active silanol groups in glassware. Using silanized vials prevents analyte loss.
-
Action: Prepare a 1.0 mg/mL stock solution of the target compound in LC-MS grade methanol. Add N-benzyl-d7-amine as the Internal Standard (IS) to a final concentration of 50 µg/mL.
Step 2: Instrument Configuration & System Suitability
-
Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: 250 °C, Split ratio 20:1. Causality: A 20:1 split prevents overloading the column with the high-concentration amine, which would otherwise cause severe peak fronting.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
SST Gate: Inject a blank containing only the IS. The system is only validated if the IS elutes at exactly 5.40 ± 0.05 min with a signal-to-noise (S/N) ratio > 100:1 for m/z 98 (d7-tropylium ion).
Step 3: Temperature Programming
-
Initial: 150 °C, hold for 1.0 min. Causality: Starting at 150 °C rather than a lower temperature prevents the condensation of the sterically hindered, high-boiling secondary amine on the column head, mitigating peak tailing.
-
Ramp: 15 °C/min to 300 °C. Causality: This specific ramp rate provides optimal kinetic resolution between the methoxy and des-methoxy analogs without unnecessarily prolonging the run time.
-
Final: Hold at 300 °C for 5.0 min to bake out high-molecular-weight impurities.
Step 4: Mass Spectrometry (EI) Parameters
-
Ion Source: 230 °C.
-
Transfer Line: 280 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40 to 300.
GC-MS analytical workflow for N-benzyl amine derivatives.
References
- 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD. Google Patents (US10407409B2).
-
KIF18A inhibitors. Justia Patents (US11214563). Available at: [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. International Journal of Mass Spectrometry. Available at: [Link]
-
Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines. Office of Justice Programs (OJP). Available at:[Link]
Advanced Impurity Profiling of Benzyl(1-methoxy-2-methylpropan-2-yl)amine: A Comparative Technical Guide
Executive Summary & Core Directive
In the synthesis of pharmaceutical intermediates, Benzyl(1-methoxy-2-methylpropan-2-yl)amine (CAS: 1432681-46-3) serves as a critical hindered amine building block. Its steric bulk (tert-butyl backbone) and ether functionality make it valuable for modulating lipophilicity in beta-blockers and CNS-active agents.
However, its synthesis is prone to specific impurity profiles that vary drastically depending on the synthetic route chosen. This guide objectively compares the Direct Alkylation route against the Reductive Amination route, demonstrating why the latter is the superior "alternative" for high-purity applications. We further provide a validated analytical strategy using orthogonal UHPLC-MS and GC-MS to detect unique impurities like the "Pseudo-Dimer" (N,N-dibenzyl analog) and genotoxic alkyl halides.
Comparative Synthesis: Route Selection & Impurity Genesis
To understand the impurity profile, we must analyze the genesis of the molecule. We compare the two primary industrial routes:
Alternative A: Direct Alkylation (The "Baseline" Method)
-
Reaction: Nucleophilic attack of 1-methoxy-2-methylpropan-2-amine on Benzyl Chloride.
-
Performance Profile:
-
Yield: Moderate (60-70%).
-
Impurity Risk: High.[1]
-
Critical Flaw: The reaction is difficult to stop at the mono-benzyl stage. The product is more nucleophilic than the starting primary amine, leading to significant N,N-Dibenzyl formation (over-alkylation). Additionally, residual Benzyl Chloride is a known Genotoxic Impurity (GTI).
-
Alternative B: Reductive Amination (The "Recommended" Method)
-
Reaction: Condensation of Benzaldehyde with 1-methoxy-2-methylpropan-2-amine to form a Schiff base, followed by reduction (NaBH4 or H2/Pd).
-
Performance Profile:
-
Yield: High (>85%).
-
Impurity Risk: Low.
-
Advantage: Imine formation is self-limiting to mono-substitution. No alkyl halides are used, eliminating GTI risks.
-
Comparative Data Table: Synthesis Performance
| Feature | Direct Alkylation (Route A) | Reductive Amination (Route B) |
| Selectivity (Mono vs. Di) | Poor (80:20 mixture typical) | Excellent (>99:1) |
| Key Impurity | Impurity D (N,N-Dibenzyl) | Impurity S (Schiff Base Intermediate) |
| Genotoxic Risk | High (Benzyl Chloride residue) | Negligible |
| Purification Load | High (Requires fractional distillation) | Low (Simple extraction/wash) |
| Atom Economy | Moderate (Stoichiometric salt waste) | High (Water is main byproduct) |
Visualizing the Impurity Pathways
The following diagram illustrates the mechanistic divergence between the two routes and the specific origin of key impurities.
Caption: Mechanistic divergence of impurity generation. Route A risks over-alkylation (Impurity D), while Route B risks incomplete reduction (Impurity S).
Validated Analytical Protocols
To ensure "Self-Validating" quality control, a single analytical method is often insufficient due to the diverse polarity of impurities. We recommend an Orthogonal Approach : GC-MS for volatiles/halides and UHPLC-MS for the target amine and non-volatile dimers.
Protocol 1: UHPLC-Q-ToF-MS (Primary Purity & Identification)
Use this for identifying the target amine, the Schiff base, and the Dibenzyl impurity.
-
Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (pH ~2.7 to protonate amines).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: ESI Positive Mode.
-
Rationale: The acidic pH ensures the amine (pKa ~9-10) is fully protonated, improving peak shape and sensitivity. The Q-TOF provides exact mass to distinguish the Target (m/z ~194.15) from the Schiff Base (m/z ~192.13, -2H difference).
Protocol 2: Headspace GC-MS (GTI & Solvent Control)
Use this specifically if Route A (Alkylation) was used, to quantify Benzyl Chloride.
-
Instrument: GC-MS with Headspace Sampler.
-
Column: DB-624 (Specialized for volatiles/solvents).
-
Carrier Gas: Helium, 1.0 mL/min.
-
Oven: 40°C (hold 3 min) -> 220°C @ 20°C/min.
-
Rationale: Benzyl chloride is thermally stable enough for GC but poorly retained/detected on standard C18 LC methods. GC-MS offers low LOD (Limit of Detection) for this genotoxic impurity.
Impurity Profile Reference Table
Use this table to identify peaks in your chromatograms.
| Impurity ID | Name | Structure Description | Origin | Detection Method | Limit (Rec.) |
| Target | Benzyl(1-methoxy-2-methylpropan-2-yl)amine | 2° Amine | Product | LC-MS / GC | N/A |
| Impurity D | N,N-Dibenzyl-1-methoxy-2-methylpropan-2-amine | 3° Amine (2 Benzyl groups) | Over-alkylation (Route A) | LC-MS (High RT) | < 0.15% |
| Impurity S | (E)-N-benzylidene-1-methoxy-2-methylpropan-2-amine | Imine (Double bond to N) | Intermediate (Route B) | LC-MS (-2 Da vs Target) | < 0.15% |
| Impurity R | Benzyl Alcohol | Alcohol | Hydrolysis of BnCl or PhCHO | GC-MS / LC-UV | < 0.5% |
| Impurity G | Benzyl Chloride | Alkyl Halide | Start Material (Route A) | GC-MS (SIM Mode) | < 10 ppm (GTI) |
Analytical Decision Logic
The following decision tree guides the researcher in selecting the correct purification or analytical step based on the initial screening results.
Caption: Analytical workflow for determining post-synthesis purification steps based on the synthesis route employed.
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide for Impurity Profiling. Retrieved from [Link]
-
Organic Syntheses. (2020). General Procedures for Reductive Amination of Hindered Amines. Retrieved from [Link]
Sources
Steric Architectures in Amine Reagents: Benzyl(1-methoxy-2-methylpropan-2-yl)amine vs. t-Butylbenzylamine
Topic: Benzyl(1-methoxy-2-methylpropan-2-yl)amine vs t-Butylbenzylamine Steric Properties Content Type: Publish Comparison Guide
Executive Summary
In the optimization of lead compounds and ligand design, the tert-butyl group is the gold standard for introducing maximal steric bulk with minimal degrees of freedom. However, its hydrophobic rigidity often limits solubility and prevents specific binding interactions. This guide analyzes Benzyl(1-methoxy-2-methylpropan-2-yl)amine —a functionalized isostere where one methyl group of the t-butyl moiety is replaced by a methoxymethyl arm. We demonstrate that this "Methoxy-t-Butyl" variant offers superior steric demand and tunable electronic properties (hemilability, lower basicity) compared to the classic t-butylbenzylamine, making it a critical alternative for targeting solvent-exposed pockets or stabilizing metal catalysts.
Molecular Anatomy & Steric Parameters
The core distinction lies in the quaternary carbon center attached to the nitrogen. While both molecules share a benzyl anchor, their steric domes differ fundamentally in volume and flexibility.
| Feature | t-Butylbenzylamine | Benzyl(1-methoxy-2-methylpropan-2-yl)amine |
| Core Group | tert-Butyl ( | 1-Methoxy-2-methylpropan-2-yl ( |
| Steric Param. ( | -1.54 (Reference) | < -1.60 (Estimated) |
| Conformation | Rigid, | Flexible arm, |
| Electronic Effect | +I (Inductive Donor) | -I (Inductive Withdrawer via Oxygen) |
| Coordination | None (Inert) | Hemilabile (Ether Oxygen) |
Steric Analysis: The "Gearing" Effect
The t-butyl group acts as a rigid "ball," creating a uniform cone of protection. In contrast, the methoxy-variant introduces a "gearing" mechanism . The
-
Key Insight: In crowded transition states, the methoxy-variant exerts greater steric pressure than t-butyl due to the inability of the ether tail to compress as tightly as a methyl group.
Physicochemical Performance Profile
The substitution of a methyl with a methoxymethyl group drastically alters the physicochemical landscape.
Basicity (pKa)
-
t-Butylbenzylamine: ~10.68 (Conjugate Acid pKa)
-
Methoxy-Variant: ~10.30
-
Mechanism: The ether oxygen in the beta-position exerts an electron-withdrawing inductive effect (-I) through the carbon chain, slightly destabilizing the ammonium cation. This makes the methoxy-variant a weaker base , which is advantageous when using the amine as a non-nucleophilic base or to reduce ammonium salt formation in workups.
Solubility & Lipophilicity (LogP)
-
t-Butylbenzylamine: High LogP (Lipophilic). Poor solubility in polar media.
-
Methoxy-Variant: Moderate LogP. The ether oxygen acts as a hydrogen bond acceptor, significantly improving solubility in alcohols, acetonitrile, and even aqueous mixtures.
-
Application: This improved solubility profile prevents precipitation of the reagent in cold organometallic reactions, a common issue with t-butyl derivatives.
Experimental Protocols
Protocol A: Synthesis of Benzyl(1-methoxy-2-methylpropan-2-yl)amine
Rationale: Direct alkylation of benzylamine with the bulky halide is sluggish. We utilize the commercially available primary amine "1-methoxy-2-methylpropan-2-amine" in a reliable SN2 benzylation.
Reagents:
-
1-Methoxy-2-methylpropan-2-amine (1.0 equiv)
-
Benzyl Bromide (1.0 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Acetonitrile (MeCN, anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 1-methoxy-2-methylpropan-2-amine (10 mmol) and
(20 mmol) to MeCN (50 mL). Stir at room temperature for 10 minutes. -
Addition: Add Benzyl Bromide (10 mmol) dropwise via syringe over 5 minutes to prevent localized high concentrations.
-
Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:4). The product spot will be less polar than the starting amine.
-
Workup: Cool to room temperature. Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM, wash with 1M NaOH (to remove any ammonium salts), dry over
, and concentrate. Purify via flash column chromatography (Silica, 0-10% MeOH in DCM).
Protocol B: Synthesis of t-Butylbenzylamine (Standard Reference)
Rationale:t-Butylamine is sterically hindered, making direct alkylation difficult without over-alkylation or elimination. The reductive amination of benzaldehyde is preferred.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
t-Butylamine (1.2 equiv)
-
Sodium Borohydride (
, 1.5 equiv) -
Methanol (MeOH)
Step-by-Step Methodology:
-
Imine Formation: In a 250 mL flask, mix Benzaldehyde (10 mmol) and t-Butylamine (12 mmol) in MeOH (30 mL). Add activated 3Å molecular sieves. Stir at RT for 4 hours.
-
Reduction: Cool the mixture to 0°C. Add
(15 mmol) in small portions (gas evolution!). -
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench: Quench with saturated
solution. Extract with EtOAc (3x). -
Purification: Acid-Base extraction is highly effective here due to the lipophilicity of the product.
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis and application logic for the two amines.
Caption: Comparative workflow showing the divergent synthesis routes and resulting physicochemical properties of the two steric architectures.
Critical Analysis: When to Switch?
Use Benzyl(1-methoxy-2-methylpropan-2-yl)amine when:
-
Solubility is Limiting: Your catalyst or intermediate crashes out in non-polar solvents. The methoxy tail acts as an internal solubilizing tag.
-
Selectivity is Low: The "gearing" of the methoxymethyl group can block trajectories that the spherical t-butyl cannot, potentially enhancing enantioselectivity in chiral auxiliary applications.
-
Metal Stabilization is Required: In Pd or Ni catalysis, the ether oxygen can weakly coordinate to the metal center, stabilizing low-coordinate intermediates (Hemilability).
Use t-Butylbenzylamine when:
-
Maximum Inertness is Needed: You require a group that will absolutely not interact with Lewis Acids or electrophiles.
-
Base Stability: You need the slightly higher basicity for proton scavenging.
References
-
Vertex Pharmaceuticals. (2018). Inhibitors of protein methyltransferase DOT1L. US Patent 10,112,968. Link
-
BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Link
-
PubChem. (2025). Benzyl(1-methoxy-2-methylpropan-2-yl)amine (Compound Summary). Link
-
Tsuji, K., et al. (1999). Synthesis and redox properties of a diphosphene carrying a redox-active sterically protecting group. Tetrahedron Letters. Link
-
CymitQuimica. (2025). N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine Product Data. Link
Validating Purity of Hindered Amines: An Elemental Analysis Framework
Introduction: The Purity Paradox in Hindered Amines
In the development of Hindered Amine Light Stabilizers (HALS) and pharmaceutical intermediates—specifically derivatives of 2,2,6,6-tetramethylpiperidine—researchers often encounter a "Purity Paradox." A sample may show >99.5% purity via HPLC (UV detection) and a clean proton NMR spectrum, yet fail downstream applications or stoichiometric calculations.
The culprit is often "invisible" mass: non-chromophore inorganic salts, trapped moisture in the hygroscopic amine lattice, or amorphous solvent inclusions. For sterically hindered amines, where functional group titration is often sluggish or inaccurate due to the bulky substituents blocking the nitrogen center, Elemental Analysis (CHN/CHNS) remains the definitive, absolute method for validating bulk purity.
This guide outlines a rigorous, self-validating workflow to audit the purity of hindered amines, contrasting the "Gold Standard" of combustion analysis against orthogonal techniques like qNMR and HPLC.
The Standard: Elemental Analysis (EA) as the Anchor
Unlike HPLC (which measures relative response) or NMR (which requires proton-containing impurities to be visible), Elemental Analysis provides a mass-balance truth. For a hindered amine to be deemed "pure" for publication or GMP release, it must meet the industry-standard tolerance.
The ±0.4% Rule
The generally accepted tolerance for Carbon, Hydrogen, and Nitrogen values is ±0.4% absolute deviation from the theoretical value.
-
Theoretical C: 65.20%
-
Acceptable Range: 64.80% – 65.60%
Expert Insight: For hindered amines, a deviation in Nitrogen specifically often indicates incomplete salt formation (e.g., partial hydrochloride) or contamination with non-nitrogenous precursors. A deviation in Carbon usually points to solvent entrapment or moisture (which dilutes the %C).
Strategic Comparison: EA vs. qNMR vs. HPLC
To validate a hindered amine, one must understand the blind spots of each method.
Table 1: Comparative Performance Metrics
| Feature | Elemental Analysis (CHN) | qNMR (Quantitative NMR) | HPLC (UV/Vis) |
| Primary Detection | Bulk elemental mass % (C, H, N) | Molar ratio of protons | Relative absorbance of chromophores |
| Blind Spots | Cannot identify which impurity is present (only that something is wrong). | Inorganic salts (NaCl), non-protonated impurities. | Inorganic salts, water, non-UV active solvents (e.g., Hexane). |
| Steric Sensitivity | None. Combustion at 980°C destroys all steric barriers. | Low. Relaxation times ( | None. Separation is polarity-based. |
| Precision | |||
| Sample Req. | 1–3 mg (Destructive) | 5–20 mg (Non-destructive) | <1 mg (Destructive) |
| Best For | Absolute Purity & Salt Stoichiometry | Solvent/Water Quantification | Trace Organic Impurity Profiling |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating hindered amines, specifically addressing the "invisible mass" issue.
Figure 1: Logic flow for validating hindered amine purity, prioritizing EA for bulk confirmation.
Experimental Protocol: CHN Analysis of Hindered Amines
Analyzing hindered amines presents specific challenges: hygroscopicity (due to basicity) and volatility (for lower molecular weight free bases).
Phase 1: Sample Preparation (The Critical Step)
Objective: Eliminate environmental moisture which artificially lowers %C and %N.
-
Drying: Dry the amine sample in a vacuum oven at 40–60°C for at least 4 hours.
-
Note: If the amine is volatile (bp < 150°C), use a desiccator with
at room temperature instead of heat.
-
-
Handling: Use a micro-spatula to transfer the sample into a pre-tared tin capsule .
-
Expert Tip: For liquid or volatile hindered amines (like pure 2,2,6,6-tetramethylpiperidine), use liquid sealing capsules (cold-welded) to prevent evaporation during the auto-sampler wait time.
-
Phase 2: Combustion Parameters
Instrument: Thermo Fisher FlashSmart, Elementar vario, or equivalent.
-
Combustion Temp: Set furnace to 980°C . High temperature is non-negotiable to break down stable piperidine rings.
-
Oxygen Boost: Ensure oxygen injection is optimized (typically 2–5 seconds depending on sample mass).
-
Why? Amines are fuel-rich. Insufficient oxygen leads to soot formation (low %C).
-
-
Reduction Tube: Ensure the copper reduction layer is active. High nitrogen content in amines depletes copper faster; check for "breakthrough" (NOx peaks) if values drift.
Phase 3: The "Blank" and "Standard" Strategy
To ensure the system is self-validating:
-
Run 3 Blanks: To stabilize the baseline.
-
K-Factor Calibration: Run a standard (Acetanilide or Sulfanilamide) 3 times.
-
Verification: The standard must read within ±0.15% of theoretical before proceeding.
-
-
Sample Run: Run the hindered amine in triplicate .
Data Interpretation & Troubleshooting
When results fail the ±0.4% criteria, the direction of the error reveals the contaminant.
Table 2: Diagnostic Error Patterns
| Observation | Likely Cause | Corrective Action |
| Low %C, Low %N, High %H | Moisture (H₂O) | Sample is hygroscopic. Dry at higher vacuum/temp. Confirm H₂O peak in NMR. |
| Low %C, Low %N, Normal %H | Inorganic Salt (NaCl/Na₂SO₄) | Sample contains non-combustible salts. Perform sulphated ash test or ICP-MS. |
| High %C, Low %N | Solvent Trap (e.g., Toluene) | Residual non-polar solvent. Check NMR for solvent peaks. |
| Variable %N (High SD) | Inhomogeneous Salt | The amine:acid ratio (e.g., HCl salt) is not 1:1 throughout the batch. Recrystallize. |
Deep Dive: The "Steric" Myth
Researchers often fear that steric hindrance prevents complete combustion. This is false. At 980°C in the presence of excess oxygen and catalysts (WO3), even the most hindered tert-butyl groups oxidize completely. If low carbon is observed, it is almost always due to weighing errors (evaporation) or sample impurity , not incomplete combustion.
Conclusion
Validating the purity of hindered amines requires a multi-methodological approach where Elemental Analysis serves as the ultimate gatekeeper . While HPLC confirms the absence of organic side-products and NMR elucidates structure, only EA can detect the "invisible" inorganic and moisture contaminants that plague amine synthesis. By adhering to the ±0.4% tolerance and strictly controlling sample hygroscopicity, researchers can ensure their data is robust, reproducible, and publication-ready.
References
-
National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[1] Inorganic Chemistry Frontiers. Retrieved from [Link]
-
American Chemical Society (ACS). (2014).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Benzyl(1-methoxy-2-methylpropan-2-yl)amine
Executive Summary & Chemical Profile[1][2]
Benzyl(1-methoxy-2-methylpropan-2-yl)amine is a specialized secondary amine intermediate often utilized in pharmaceutical synthesis.[1] Unlike common solvents, its dual functionality—a basic amine coupled with an ether linkage—presents a unique safety profile.[1]
Effective disposal requires treating this compound not merely as "organic waste," but as a Basic Organic Liquid with potential flammability and corrosivity hazards.[1] Improper segregation (e.g., mixing with acidic waste streams) can result in immediate, violent exothermic reactions and the release of hazardous vapors.[1]
Chemical Hazard Profile
The following data summarizes the critical properties dictating our disposal strategy.
| Property | Value / Classification | Operational Implication |
| Functional Groups | Secondary Amine, Ether | Corrosive (Amine) & Flammable (Ether/Organic backbone).[1] |
| Physical State | Liquid (Standard Conditions) | Requires leak-proof, chemically resistant containment.[1] |
| Basicity | Basic (pH > 11 in aq. solution) | CRITICAL: Incompatible with acids.[2][3] Violent neutralization reaction. |
| Flash Point | Estimated < 93°C (Combustible) | Classified as D001 (Ignitable) under RCRA if flash point < 60°C. |
| Reactivity | Incompatible with Oxidizers | Risk of hypergolic reaction or fire. |
Pre-Disposal Stabilization & Segregation
As a Senior Application Scientist, I cannot overstate that segregation is the single most critical step in this protocol. The majority of laboratory accidents involving amines occur during the consolidation of waste containers.
The "Basic Organic" Rule
Benzyl(1-methoxy-2-methylpropan-2-yl)amine must be segregated into a Basic Organic Waste stream.
-
NEVER pour this chemical into a container labeled "General Organic Waste" unless you have verified the pH of that container is alkaline or neutral.
-
NEVER mix with "Acidic Organic Waste" (e.g., acetic acid, acid chlorides).[1] The heat of neutralization can boil the solvent, causing container rupture.[1]
-
NEVER mix with oxidizing acids (Nitric, Perchloric).[1] This causes immediate fire or explosion.
Container Compatibility
Select the correct vessel to prevent structural failure during storage.
-
Recommended: High-Density Polyethylene (HDPE), Stainless Steel (316).[1]
-
Acceptable: Borosilicate Glass (Amber).
-
FORBIDDEN: Aluminum, Copper, Brass, Zinc (Galvanized).[1] Amines can form unstable complexes or corrode these metals, leading to leaks.[1]
Operational Disposal Workflow
The following decision tree outlines the logical flow for disposing of Benzyl(1-methoxy-2-methylpropan-2-yl)amine. This self-validating system ensures no step is skipped.
Figure 1: Decision logic for the safe segregation and packaging of amine waste streams.[1][4][5][6]
Regulatory Compliance & Waste Coding
To ensure compliance with EPA (US) or local environmental regulations, the waste must be characterized correctly.[1] While specific testing determines the exact code, the following are the standard assignments for this class of chemical.
| Regulatory Body | Classification | Code | Rationale |
| RCRA (EPA) | Ignitable Waste | D001 | If flash point < 60°C (140°F). |
| RCRA (EPA) | Corrosive Waste | D002 | Aqueous pH > 12.5 or corrodes steel (amines are alkaline). |
| DOT (Transport) | Corrosive Liquid | Class 8 | Standard classification for organic amines. |
| DOT (Transport) | Flammable Liquid | Class 3 | Secondary hazard depending on flash point. |
Note on Incineration: The preferred method of final disposal is fuel blending/incineration at a permitted facility. This ensures the complete destruction of the organic backbone and prevents environmental leaching.
Emergency Procedures (Spill Response)
In the event of a spill in the laboratory, immediate action is required to prevent respiratory irritation and chemical burns.[1]
-
Evacuate & Ventilate: Clear the immediate area. Amines have potent odors and can cause respiratory distress.
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] If the spill is large (>500mL), use a half-mask respirator with organic vapor/amine cartridges.[1]
-
Containment: Dike the spill using vermiculite , dry sand , or commercial amine-neutralizing spill pads .[1]
-
Expert Tip: Do not use paper towels for large spills; the high surface area can increase evaporation rates of the amine vapors.
-
-
Cleanup: Scoop absorbed material into a disposal bag. Wipe the surface with a dilute (5%) citric acid solution to neutralize residues, then wash with soap and water.[1]
-
Disposal: Label the debris bag as "Hazardous Waste: Amine Contaminated Debris" and process through the standard chemical waste stream.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] [Link]
Sources
Technical Guide: Safe Handling and Logistics for Benzyl(1-methoxy-2-methylpropan-2-yl)amine
[1]
CAS Number: 1432681-46-3 Formula: C₁₂H₁₉NO Molecular Weight: 193.29 g/mol Class: Secondary Amine / Benzylamine Derivative[1]
Executive Safety Summary
Hazard Classification: CORROSIVE (Category 1B) . Benzyl(1-methoxy-2-methylpropan-2-yl)amine is a secondary amine. Like structurally related benzylamines, it must be treated as capable of causing severe skin burns, eye damage, and respiratory irritation.[1] It is harmful if swallowed or absorbed through the skin.[2][3]
Core Directive: Do not handle this compound on an open bench. All operations involving open containers must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for research and scale-up environments.
| PPE Component | Standard Operation (Analytical/Small Scale) | High Risk (Synthesis/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thick).[1] Change every 15 mins or immediately upon splash. | Laminate / Silver Shield® liners under Nitrile.[1] | Amines can permeate standard nitrile.[1] Laminate offers broad chemical resistance against organic amines. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).[1] | Face Shield (8-inch) worn over Splash Goggles.[1] | Standard safety glasses do not seal against corrosive vapors or splashes.[1] |
| Body Protection | Flame-Resistant Lab Coat (Nomex/Cotton blend).[1] | Chemical-Resistant Apron (Tychem/PVC) + Sleeve covers.[1] | Cotton absorbs liquids; synthetic aprons repel corrosive amines.[1] |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm).[1] | Full-Face Respirator with Multi-Gas (Organic Vapor/Amine) Cartridge.[1] | Secondary amines have distinct ammonia-like odors and low odor thresholds; vapors are respiratory irritants.[1] |
Operational Workflow & Handling Protocols
Engineering Controls[1][5]
-
Static Control: Ground all metal containers during transfer. Amines can have low flash points; prevent static discharge.
-
Atmosphere: Store and handle under inert gas (Nitrogen or Argon) to prevent oxidation and formation of carbamates (reaction with CO₂).
Operational Logic Diagram
The following workflow dictates the decision-making process for safe handling.
Figure 1: Operational safety workflow for handling Benzyl(1-methoxy-2-methylpropan-2-yl)amine, detailing PPE selection based on scale.[1][4]
Specific Handling Procedures[1][6][7]
A. Weighing & Transfer
-
Preparation: Place a disposable secondary container (tray) in the hood.
-
Weighing: If the balance is outside the hood, tare the vial inside the hood, cap it tightly, weigh it, return to the hood, add liquid, cap, and re-weigh. Never open the vial on an open bench balance.
-
Liquid Transfer: Use a glass syringe with a long needle or a positive-displacement pipette.[1] Avoid pouring, which increases vapor surface area and spill risk.
B. Storage
-
Temperature: 2-8°C (Refrigerator).
-
Incompatibility: Segregate from Strong Oxidizers (creates fire hazard) and Acids (exothermic reaction).[1][3]
-
Container: Keep tightly sealed.[1][2][3][4][5][6][7][8][9] Amines absorb CO₂ from the air to form solid carbamates, which can clog threads and contaminate the sample.
Emergency Response & First Aid
Spill Management:
-
Evacuate the immediate area if the spill is outside the hood (>10 mL).
-
PPE: Don Full-Face Respirator and Silver Shield gloves.[1]
-
Absorb: Use Vermiculite or Dry Sand .[1]
-
Contraindication: Do NOT use paper towels or sawdust. Amines can react with cellulose to generate heat, potentially causing spontaneous combustion.
-
-
Neutralize: Wipe the area with dilute (1-5%) Acetic Acid or HCl to neutralize residues, then wash with soap and water.[1]
Exposure Response:
-
Skin: Immediately flush with water for 15 minutes.[1][8] Remove contaminated clothing under the safety shower.
-
Eyes: Flush for 15 minutes, lifting eyelids.[3][8] Time is critical to prevent corneal opacity.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Disposal Protocols
Waste Categorization:
-
Primary Stream: Basic Organic Waste (High pH).[1]
-
Prohibited: Do NOT mix with Acid Waste (Violent Exotherm) or Oxidizing Waste (Fire/Explosion).[1]
Disposal Procedure:
-
Collection: Collect in a dedicated HDPE or Glass container labeled "Basic Organic Waste."
-
Rinsing: Rinse empty containers with a suitable solvent (e.g., Methanol).[1] Add rinsate to the waste container.[5]
-
Neutralization (Optional/Site-Specific):
-
Note: Only perform if authorized by local EHS.
-
Slowly add the amine waste to a stirred solution of dilute Sulfuric Acid (1 M) in an ice bath until pH is neutral (pH 6-8).
-
Check pH frequently.
-
Dispose of the neutralized solution as aqueous chemical waste.[10]
-
References
-
PubChem. (n.d.).[1] Benzyl(2-methylpropyl)amine (Compound Summary). National Library of Medicine. Retrieved March 4, 2026, from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor.
Sources
- 1. PubChemLite - Benzyl(1-methoxy-2-methylpropan-2-yl)amine (C12H19NO) [pubchemlite.lcsb.uni.lu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
